Copper(II) ionophore I
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEGUDLMKJATMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409087 | |
| Record name | Copper(II) ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125769-67-7 | |
| Record name | Copper(II) ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Copper(II) Ionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) Ionophore I, also known by its chemical name o-Xylylenebis(N,N-diisobutyldithiocarbamate) or o-XBDiBDTC, is a neutral ionophore with a high selectivity for copper(II) ions. Primarily utilized in the construction of polymer membrane-based ion-selective electrodes (ISEs), this molecule has demonstrated excellent performance in the potentiometric sensing of cupric ions in various media. Its robust nature and high selectivity make it a valuable tool in analytical chemistry. While its primary application lies in chemical sensing, the broader class of copper ionophores has garnered significant interest in biomedical research for their ability to modulate intracellular copper levels, a mechanism with potential therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of the synthesis, characterization, and known functional context of this compound.
Synthesis of this compound
The synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate) is achieved through a two-step process involving the formation of a dithiocarbamate (B8719985) salt followed by its reaction with a dihalo-o-xylene. The general methodology for dithiocarbamate synthesis involves the reaction of a secondary amine with carbon disulfide in the presence of a base.
Experimental Protocol
Materials:
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
α,α'-Dichloro-o-xylene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step 1: Synthesis of Sodium N,N-diisobutyldithiocarbamate
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve diisobutylamine (2 equivalents) in ethanol.
-
Slowly add a solution of sodium hydroxide (2 equivalents) in water to the stirred solution, maintaining the temperature below 10 °C.
-
To this basic solution, add carbon disulfide (2 equivalents) dropwise. A white precipitate of the sodium dithiocarbamate salt will form.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.
-
The resulting slurry of the dithiocarbamate salt is used directly in the next step without isolation.
Step 2: Synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate)
-
To the slurry of sodium N,N-diisobutyldithiocarbamate, add a solution of α,α'-dichloro-o-xylene (1 equivalent) in ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a white solid.
Characterization
The synthesized this compound is a white crystalline solid. Its identity and purity are confirmed through various analytical techniques.
Physicochemical and Electrochemical Properties
| Property | Value |
| CAS Number | 125769-67-7 |
| Molecular Formula | C₂₆H₄₄N₂S₄ |
| Molecular Weight | 512.90 g/mol |
| Melting Point | 91-92 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like PVC plasticizers (e.g., o-NPOE), THF. Insoluble in water. |
| Nernstian Slope | ~29 mV/decade for Cu²⁺[1] |
| Linear Range | 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M Cu²⁺[1] |
| Detection Limit | 1.4 × 10⁻⁷ M Cu²⁺[1] |
Methodologies for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the synthesized compound. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, confirm the presence of the diisobutyl and o-xylylene (B1219910) moieties and the dithiocarbamate functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups. Key vibrational bands include the C-H stretching of the alkyl and aromatic groups, and the C=S and C-N stretching vibrations characteristic of the dithiocarbamate group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the ionophore. The observed molecular ion peak should correspond to the calculated exact mass of C₂₆H₄₄N₂S₄.
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated theoretical values.
-
Potentiometric Measurements: For its application as an ionophore, its performance is characterized in an ion-selective electrode setup. This involves measuring the electromotive force (EMF) of a cell comprising the ion-selective electrode and a reference electrode in solutions of varying copper(II) concentrations. From these measurements, the Nernstian slope, linear response range, detection limit, and selectivity coefficients against interfering ions are determined. A conventional copper ion sensor using this ionophore exhibited a Nernstian slope of 29 mV/decade over a linear range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M, with a detection limit of 1.4 × 10⁻⁷ M.[1]
Biological Activity and Signaling Pathway
While this compound is primarily designed for chemical sensing, the general class of copper ionophores has been identified as potent inducers of a novel form of regulated cell death termed "cuproptosis". This process is distinct from other cell death mechanisms like apoptosis and is triggered by an excess of intracellular copper.
Mechanism of Cuproptosis
Copper ionophores are small, lipophilic molecules that can bind to copper ions and facilitate their transport across biological membranes, leading to an accumulation of copper within the cell, particularly in the mitochondria.[2] This influx of copper disrupts normal cellular homeostasis and initiates the cuproptosis pathway. The key molecular events are:
-
Copper Influx: The ionophore binds to extracellular copper and transports it across the cell membrane.
-
Mitochondrial Accumulation: The copper-ionophore complex moves into the mitochondria.
-
Redox Cycling and ROS Production: Inside the cell, Cu²⁺ is reduced to Cu⁺, a reaction that can generate reactive oxygen species (ROS), leading to oxidative stress.
-
TCA Cycle Targeting: Excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).
-
Protein Aggregation and Fe-S Cluster Destabilization: This binding leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur (Fe-S) cluster-containing proteins, resulting in proteotoxic stress.
-
Cell Death: The culmination of these events leads to mitochondrial dysfunction and ultimately, cell death.
References
o-Xylylenebis(N,N-diisobutyldithiocarbamate) synthesis protocol
An in-depth technical guide on the synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate), a bis(dithiocarbamate) compound, is presented for researchers, scientists, and professionals in drug development. This document outlines a detailed synthesis protocol, summarizes quantitative data, and provides visualizations for the experimental workflow and a representative biological mechanism of action.
Introduction
Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. They are widely recognized for their strong metal-chelating properties and diverse biological activities, including antifungal, antibacterial, and antiparasitic effects.[1][2][3] Their mechanism of action often involves the inhibition of metal-dependent enzymes, such as superoxide (B77818) dismutase and various metalloproteinases, which are crucial for pathogen survival.[1][4]
Bis(dithiocarbamates), which contain two dithiocarbamate (B8719985) moieties, represent an important subclass. The compound o-Xylylenebis(N,N-diisobutyldithiocarbamate) features two N,N-diisobutyldithiocarbamate units linked by an o-xylylene (B1219910) (1,2-dimethylenebenzene) bridge. The synthesis of such molecules is typically achieved through a two-step process: first, the formation of a dithiocarbamate salt from a secondary amine and carbon disulfide, followed by alkylation with a suitable dihalide.[5][6]
This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate).
Synthesis Workflow
The overall synthesis is a two-step process. First, sodium N,N-diisobutyldithiocarbamate is prepared from diisobutylamine (B89472), carbon disulfide (CS₂), and sodium hydroxide (B78521) (NaOH). Second, this intermediate salt is reacted with o-xylylene dichloride to yield the final product.
Caption: Synthesis workflow for o-Xylylenebis(N,N-diisobutyldithiocarbamate).
Experimental Protocol
This protocol is based on established methods for dithiocarbamate synthesis.[6][7][8] All operations should be performed in a well-ventilated fume hood, as carbon disulfide is highly volatile and flammable.
Step 1: Synthesis of Sodium N,N-diisobutyldithiocarbamate
-
Preparation: In a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (8.0 g, 0.20 mol) in 150 mL of methanol.
-
Amine Addition: Cool the solution to 10-15°C using an ice bath. Add diisobutylamine (25.8 g, 0.20 mol) to the flask with stirring.
-
CS₂ Addition: Slowly add carbon disulfide (15.2 g, 0.20 mol) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature of the reaction mixture below 35°C throughout the addition.[8]
-
Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-3 hours. The solution may become viscous or a precipitate may form.
-
Isolation (Optional): The resulting solution or slurry of sodium N,N-diisobutyldithiocarbamate can be used directly in the next step. Alternatively, the salt can be isolated by removing the solvent under reduced pressure, though this is often unnecessary.
Step 2: Synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate)
-
Preparation: To the reaction mixture from Step 1, add a solution of o-xylylene dichloride (17.5 g, 0.10 mol) dissolved in 50 mL of ethanol (B145695).[9] Note that the molar ratio of the dithiocarbamate salt to o-xylylene dichloride should be 2:1.
-
Reaction: Heat the mixture to reflux (approximately 65-75°C) and maintain reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate as a solid. If no precipitate forms, slowly add water to induce precipitation.
-
Workup: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove sodium chloride and other water-soluble impurities, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone, to yield the pure o-Xylylenebis(N,N-diisobutyldithiocarbamate). Dry the final product in a vacuum oven.
Quantitative Data and Characterization
The following tables summarize the key quantitative parameters for the synthesis and the expected characterization data for the final product.
Table 1: Reaction Parameters and Expected Yield
| Parameter | Step 1: Salt Formation | Step 2: Product Synthesis |
|---|---|---|
| Reactant Molar Ratio | Diisobutylamine : CS₂ : NaOH (1 : 1 : 1) | Dithiocarbamate Salt : o-Xylylene Dichloride (2 : 1) |
| Temperature | 10–35°C[8] | Reflux (65–75°C) |
| Reaction Time | 2–3 hours | 4–6 hours |
| Solvent | Methanol / Water | Ethanol / Water |
| Theoretical Yield | N/A (Intermediate) | ~49.7 g (for 0.1 mol scale) |
| Expected Yield Range | N/A (Intermediate) | 75–90% |
Table 2: Expected Product Characterization Data
| Analysis | Expected Result |
|---|---|
| Appearance | White to pale yellow solid |
| Molecular Formula | C₂₆H₄₄N₂S₄ |
| Molecular Weight | 528.91 g/mol |
| ¹H NMR (CDCl₃, δ) | ~0.9-1.1 (m, 24H, -CH₃), ~1.8-2.1 (m, 4H, -CH-), ~3.5-3.8 (d, 8H, -N-CH₂-), ~4.8 (s, 4H, Ar-CH₂-S-), ~7.2-7.4 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~20 (CH₃), ~27 (CH), ~58 (N-CH₂), ~40 (Ar-CH₂-S), ~128-135 (Ar-C), ~200 (N-C=S) |
| IR (KBr, cm⁻¹) | ~2800-3000 (C-H stretch), ~1480-1500 (C=N stretch, thioureide band), ~950-1050 (C=S stretch) |
Representative Mechanism of Biological Action
Dithiocarbamates are known to exert their biological effects, particularly their antifungal activity, by interfering with essential cellular processes, often through metal chelation.[2][4] They can inhibit metalloenzymes by binding to the metal cofactor (e.g., Zn²⁺, Cu²⁺), thereby disrupting the enzyme's structure and function. This leads to increased oxidative stress and ultimately, cell death.
Caption: Representative mechanism of dithiocarbamate-induced enzyme inhibition.
References
- 1. Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Sodium dimethyldithiocarbamate synthesis - chemicalbook [chemicalbook.com]
- 8. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]
- 9. Xylylene dichloride - Wikipedia [en.wikipedia.org]
A Technical Guide to the Mechanism of Action of Copper(II) Ionophore I
Audience: Researchers, scientists, and drug development professionals.
Abstract
Copper(II) ionophore I, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate) or o-XBDiBDTC, is a neutral ionophore that facilitates the transport of copper ions across biological membranes.[1][2][3] This capability allows it to disrupt intracellular copper homeostasis, a mechanism with significant therapeutic potential, particularly in oncology. Elevated copper levels are a hallmark of many malignancies, where the metal plays a crucial role in processes like proliferation, angiogenesis, and metastasis.[4][5] Copper ionophores exploit this dependency by increasing intracellular copper concentrations to toxic levels, selectively inducing cancer cell death.[4][6] This document provides an in-depth technical overview of the multifaceted mechanism of action of this compound, drawing upon the established activities of dithiocarbamate-based copper ionophores. The core mechanisms discussed include the induction of oxidative stress, the triggering of multiple cell death pathways—including cuproptosis, apoptosis, and endoplasmic reticulum (ER) stress-mediated death—and the inhibition of the proteasome system.
Core Mechanism: Intracellular Copper Dysregulation
The primary function of a copper ionophore is to shuttle extracellular copper across the lipophilic cell membrane, thereby increasing the intracellular concentration of this redox-active metal.[5][7] This process circumvents the cell's natural copper transport machinery.
Membrane Transport
As a dithiocarbamate, this compound is a hydrophobic molecule that chelates copper(II) ions in the extracellular space.[7][8] The resulting neutral, lipophilic metal-ionophore complex can then passively diffuse across the plasma membrane down its concentration gradient.
Intracellular Copper Release and Redox Cycling
Once inside the cell, the complex is exposed to a reducing environment rich in molecules like glutathione (B108866) (GSH).[4][7] Intracellular reductants can reduce the complexed Cu(II) to Cu(I), leading to the release of the copper ion from the ionophore.[4][9] The freed copper ion can then participate in redox cycling between its Cu(II) and Cu(I) states. This redox cycling is central to its cytotoxic effects.[5][10]
Induction of Oxidative Stress
The accumulation of intracellular copper is a potent trigger for severe oxidative stress. Copper ions, particularly through Fenton-like and Haber-Weiss reactions, catalyze the production of highly damaging reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[10][11][12]
Fenton-like Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻
This burst in ROS overwhelms the cell's antioxidant defenses (e.g., the glutathione and thioredoxin systems), leading to widespread damage to DNA, lipids, and proteins.[9][11][13]
Activation of Cell Death Pathways
The profound cellular insults caused by copper overload and subsequent oxidative stress activate multiple, sometimes overlapping, cell death programs.
Cuproptosis: A Copper-Dependent Cell Death
Cuproptosis is a distinct form of regulated cell death triggered by excess copper.[6] This pathway is initiated by the direct binding of copper to lipoylated (acyl-thioester-containing) components of the mitochondrial tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[6][14] This binding leads to the aggregation of these lipoylated proteins and the subsequent loss of iron-sulfur (Fe-S) cluster proteins, culminating in proteotoxic stress and cell death.[6][14] This mechanism is distinct from other cell death pathways like apoptosis or ferroptosis.[14]
Apoptosis: Programmed Cell Death
Copper-induced oxidative stress is a potent activator of the intrinsic (mitochondrial) apoptotic pathway.[12][15]
-
Mitochondrial Damage: ROS can cause mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytoplasm.[12]
-
Bcl-2 Family Regulation: This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while the expression of anti-apoptotic members like Bcl-2 may be downregulated.[12][16]
-
Caspase Activation: Released cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[12][17]
Endoplasmic Reticulum (ER) Stress
The proteotoxic stress induced by ROS and the accumulation of damaged, misfolded proteins can trigger the Unfolded Protein Response (UPR) in the endoplasmic reticulum.[17][18] While initially a pro-survival response, sustained or severe ER stress activates pro-apoptotic factors like CHOP, ultimately leading to cell death.[17][19] Studies have shown that copper exposure upregulates ER stress markers such as GRP78 and CHOP.[19][20]
Proteasome Inhibition
Copper-dithiocarbamate complexes have been shown to be potent inhibitors of the 26S proteasome.[17][21] The proteasome is responsible for degrading ubiquitinated proteins, and its inhibition leads to a buildup of these proteins. This accumulation further contributes to proteotoxic stress, induction of the UPR, and apoptosis.[17]
Quantitative Data on Copper Ionophore Activity
While specific quantitative data for this compound (o-XBDiBDTC) is not extensively detailed in the surveyed literature, data from studies on other copper complexes and ionophores illustrate their potent cytotoxic activity.
| Compound/Complex | Cell Line | Assay | Endpoint | Result | Reference |
| CBP-01 (Cu(II) complex) | Sarcoma 180 | Cytotoxicity | IC₅₀ | 7.4 µM | [22] |
| Cu(sal)(phen) | HCT116 (CRC) | ROS Generation | Fold Change vs Control | 5.5-fold increase | [16] |
| Cu(sal)(phen) | SW480 (CRC) | ROS Generation | Fold Change vs Control | 2.7-fold increase | [16] |
| CuSO₄ | CHO cells | Gene Expression | - | Upregulation of ATP synthesis & oxidative stress genes | [5] |
| CuCl₂ | K562 cells | Metabolism | - | Altered mitochondrial bioenergetics | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for studying the mechanism of action of copper ionophores. Below are generalized protocols for key assays.
Protocol: Measurement of Intracellular ROS
This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate or on coverslips and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (co-incubated with a copper source like CuSO₄ if necessary) for the desired time period (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment media and wash cells gently with phosphate-buffered saline (PBS). Incubate cells with 5-10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.
Protocol: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with this compound for a specified duration (e.g., 24-48 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add additional 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The mechanism of action of this compound is a powerful illustration of leveraging a metal's dual nature as both an essential cofactor and a potent toxin. By facilitating the transport of copper into cells, this dithiocarbamate-based ionophore initiates a cascade of cytotoxic events. The primary drivers of its efficacy are the induction of overwhelming oxidative stress and the subsequent activation of multiple cell death pathways, most notably cuproptosis, apoptosis, and ER stress-related death, which are further amplified by proteasome inhibition. This multi-pronged attack on cellular homeostasis makes it a compound of significant interest for therapeutic strategies targeting diseases characterized by copper dysregulation, such as cancer. Further research focusing specifically on o-XBDiBDTC is warranted to delineate its precise quantitative activity and therapeutic window.
References
- 1. 铜 (II) 离子载体 I Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound Selectophore™ | 125769-67-7 [sigmaaldrich.com]
- 4. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Modular Ionophore Platform for Liver-Directed Copper Supplementation in Cells and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactive oxygen species generated from the reaction of copper(II) complexes with biological reductants cause DNA strand scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Copper(II) generates ROS and RNS, impairs antioxidant system and damages membrane and DNA in human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel copper(I) complex induces ER-stress-mediated apoptosis and sensitizes B-acute lymphoblastic leukemia cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Toxicological mechanism of large amount of copper supplementation: Effects on endoplasmic reticulum stress and mitochondria-mediated apoptosis by Nrf2/HO-1 pathway-induced oxidative stress in the porcine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Action of copper(II) complex with β-diketone and 1,10-phenanthroline (CBP-01) on sarcoma cells and biological effects under cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
role of Copper(II) ionophore I in studying copper homeostasis
An In-depth Technical Guide on the Role of Dithiocarbamate (B8719985) Copper Ionophores in Studying Copper Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper is an essential trace element vital for a myriad of biological processes, yet its intracellular concentration must be tightly regulated to prevent toxicity. The study of copper homeostasis, the intricate process of maintaining intracellular copper balance, is crucial for understanding both normal physiology and the pathophysiology of various diseases, including cancer and neurodegenerative disorders. Copper ionophores, small molecules that facilitate the transport of copper ions across biological membranes, are invaluable tools in this field of research.
This technical guide focuses on the role of dithiocarbamate copper ionophores, with a specific emphasis on Diethyldithiocarbamate (DDC) , the active metabolite of the FDA-approved drug Disulfiram (DSF). While the initially specified "Copper(II) ionophore I" (o-Xylylenebis(N,N-diisobutyldithiocarbamate)) is a known copper-binding agent, its application in biological research of copper homeostasis is not well-documented. In contrast, DDC is a well-characterized dithiocarbamate copper ionophore extensively used to modulate intracellular copper levels and study the downstream consequences. This guide will provide an in-depth overview of the mechanism of action of DDC as a copper ionophore, its application in inducing a form of copper-dependent cell death known as cuproptosis, and its effects on key signaling pathways.
Chemical Properties of Diethyldithiocarbamate (DDC)
-
Chemical Name: Diethyldithiocarbamate
-
Molecular Formula: C₅H₁₁NS₂
-
Molecular Weight: 149.28 g/mol
-
Mechanism as a Copper Ionophore: DDC is a potent chelator of divalent metal ions, including copper(II).[1][2] Upon administration of its parent drug, Disulfiram, it is rapidly metabolized to DDC. In the presence of copper ions, DDC forms a lipophilic complex, bis(diethyldithiocarbamate)-copper(II) (Cu(DDC)₂), also known as CuET.[1][2] This complex can readily cross cell membranes, increasing the intracellular concentration of copper.[1]
Mechanism of Action in Perturbing Copper Homeostasis
The primary mechanism by which DDC disrupts copper homeostasis is by acting as a shuttle for copper ions into the cell, bypassing the natural copper transport machinery. This leads to a rapid increase in intracellular copper levels, overwhelming the cell's buffering capacity and inducing a state of copper toxicity.[1]
Induction of Cuproptosis
Recent research has identified a novel form of regulated cell death termed "cuproptosis," which is triggered by excessive intracellular copper.[3] Dithiocarbamates like DDC are potent inducers of cuproptosis.[3][4] The mechanism of cuproptosis involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria. This leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[3] Ferredoxin 1 (FDX1), a mitochondrial reductase, plays a key role in this process by reducing Cu(II) to the more toxic Cu(I).[3]
Quantitative Data on the Effects of DDC/Disulfiram-Copper
The following tables summarize quantitative data on the cytotoxic effects of DDC (as its parent compound Disulfiram) in combination with copper in various cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (DSF/Cu) | Reference |
| OECM-1 | Oral Epidermoid Carcinoma | ~4.6 µM (DSF-CuCl) | [5] |
| MDA-MB-231 | Breast Cancer | < 200 nM (DDC-Cu) | [6] |
| DU145-TXR | Drug-Resistant Prostate Cancer | ~100 nM (Cu(DDC)₂) | [6] |
| HCT-116 | Colorectal Cancer | 1.95 µM (ZU-3, a Cu(II) complex) | |
| IHH4 | Thyroid Cancer | 62.88 ± 0.01 nM (DSF/Cu) | [4] |
| KYSE-30 | Esophageal Cancer | 68.0 µM (DSF alone) | [7] |
| MKN-45 | Gastric Cancer | 15-600 µM (DSF/Cu, dose- and time-dependent) | [8] |
| BGC-823 | Gastric Cancer | 15-600 µM (DSF/Cu, dose- and time-dependent) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of DDC/Disulfiram-copper on copper homeostasis and cell viability.
Preparation of Disulfiram and Copper Stock Solutions for Cell Culture
Materials:
-
Disulfiram (DSF) powder
-
Copper(II) Chloride (CuCl₂)
-
Cell culture grade Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Disulfiram Stock Solution (10 mM):
-
Aseptically weigh the appropriate amount of Disulfiram powder.
-
Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[9]
-
-
Copper Stock Solution (1 mM):
-
Aseptically weigh the appropriate amount of CuCl₂.
-
Dissolve in sterile, deionized water to make a 1 mM stock solution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C.[9]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the Disulfiram stock solution.
-
Prepare fresh dilutions of Disulfiram and copper in complete cell culture medium to the desired final concentrations.
-
It is recommended to add the copper solution to the media before adding Disulfiram to facilitate the formation of the DSF-Cu complex.[9]
-
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Disulfiram and copper stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of Disulfiram (typically with a fixed concentration of copper, e.g., 1 µM) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells.
-
Include a vehicle control (DMSO and water) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert MTT into formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
Cells of interest
-
6-well plates
-
Disulfiram and copper stock solutions
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
N-Acetyl-L-cysteine (NAC) (as a ROS scavenger control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Staining with DCFH-DA:
-
Detection of ROS:
-
Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope. Increased green fluorescence indicates higher levels of intracellular ROS.[11]
-
Flow Cytometry: After staining, trypsinize the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.[12]
-
Quantification of Intracellular Copper by ICP-MS
Materials:
-
Cells of interest
-
Culture plates
-
Disulfiram and copper stock solutions
-
Phosphate-buffered saline (PBS)
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Cell Culture and Treatment:
-
Seed a known number of cells in culture plates and allow them to adhere.
-
Treat the cells with the Disulfiram-copper complex for the desired duration.
-
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells thoroughly with ice-cold PBS to remove any extracellular copper.
-
Harvest the cells by trypsinization and count them to normalize the copper content per cell.
-
Lyse the cell pellet using a mixture of nitric acid and hydrogen peroxide (e.g., 3:1 ratio).[14]
-
-
Sample Digestion and Analysis:
-
Digest the cell lysate at an elevated temperature until the solution is clear.
-
Dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.
-
Analyze the copper content in the samples using an ICP-MS, with appropriate calibration standards.
-
-
Data Analysis:
-
Calculate the intracellular copper concentration and express it as mass per cell or per milligram of protein.
-
Signaling Pathways and Experimental Workflows
The influx of copper mediated by DDC triggers a cascade of intracellular events, impacting several key signaling pathways.
ROS-Mediated JNK Signaling Pathway
The Disulfiram-copper complex is a potent inducer of reactive oxygen species (ROS).[15][16] Elevated ROS levels activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[15][16] Activated JNK phosphorylates downstream targets, including c-Jun, leading to the expression of pro-apoptotic genes.
Caption: DSF/Cu-induced ROS production activates the JNK signaling cascade, leading to apoptosis.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in promoting cell survival and proliferation. The Disulfiram-copper complex has been shown to inhibit the NF-κB pathway.[17] This inhibition is thought to occur through the suppression of the proteasome, which is responsible for degrading IκB, the inhibitor of NF-κB. Inhibition of IκB degradation prevents NF-κB from translocating to the nucleus and activating its target genes.
References
- 1. Disulfiram/copper markedly induced myeloma cell apoptosis through activation of JNK and intrinsic and extrinsic apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The disulfiram/copper complex induces apoptosis and inhibits tumour growth in human osteosarcoma by activating the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfiram/copper causes redox-related proteotoxicity and concomitant heat shock response in ovarian cancer cells that is augmented by auranofin-mediated thioredoxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Disulfiram Copper Nanoparticles Prepared with a Stabilized Metal Ion Ligand Complex Method for Treating Drug-Resistant Prostate Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Disulfiram and Copper–Cysteamine Nanoparticles for an Enhanced Antitumor Effect on Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfiram Chelated With Copper Inhibits the Growth of Gastric Cancer Cells by Modulating Stress Response and Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxic effect of disulfiram/copper on human cervical cancer cell lines and LGR5-positive cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfiram/Copper induces antitumor activity against gastric cancer via the ROS/MAPK and NPL4 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram/copper triggers cGAS-STING innate immunity pathway via ROS-induced DNA damage that potentiates antitumor response to PD-1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Copper(II) Ionophore I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Copper(II) Ionophore I, also known by its chemical name o-Xylylenebis(N,N-diisobutyldithiocarbamate). This document is intended to be a valuable resource for researchers and professionals engaged in fields such as analytical chemistry, sensor development, and pharmacology, where the selective complexation and transport of copper ions are of significant interest.
Core Physicochemical Properties
This compound is a neutral ionophore that exhibits high selectivity for copper(II) ions. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | o-Xylylenebis(N,N-diisobutyldithiocarbamate) | [1] |
| Synonym | o-XBDiBDTC | [1] |
| CAS Number | 125769-67-7 | |
| Molecular Formula | C₂₆H₄₄N₂S₄ | |
| Molecular Weight | 512.90 g/mol | |
| Melting Point | 91-92 °C | [2] |
Ionophoric Properties: Selectivity and Stability
The primary function of this compound is its ability to selectively bind and transport Cu²⁺ ions across lipophilic membranes. This selectivity is a critical parameter for its application in ion-selective electrodes (ISEs) and potential biological activities.
Selectivity Coefficients
The potentiometric selectivity of an ionophore is quantified by its selectivity coefficient (K pot A,B), which describes the preference of the ionophore for the primary ion (A) over an interfering ion (B). A smaller value for the selectivity coefficient indicates a greater preference for the primary ion. The selectivity of a PVC membrane electrode incorporating this compound has been evaluated against a range of interfering ions.
| Interfering Ion (B) | log K pot Cu²⁺,B |
| Na⁺ | -4.8 |
| K⁺ | -4.8 |
| Mg²⁺ | -4.7 |
| Ca²⁺ | -4.6 |
| Mn²⁺ | -2.6 |
| Co²⁺ | -2.4 |
| Ni²⁺ | -2.2 |
| Zn²⁺ | -3.0 |
| Cd²⁺ | -1.7 |
| Pb²⁺ | -1.5 |
| Fe³⁺ | -1.8 |
Data sourced from a study on a solid contact copper selective electrode utilizing o-xylylenebis(N,N-diisobutyldithiocarbamate) as the ionophore.[3]
Stability Constant
The stability constant (log K) of the complex formed between a metal ion and a ligand is a measure of the strength of the interaction. While a specific experimentally determined stability constant for the this compound complex was not found in the reviewed literature, it is understood that dithiocarbamates form stable complexes with transition metals.[4][5] The stability of such complexes generally follows the Irving-Williams order (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).[4]
Solubility Profile
Dithiocarbamate (B8719985) complexes, including those formed with this compound, generally exhibit moderate to good solubility in polar organic solvents.[1][6] Specific quantitative solubility data is often application-dependent and can be determined experimentally.
| Solvent Type | General Solubility |
| Polar Organic Solvents | Soluble (e.g., Chloroform, Dichloromethane, THF) |
| Water | Insoluble |
| Non-polar Organic Solvents | Sparingly soluble to insoluble (e.g., Hexane) |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate)
The synthesis of dithiocarbamates is a well-established chemical transformation. The following protocol is a general procedure based on the reaction of a secondary amine with carbon disulfide.
Caption: General workflow for the synthesis of dithiocarbamate salts.
Protocol:
-
Dissolve the secondary amine (diisobutylamine) in a suitable solvent such as ethanol (B145695) or water.
-
Add a stoichiometric amount of a base, like sodium hydroxide, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled solution with constant stirring. The reaction is often exothermic.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
The resulting dithiocarbamate salt can then be isolated, for instance, by precipitation and filtration.
-
For the synthesis of o-xylylenebis(N,N-diisobutyldithiocarbamate), a similar procedure would be followed using the appropriate diamine precursor.
Determination of Potentiometric Selectivity Coefficients
The Fixed Interference Method (FIM) is a common and reliable method for determining the selectivity coefficients of ion-selective electrodes.
Caption: Experimental workflow for the Fixed Interference Method.
Protocol:
-
Prepare a series of solutions, each containing a constant, fixed concentration of the interfering ion (e.g., 0.1 M of NaCl for testing Na⁺ interference).
-
To each of these solutions, add varying concentrations of the primary ion (Cu²⁺), spanning the expected linear range of the electrode.
-
Construct the ion-selective electrode using a PVC membrane containing this compound, a suitable plasticizer (e.g., o-nitrophenyloctyl ether), and PVC.
-
Immerse the ISE and a reference electrode into each solution and record the stable potential reading.
-
Plot the measured potential (EMF) as a function of the logarithm of the Cu²⁺ activity.
-
The selectivity coefficient is calculated from the intersection of the extrapolation of the linear response to the primary ion and the flat response corresponding to the potential in the solution with only the interfering ion.
Determination of the Stability Constant of the Cu(II)-Ionophore Complex
UV-Vis spectrophotometric titration is a widely used method to determine the stability constants of colored metal complexes.
Caption: Workflow for determining the stability constant via UV-Vis titration.
Protocol:
-
Prepare a standard solution of a copper(II) salt (e.g., CuSO₄) in a suitable solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
In a cuvette, place a known volume and concentration of the copper(II) solution.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small volumes of the ionophore solution to the cuvette, mixing well after each addition.
-
Record the UV-Vis spectrum after each addition. The formation of the complex is indicated by changes in the spectrum, such as a shift in the maximum absorbance wavelength (λmax).
-
The collected data is then processed. By knowing the initial concentrations and the changes in absorbance, the concentration of the formed complex, free metal, and free ligand at each titration point can be calculated.
-
These equilibrium concentrations are then used to calculate the stability constant of the complex.[2][7]
Mechanism of Action and Signaling Pathways
Copper ionophores facilitate the transport of copper ions across biological membranes, leading to an increase in intracellular copper concentration. This disruption of copper homeostasis can trigger a specific form of programmed cell death known as cuproptosis.
The proposed mechanism involves the ionophore complexing with extracellular copper, diffusing across the cell membrane, and releasing the copper ion into the cytoplasm. This excess copper can then accumulate in the mitochondria, leading to mitochondrial dysfunction and cell death.
Caption: Simplified signaling pathway of copper ionophore action.
This guide provides a foundational understanding of the key physicochemical properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited herein.
References
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
The Dawn of a Copper Revolution: A Technical Guide to the Discovery and History of Copper Ionophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between essential metal ions and cellular function is a cornerstone of biological homeostasis. Copper, a vital trace element, plays a critical role in a myriad of physiological processes, from mitochondrial respiration to antioxidant defense. However, the dysregulation of copper homeostasis has been increasingly implicated in the pathology of numerous diseases, most notably cancer. This has spurred the exploration of therapeutic strategies that target this vulnerability. Among the most promising of these are copper ionophores, small molecules that facilitate the transport of copper ions across cellular membranes, leading to a targeted increase in intracellular copper concentrations and subsequent cytotoxicity in cancer cells. This in-depth technical guide delves into the discovery and history of copper ionophores, providing a comprehensive overview of their mechanism of action, key chemical classes, and the experimental methodologies used to elucidate their function.
A Historical Perspective: From Anticoholism to Anticancer
The journey of copper ionophores in medicine is a compelling narrative of serendipitous discovery and scientific repurposing. Many of the foundational compounds in this class were initially developed for entirely different therapeutic applications before their potent anticancer activities were unveiled.
One of the most notable examples is Disulfiram (B1670777) , a drug that has been used for over six decades as a deterrent for alcohol abuse.[1][2][3][4][5] Its synthesis was first reported in 1881, and it was later utilized in the rubber vulcanization industry.[1][3] In the 1930s and 1940s, observations of adverse reactions to alcohol in rubber industry workers and subsequent research led to its approval for the treatment of alcoholism.[1][2][3][5] The mechanism of action in this context involves the irreversible inhibition of aldehyde dehydrogenase, leading to the accumulation of acetaldehyde (B116499) and unpleasant symptoms upon alcohol consumption.[1] It was much later that its potent anticancer properties, particularly when complexed with copper, were discovered.
Similarly, Clioquinol (B1669181) , a hydroxyquinoline derivative, was first introduced as a topical antiseptic and later used as an oral antimicrobial agent to treat various intestinal infections.[6] Concerns about neurotoxicity led to its withdrawal as an oral agent in many countries.[6] However, its ability to chelate metal ions, including copper and zinc, led to its investigation in the context of neurodegenerative diseases like Alzheimer's.[6][7] Subsequent research revealed its efficacy as an anticancer agent, acting as a copper ionophore to induce cancer cell death.[7][8][9]
The story of Elesclomol is more directly linked to cancer therapy. It was identified through a high-throughput screening of a compound library for its ability to induce apoptosis in cancer cells.[10] While it showed limited intrinsic antitumor activity on its own, its efficacy was significantly enhanced in the presence of copper, establishing its role as a potent copper ionophore.[10][11]
These historical trajectories underscore a crucial theme in drug discovery: the potential for existing therapeutic agents to be repurposed for new indications based on a deeper understanding of their molecular mechanisms.
Key Classes of Copper Ionophores and Their Mechanisms of Action
Copper ionophores are a structurally diverse group of molecules that share the common ability to bind copper and facilitate its transport across lipid bilayers. This process disrupts the tightly regulated intracellular copper homeostasis, leading to a cascade of cytotoxic events, particularly in cancer cells which often exhibit a higher demand for copper and are more susceptible to copper-induced toxicity. The recently elucidated mechanism of "cuproptosis" has provided a more detailed understanding of this process. Cuproptosis is a distinct form of regulated cell death triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated mitochondrial enzymes and the destabilization of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.[12]
Several major classes of copper ionophores have been extensively studied:
-
Dithiocarbamates: This class includes disulfiram and its metabolite diethyldithiocarbamate (B1195824) (DTC). They form stable complexes with copper, facilitating its entry into cells.
-
Hydroxyquinolines: Clioquinol and its analogs belong to this class. They are effective chelators of divalent metal ions, including copper.
-
Bis(thiosemicarbazones): This class of compounds has shown significant promise as anticancer agents due to their strong copper-binding affinity.
-
Other Small Molecules: Elesclomol is a prominent example of a synthetic small molecule specifically developed for its copper ionophore activity.
The general mechanism of action for these ionophores involves the formation of a lipophilic copper-ionophore complex that can readily diffuse across the cell membrane. Once inside the cell, the copper is released, leading to an increase in the intracellular labile copper pool. This excess copper can then participate in various cytotoxic processes, including the generation of reactive oxygen species (ROS) through Fenton-like reactions and the direct inhibition of critical cellular enzymes and proteins, ultimately culminating in cuproptosis.
Quantitative Analysis of Copper Ionophore Activity
The efficacy of copper ionophores is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. These values are crucial for comparing the potency of different ionophores and for understanding their therapeutic potential. The IC50 values for several key copper ionophores against a panel of cancer cell lines are summarized in the tables below.
| Copper Ionophore | Cancer Cell Line | IC50 (µM) | Reference |
| Elesclomol | MCF-7 (Breast) | 0.11 | [11] |
| Elesclomol | SK-MEL-5 (Melanoma) | 0.024 | [11] |
| Elesclomol | HL-60 (Leukemia) | 0.009 | [11][13] |
| Elesclomol | HSB2 (T-cell leukemia) | 0.2 (induces apoptosis) | [13] |
| Elesclomol | TC-32 (Ewing sarcoma) | Varies with oxidative stress | [14] |
| Elesclomol | RDES (Ewing sarcoma) | Varies with oxidative stress | [14] |
| Copper Ionophore | Cancer Cell Line | IC50 (µM) | Reference |
| Disulfiram | Triple-Negative Breast Cancer (TNBC) cell lines (average) | ~0.3 | [15][16] |
| Disulfiram (in presence of Cu2+) | U251 (Glioblastoma) | 0.3 - 0.9 | [17] |
| Disulfiram (in presence of Cu2+) | U87 (Glioblastoma) | 0.3 - 0.9 | [17] |
| Disulfiram (in presence of Cu2+) | MDA-MB-231 BR (Breast) | 0.3 - 0.9 | [17] |
| Disulfiram (in presence of Cu2+) | A549 (Lung) | 0.3 - 0.9 | [17] |
| Disulfiram | MCF-7 (Breast, ER+) | 0.3 | [18] |
| Disulfiram | BT474 (Breast, ER+/HER2+) | 0.3 | [18] |
| Disulfiram | MDA-MB-231 (Breast, ER-/HER2-) | >10 | [18] |
| Disulfiram | T47D (Breast, ER+) | >10 | [18] |
| Disulfiram/Cu | MDA-MB-231PAC10 (Paclitaxel-resistant Breast) | Varies (reverses resistance) | [19] |
| Copper Ionophore | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol | Various human cancer cell lines | low micromolar range | [9] |
| Clioquinol | B16 (Melanoma) | Varies | [20] |
| Clioquinol | HTB-26 (Breast) | 10 - 50 | [21] |
| Clioquinol | PC-3 (Prostate) | 10 - 50 | [21] |
| Clioquinol | HepG2 (Hepatocellular carcinoma) | 10 - 50 | [21] |
| Clioquinol | HCT116 (Colon) | 22.4 (for a derivative) | [21] |
Key Experimental Protocols
The study of copper ionophores relies on a suite of specialized experimental techniques to characterize their synthesis, ion transport capabilities, and biological activity. Below are detailed methodologies for key experiments cited in the field.
Synthesis of Copper Ionophores
1. Synthesis of Elesclomol:
The synthesis of Elesclomol (N'1,N'3-dimethyl-N'1,N'3-bis(phenylcarbonothioyl)propanedihydrazide) can be achieved through several synthetic pathways.[11] A common approach involves the following steps:
-
Step 1: Synthesis of N-methyl-benzothiohydrazide: This intermediate is prepared by reacting methylhydrazine with a benzoylating agent that introduces the thio-carbonyl group.
-
Step 2: Acylation with Malonyl Chloride: The N-methyl-benzothiohydrazide is then acylated with malonyl chloride in a suitable solvent such as ethyl acetate. This reaction couples two molecules of the thiohydrazide with the malonate backbone.
-
Step 3: Purification: The resulting Elesclomol is then purified, typically by crystallization, to yield a yellow crystalline solid.[11]
2. Synthesis of Disulfiram:
Disulfiram (tetraethylthiuram disulfide) synthesis was first reported in 1881.[1] A common laboratory and industrial synthesis involves the oxidative coupling of two molecules of diethyldithiocarbamate. This can be achieved by reacting sodium diethyldithiocarbamate with an oxidizing agent, such as hydrogen peroxide or iodine, in an aqueous solution. The resulting disulfiram precipitates out of the solution and can be collected by filtration and purified by recrystallization.
3. Synthesis of Clioquinol:
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is synthesized from 8-hydroxyquinoline (B1678124) through a two-step halogenation process. The hydroxyl group of 8-hydroxyquinoline directs the electrophilic substitution to the 5 and 7 positions. The synthesis typically involves:
-
Step 1: Chlorination: 8-hydroxyquinoline is first chlorinated at the 5-position using a chlorinating agent such as sulfuryl chloride.
-
Step 2: Iodination: The resulting 5-chloro-8-hydroxyquinoline (B194070) is then iodinated at the 7-position using an iodinating agent like iodine monochloride or N-iodosuccinimide to yield Clioquinol. The order of halogenation can be reversed, but this may affect the overall yield and purity.
Measuring Copper Ion Transport
Calcein (B42510) Quenching Assay:
This in vitro assay is a widely used method to evaluate the ability of ionophores to transport divalent cations, including copper, across a lipid bilayer.[22][23][24] The principle of the assay is based on the quenching of the fluorescence of the dye calcein upon binding to divalent metal ions.
-
Preparation of Calcein-Loaded Vesicles: Large unilamellar vesicles (LUVs) are prepared from a lipid mixture (e.g., phosphatidylcholine) in a buffer containing a high concentration of calcein. The external, unencapsulated calcein is removed by size-exclusion chromatography.
-
Fluorescence Measurement: The calcein-loaded LUVs are placed in a fluorometer, and the baseline fluorescence is recorded.
-
Initiation of Transport: The copper ionophore of interest is added to the vesicle suspension, followed by the addition of a copper salt (e.g., CuCl2) to the external buffer.
-
Data Analysis: If the ionophore facilitates the transport of copper into the vesicles, the copper ions will bind to the encapsulated calcein, causing a decrease (quenching) in its fluorescence. The rate of fluorescence quenching is proportional to the rate of copper transport.[23]
Determining Target Engagement
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique used to confirm the direct binding of a drug to its target protein in a cellular environment.[25][26][27][28][29] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
-
Cell Treatment: Intact cells are treated with the copper ionophore or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins and cell debris by centrifugation.
-
Protein Detection and Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ionophore indicates that the compound has bound to and stabilized the target protein, thus confirming target engagement.[25][27]
Signaling Pathways and Experimental Workflows
The cytotoxic effects of copper ionophores are mediated through the perturbation of specific cellular signaling pathways. The discovery of cuproptosis has shed significant light on the molecular events that follow the ionophore-mediated influx of copper.
The Cuproptosis Signaling Pathway
The central pathway of cuproptosis is initiated by the accumulation of copper in the mitochondria. This process is critically dependent on the mitochondrial enzyme ferredoxin 1 (FDX1).
Caption: The Cuproptosis Signaling Pathway.
This diagram illustrates the key steps in cuproptosis. The copper ionophore transports extracellular copper into the cell and subsequently into the mitochondria. Mitochondrial FDX1 reduces Cu(II) to the more toxic Cu(I). Cu(I) then directly binds to lipoylated proteins of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), causing them to aggregate. This, along with the destabilization of iron-sulfur (Fe-S) cluster proteins, leads to proteotoxic stress and ultimately, a specific form of cell death known as cuproptosis.
Experimental Workflow for Investigating Copper Ionophores
A typical experimental workflow to characterize a novel copper ionophore and its biological activity would involve a series of logical steps, from initial chemical characterization to in vivo efficacy studies.
References
- 1. Disulfiram - Wikipedia [en.wikipedia.org]
- 2. [Table], Exhibit 3-1 Brief History of Disulfiram Development - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. somatosphere.com [somatosphere.com]
- 6. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clioquinol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
Theoretical Underpinnings of Copper(II) Ionophore-Membrane Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper, an essential trace metal, is increasingly recognized as a key player in various cellular processes, including signaling and bioenergetics. Its dysregulation is implicated in numerous pathologies, from neurodegenerative diseases to cancer. Copper ionophores, molecules that facilitate the transport of copper ions across biological membranes, have emerged as promising therapeutic agents, capable of selectively targeting cells with aberrant copper metabolism. Understanding the fundamental mechanisms of how these ionophores interact with and traverse the cell membrane is critical for the rational design of more effective and specific drugs. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to study the interaction between Copper(II) ionophores and lipid bilayers. It summarizes key quantitative data, details experimental and computational protocols, and visualizes the complex signaling pathways and workflows involved in this burgeoning field of research.
Introduction to Copper Ionophores and Membrane Interaction
Copper ionophores are lipid-soluble molecules that can bind to copper ions, forming a complex that can diffuse across the hydrophobic core of a cell membrane. This process disrupts the cell's natural copper homeostasis, leading to a cascade of downstream effects. One of the most studied outcomes is a form of copper-dependent cell death known as cuproptosis. The efficacy of a copper ionophore is contingent on several factors, including its affinity for Copper(II), the stability of the resulting complex, and the kinetics of its transport across the lipid bilayer.
Theoretical studies, primarily through computational modeling, provide an atomic-level understanding of these processes that is often inaccessible through experimental means alone. These studies allow for the prediction of binding affinities, the characterization of transport mechanisms, and the elucidation of the energetic landscapes of ionophore-membrane interactions.
Theoretical & Computational Methodologies
Computational chemistry and molecular modeling are indispensable tools for investigating the intricacies of copper ionophore-membrane interactions. The two primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of copper ionophores, DFT is particularly useful for calculating the binding energies between the ionophore and the Copper(II) ion, determining the geometry of the resulting complex, and predicting its redox potentials.
Detailed Protocol for DFT Calculation of Copper(II)-Ionophore Binding Energy:
-
Model Preparation:
-
Construct the 3D structures of the ionophore molecule and the Copper(II) ion.
-
For the Copper(II) ion, a solvated model (e.g., [Cu(H2O)6]^2+) is often used to represent its state in an aqueous environment.
-
-
Geometry Optimization:
-
Perform geometry optimization for the ionophore, the solvated Copper(II) ion, and the resulting Copper(II)-ionophore complex individually.
-
Software: Gaussian, ORCA, ADF.
-
Functional: A hybrid functional such as B3LYP or PBE0 is commonly used for transition metal complexes. For more accurate redox potentials, CAM-B3LYP may be employed.
-
Basis Set: A triple-zeta basis set, such as 6-311+G(d,p) for non-metal atoms and a basis set suitable for copper (e.g., LANL2DZ with effective core potential or def2-TZVP), is recommended.
-
Solvation Model: Implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used to account for the solvent effects (water or a non-polar environment simulating the membrane interior).
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to confirm that they are at a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
-
Binding Energy Calculation:
-
The binding energy (ΔE_binding) is calculated as the difference between the total energy of the complex and the sum of the energies of the individual ionophore and the Copper(II) ion.
-
ΔE_binding = E_complex - (E_ionophore + E_Cu(II))
-
The Gibbs free energy of binding (ΔG_binding) can be calculated by including the thermal corrections from the frequency calculations.
-
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for studying the physical movements of atoms and molecules over time. They are exceptionally powerful for simulating the interaction of a copper ionophore complex with a lipid bilayer, providing insights into membrane permeability, the orientation of the ionophore within the membrane, and its effect on membrane properties.
Detailed Protocol for MD Simulation of a Copper(II)-Ionophore Complex with a POPC Bilayer:
-
System Setup:
-
Software: GROMACS, NAMD, AMBER.
-
Force Fields: A combination of force fields is required. For the lipid bilayer, CHARMM36 or Berger lipids are commonly used. For the Copper(II)-ionophore complex, a specific force field may need to be developed using quantum mechanical calculations (DFT) to derive the partial charges and other parameters. The General Amber Force Field (GAFF) can be used for the organic part of the ionophore. For water, models like TIP3P or SPC/E are standard.
-
Membrane Construction: Use a tool like CHARMM-GUI or VMD to build a hydrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or dipalmitoylphosphatidylcholine (DPPC) bilayer with approximately 128-256 lipids.
-
Placement of the Complex: Place the optimized Copper(II)-ionophore complex at a starting position in the water layer, just above the lipid headgroups.
-
-
Simulation Protocol:
-
Solvation and Ionization: Solvate the system with water and add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Energy Minimization: Perform a steeplechase descent energy minimization to remove any steric clashes.
-
Equilibration: Conduct a multi-step equilibration process. This typically involves a short NVT (constant number of particles, volume, and temperature) simulation followed by a longer NPT (constant number of particles, pressure, and temperature) simulation. During equilibration, positional restraints on the heavy atoms of the complex and the lipid headgroups are gradually released to allow the system to relax to a stable state.
-
Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe the interaction and potential translocation of the ionophore complex across the membrane.
-
-
Analysis:
-
Trajectory Analysis: Analyze the trajectory to determine the position and orientation of the ionophore complex relative to the membrane over time.
-
Permeability Estimation: Use methods like umbrella sampling or metadynamics to calculate the potential of mean force (PMF) along the membrane normal. The PMF profile provides the free energy barrier for translocation, from which the permeability coefficient can be estimated.
-
Membrane Properties: Analyze the effects of the ionophore on membrane properties such as area per lipid, bilayer thickness, and lipid order parameters.
-
Experimental Methodologies
Experimental validation is crucial to complement and confirm the findings of theoretical studies. A variety of biophysical techniques can be employed to characterize the interaction of copper ionophores with lipid membranes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS).
Detailed Protocol for ITC Measurement of Ionophore-Vesicle Binding:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC) by extrusion. The lipid concentration should be accurately determined.
-
Prepare a stock solution of the copper ionophore in a suitable solvent (e.g., DMSO) and then dilute it into the same buffer used for the vesicles. The final concentration of the organic solvent should be kept low (<1-2%) and be identical in both the syringe and the cell to minimize heat of dilution effects.
-
Degas both the vesicle suspension and the ionophore solution before the experiment.
-
-
ITC Experiment:
-
Instrument: MicroCal ITC200 or similar.
-
Setup: Typically, the vesicle suspension is placed in the sample cell, and the ionophore solution is loaded into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ionophore solution into the vesicle suspension while monitoring the heat change.
-
Control Experiments: Perform control titrations, such as injecting the ionophore into the buffer alone and injecting the buffer into the vesicle suspension, to account for heats of dilution.
-
-
Data Analysis:
-
Subtract the heats of dilution from the main titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).
-
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive and can provide information on the binding of an ionophore to a membrane and its effect on membrane properties.
Protocol for a Fluorescence Quenching Assay:
-
Probe Selection: Use a fluorescent lipid probe (e.g., NBD-PE) incorporated into the lipid vesicles. The fluorescence of this probe should be sensitive to changes in its local environment upon ionophore binding.
-
Vesicle Preparation: Prepare LUVs containing a small percentage (e.g., 1-2 mol%) of the fluorescent probe.
-
Titration: Titrate the vesicle suspension with increasing concentrations of the copper ionophore.
-
Measurement: Measure the fluorescence intensity or anisotropy after each addition of the ionophore. Changes in these parameters can be used to determine the binding affinity.
Quantitative Data on Copper(II) Ionophore-Membrane Interactions
The following tables summarize some of the quantitative data available in the literature for the interaction of copper ionophores with membranes and their biological activity.
Table 1: In Vitro Cytotoxicity of Selected Copper Ionophores
| Ionophore | Cell Line | IC50 Value | Reference |
| Elesclomol | HL-60 (Leukemia) | 9 nM | [1] |
| Elesclomol | SK-MEL-5 (Melanoma) | 24 nM | [1] |
| Elesclomol | MCF-7 (Breast Cancer) | 110 nM | [1] |
| Disulfiram-Copper | CNE-2Z (Nasopharyngeal) | 0.32 µM | [Sele] |
| Disulfiram-Copper | NP69-SV40 T (Normal) | 1.5 µM | [Sele] |
Table 2: Stability and Permeability of Copper Complexes
| Complex/Ionophore | Parameter | Value | Conditions | Reference |
| Cu(II)-EDTA | log K (stability) | 18.8 | Aqueous solution | [2] |
| Cu(II)-Ammonia | log K (stability) | 13.1 | Aqueous solution | [2] |
| Cu(II)-dtpa | Permeability EF | 2 | Cerasome 9005 membrane | [3] |
| Cu(II)-H(555N) | Permeability EF | 6.8 | Cerasome 9005 membrane | [3] |
| Cu(I)-MCL-1 | log K (stability) | 16.33 ± 0.02 | pH 5.0, 10 mM PIPBS | [4] |
| Cu(I)-MCL-2 | log K (stability) | 13.08 ± 0.13 | pH 7.0 | [4] |
EF: Enhancement Factor relative to CuCl2
Table 3: Properties of Copper(II) Ionophore I-Based Electrodes
| Ionophore | Parameter | Value | Conditions | Reference |
| o-Xylylene (B1219910) bis(diisobutyldithiocarbamate) | Nernstian Slope | 28–29 mV/decade | 25 °C | [5] |
| o-Xylylene bis(diisobutyldithiocarbamate) | Linearity Range | 10⁻¹–10⁻⁶ M | 25 °C | [5] |
| o-Xylylene bis(diisobutyldithiocarbamate) | Detection Limit | 1.89 × 10⁻⁷ M | Photocurable pBA membrane |
Signaling Pathways and Workflows
The introduction of excess copper into a cell by an ionophore triggers a complex network of signaling pathways, often culminating in cell death.
Cuproptosis Signaling Pathway
Cuproptosis is a recently identified form of regulated cell death initiated by the accumulation of intracellular copper. The key events are the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to protein aggregation, proteotoxic stress, and ultimately, cell death.
MAPK Signaling Pathway Activation
Copper has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the JNK/SAPK and p38 pathways. This activation is often mediated by oxidative stress induced by the redox cycling of copper.
References
- 1. Experimental and Computational Approaches to Study Membranes and Lipid–Protein Interactions [ouci.dntb.gov.ua]
- 2. The Lipid Bilayer - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Copper(II)-selective membrane electrodes based on o-xylylene bis(dithiocarbamates) as neutral carriers - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Inducing Oxidative Stress in Cells Using Copper(II) Ionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for numerous biological processes. However, an excess of intracellular copper can be toxic, primarily through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. Copper(II) ionophore I, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate) (CAS 125769-67-7), is a lipophilic molecule that facilitates the transport of copper(II) ions across cellular membranes. This property makes it a valuable tool for inducing oxidative stress in a controlled manner in cellular models, enabling the study of cellular responses to oxidative damage and the screening of potential therapeutic agents. These application notes provide a comprehensive overview of the use of this compound to induce oxidative stress, including detailed experimental protocols and expected outcomes.
Mechanism of Action
This compound belongs to the dithiocarbamate (B8719985) class of ionophores. Its mechanism of action involves forming a neutral, lipophilic complex with extracellular copper(II) ions. This complex can readily diffuse across the hydrophobic lipid bilayer of the cell membrane. Once inside the cell, the complex can dissociate, releasing the copper(II) ion. The increased intracellular concentration of free copper ions, particularly within the mitochondria, disrupts cellular homeostasis and leads to the generation of ROS through Fenton-like reactions. This surge in ROS overwhelms the cell's antioxidant defense mechanisms, resulting in oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways such as apoptosis.[1]
Data Summary
The following tables summarize representative quantitative data from studies using dithiocarbamate-copper complexes to induce cytotoxicity and oxidative stress in various cancer cell lines. While specific data for this compound is limited, these values from structurally and functionally similar compounds provide an expected range of effective concentrations and outcomes.
Table 1: Cytotoxicity of Dithiocarbamate-Copper Complexes in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| U2OS (Osteosarcoma) | Diethyldithiocarbamate-Copper | 13.3 ± 1.32 | 24 |
| U2OS (Osteosarcoma) | Diethyldithiocarbamate-Copper | 2.37 ± 0.12 | 48 |
| HepG2 (Hepatocellular Carcinoma) | DpdtpA-Copper | 1.3 ± 0.3 | 72 |
| Bel-7402 (Hepatocellular Carcinoma) | DpdtpA-Copper | 2.5 ± 0.6 | 72 |
| CNE-2Z (Nasopharyngeal Carcinoma) | Disulfiram-Copper | 0.32 | Not Specified |
DpdtpA: Di-2-pyridylhydrazone dithiocarbamate S-propionic acid[2][3]
Table 2: Oxidative Stress Markers Induced by Dithiocarbamate-Copper Complexes
| Cell Line | Compound | Parameter Measured | Fold Increase vs. Control | Incubation Time (h) |
| Thymocytes | Pyrrolidine (B122466) dithiocarbamate | Intracellular Copper | 8-fold | Not Specified |
| HepG2 | DpdtpA-Copper | ROS Production | Concentration-dependent | 24 |
| Arabidopsis Seedlings | Copper | H2O2 Content (Leaves) | 3.6-fold (48h), 9.5-fold (144h) | 48-144 |
| E. coli | Copper Alloy | TBARS Levels | Immediate & Rapid Increase | 0.5 |
Signaling Pathways
The induction of oxidative stress by this compound triggers a cascade of cellular signaling events. A key pathway activated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Concurrently, the significant oxidative damage can initiate apoptotic pathways, involving the activation of caspase cascades.
Experimental Workflow
A typical workflow for studying the effects of this compound involves cell culture, treatment with the ionophore, and subsequent analysis of various cellular parameters.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to your research) in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Dilute the stock solution of this compound in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your cell line and experimental endpoint. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Incubation with MTT: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well of a 96-well plate. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.[6]
Measurement of Intracellular ROS (DCFDA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.
-
Cell Staining: After treatment, wash the cells twice with warm PBS. Add 100 µL of a 10-50 µM solution of H2DCFDA in serum-free medium to each well.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Reaction: Add thiobarbituric acid (TBA) solution to the cell lysate and incubate at 95°C for 60 minutes.
-
Extraction: Cool the samples and extract the MDA-TBA adduct with n-butanol.
-
Measurement: Measure the absorbance or fluorescence of the butanol layer at ~532 nm (absorbance) or with excitation at ~530 nm and emission at ~550 nm (fluorescence).[5]
Protein Carbonylation Assay (DNPH Assay)
This assay detects carbonyl groups introduced into proteins as a result of oxidative stress.
-
Protein Extraction and Derivatization: After treatment, lyse the cells and treat the protein extract with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form protein hydrazones.
-
Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.
-
Western Blot Analysis: Separate the derivatized proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-DNP antibody.[4]
-
Quantification: The amount of carbonylated protein can be quantified by densitometry of the resulting bands.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, lyse the cells in a specific lysis buffer provided with a caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).
-
Measurement: Incubate the reaction and measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 400/505 nm for fluorometric assays) using a microplate reader.[7]
Troubleshooting
-
Low or no effect:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the ionophore is properly dissolved and not degraded.
-
-
High background in assays:
-
Ensure thorough washing of cells between steps.
-
Optimize reagent concentrations.
-
Include appropriate blank and negative controls.
-
-
Inconsistent results:
-
Maintain consistent cell seeding densities and growth conditions.
-
Ensure accurate and consistent timing of all incubation steps.
-
Use freshly prepared reagents.
-
Conclusion
This compound is a potent tool for inducing oxidative stress in cellular models. By facilitating the transport of copper ions into cells, it triggers a cascade of events leading to ROS production, cellular damage, and ultimately cell death. The protocols provided here offer a framework for utilizing this compound to investigate the mechanisms of oxidative stress and to screen for potential therapeutic interventions. Careful optimization of experimental conditions for the specific cell line and research question is crucial for obtaining reliable and reproducible results.
References
- 1. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper Ion Attenuated the Antiproliferative Activity of Di-2-pyridylhydrazone Dithiocarbamate Derivative; However, There Was a Lack of Correlation between ROS Generation and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Ion Attenuated the Antiproliferative Activity of Di-2-pyridylhydrazone Dithiocarbamate Derivative; However, There Was a Lack of Correlation between ROS Generation and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inh . . ." by Kenyon G. Daniel, Di Chen et al. [digitalcommons.wayne.edu]
- 7. Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(II) Ionophores in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper (Cu) is an essential trace element vital for numerous biological processes, including mitochondrial respiration and antioxidant defense.[1] However, cancer cells often exhibit an elevated demand for copper, and dysregulation of copper homeostasis is linked to tumor progression, angiogenesis, and metastasis.[1][2][3] This dependency creates a therapeutic window that can be exploited by copper-modulating compounds.
Copper ionophores are small molecules that bind copper ions and transport them across cellular membranes, leading to an increase in intracellular copper concentration.[4] This influx disrupts the delicate copper balance within cancer cells, inducing a unique form of cell death known as "cuproptosis".[1][5] This process is distinct from other cell death mechanisms like apoptosis and is characterized by the aggregation of lipoylated mitochondrial enzymes, leading to proteotoxic stress and cell demise.[2][4]
The term "Copper(II) ionophore I" is a non-specific designation and may refer to several commercially available compounds. One such compound, o-Xylylenebis(N,N-diisobutyldithiocarbamate), is explicitly sold under this name. Due to the limited published data on this specific molecule in cancer research, this document will focus on the principles and applications of well-characterized copper ionophores such as Disulfiram (DSF), Elesclomol (ES), and bis(thiosemicarbazones), which serve as functional archetypes for this class of compounds. The protocols and mechanisms described herein are broadly applicable for the evaluation of any novel or specific Copper(II) ionophore.
Application Notes
General Mechanism of Action
Copper ionophores function by increasing the intracellular bioavailability of copper, which is preferentially toxic to cancer cells. This selectivity is attributed to several factors inherent to malignant cells, including higher basal copper levels, increased metabolic rates, and elevated levels of reactive oxygen species (ROS), which make them more vulnerable to further oxidative stress.[1][5]
The primary mechanism of action involves the following steps:
-
Copper Transport: The ionophore chelates extracellular copper and facilitates its transport across the plasma and mitochondrial membranes.[4]
-
Induction of Cuproptosis: Once inside the mitochondria, excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle. This leads to the aggregation of these essential proteins, loss of iron-sulfur cluster proteins, and ultimately, a lethal cascade of proteotoxic stress.[2][6]
-
Generation of Oxidative Stress: The redox activity of copper ions (cycling between Cu²⁺ and Cu⁺) catalyzes the production of highly toxic ROS, such as hydroxyl radicals.[1][4] This overwhelms the antioxidant capacity of the cancer cell, leading to widespread damage to lipids, proteins, and DNA.
-
Proteasome Inhibition: Copper ionophore complexes, such as copper-disulfiram, can inhibit the activity of the proteasome, a critical cellular machinery for protein degradation. This leads to the accumulation of misfolded proteins, further contributing to proteotoxic stress and inducing cell death.[4]
Caption: General mechanism of copper ionophore-induced cancer cell death.
Application in Specific Cancer Cell Lines
The cytotoxic efficacy of copper ionophores varies across different cancer cell lines. This variability can be influenced by the cells' metabolic state, copper transporter expression, and intrinsic antioxidant capacity. The following table summarizes the reported cytotoxic activity (IC50/EC50 values) of several well-characterized copper ionophores in various cancer cell lines.
| Ionophore (Complex) | Cancer Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| Disulfiram/Copper (Cu-DSF) | CNE-2Z | Nasopharyngeal Carcinoma | 0.32 | Xu et al., 2019[1] |
| Disulfiram/Copper (Cu-DSF) | NP69-SV40 T (Normal) | Nasopharyngeal Epithelial | 1.5 | Xu et al., 2019[1] |
| Cu-GTSM | PC3 | Prostate Cancer | 1.5 | Cater et al., 2013[5] |
| Cu-ATSM | PC3 | Prostate Cancer | 7.0 | Cater et al., 2013[5] |
| Elesclomol | Various | Melanoma, Lung Cancer | Varies | O'Day et al., 2013; Kim et al., 2012 |
| ZU-3 (Cu(II) Complex) | HCT-116 | Colorectal Cancer | 1.95 | Yilmaz et al., 2022[7] |
| ZU-3 (Cu(II) Complex) | A549 | Lung Cancer | > 20 | Yilmaz et al., 2022[7] |
| ZU-3 (Cu(II) Complex) | PC3 | Prostate Cancer | > 20 | Yilmaz et al., 2022[7] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Key Signaling Pathways Affected
Beyond the direct induction of cuproptosis, copper ionophores modulate several signaling pathways critical for cancer cell survival and proliferation.
-
Oxidative Stress Response: The massive increase in ROS activates stress-response pathways. In some contexts, this can lead to the activation of pro-apoptotic pathways involving JNK and p38 MAPK, while inhibiting survival signals like the NF-κB pathway.[8]
-
Apoptosis Induction: While cuproptosis is a primary mechanism, some copper complexes can also induce classical apoptosis. This is characterized by the activation of caspases (e.g., caspase-3, -8, -9) and can proceed through either the intrinsic (mitochondrial) or extrinsic pathways.[7][8][9]
-
Hippo Signaling Pathway (Elesclomol): In GNAQ/11-mutant uveal melanoma, elesclomol-induced ROS has been shown to selectively activate the LATS1 kinase in the Hippo pathway. This leads to the phosphorylation and inactivation of the transcriptional co-activator YAP, suppressing cancer cell migration.
Caption: Elesclomol effect on the Hippo pathway in uveal melanoma.
Experimental Protocols
The following are detailed protocols for fundamental assays to characterize the effects of a Copper(II) ionophore on cancer cell lines.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol determines the concentration-dependent cytotoxic effect of the copper ionophore on a cancer cell line to calculate the IC50 value.
Caption: Workflow for determining cell viability and IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Include wells for vehicle control (e.g., DMSO) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of the Copper(II) ionophore in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well. If using MTT, add 20 µL of 5 mg/mL MTT solution.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent (orange formazan (B1609692) for CCK-8). If using MTT, you must first remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the ionophore concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis versus necrosis following treatment with the copper ionophore.[10]
Caption: Workflow for quantifying apoptosis via flow cytometry.
Materials:
-
Cells treated with Copper(II) ionophore (at IC50 concentration) and vehicle control
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Copper(II) ionophore (e.g., at 1x and 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Mix gently.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in a signaling pathway affected by the copper ionophore.
Caption: Workflow for analyzing protein expression by Western Blot.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-p-YAP, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-Actin or GAPDH).
References
- 1. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 4. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ej-chem.org [ej-chem.org]
- 8. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activities of five Cu(II) complexes of bis(5-halosalicylidene)-1,3-propanediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for Copper(II) Ionophore I-Based Ion-Selective Electrode
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and fabrication of a Copper(II) ion-selective electrode (ISE) utilizing Copper(II) Ionophore I, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate). This electrode is a valuable tool for the potentiometric determination of copper(II) ion activity in aqueous solutions, offering applications in environmental monitoring, industrial process control, and biomedical research.
Principle of Operation
The this compound-based ISE operates on the principle of selective complexation of Cu²⁺ ions by the ionophore embedded within a plasticized poly(vinyl chloride) (PVC) membrane. The ionophore, a neutral carrier, selectively binds with copper ions at the membrane-sample interface. This selective binding event creates a phase-boundary potential, which is proportional to the logarithm of the activity of copper ions in the sample solution. This potential is measured against a stable reference electrode, allowing for the quantitative determination of Cu²⁺ concentration.
Performance Characteristics
The performance of the this compound-based ISE is characterized by its linear range, slope, detection limit, response time, and selectivity over other ions. A typical electrode exhibits a near-Nernstian response to Cu²⁺ ions.[1]
Table 1: Performance Characteristics of the this compound-Based ISE
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M[1] |
| Slope | 28–29 mV per decade at 25 °C[1] |
| Detection Limit | ~1 x 10⁻⁶ M |
| Response Time | < 15 seconds |
| Optimal pH Range | 3.5 - 6.0[2] |
| Lifespan | Several weeks to months |
Selectivity
The selectivity of the ISE is a crucial parameter that describes its preference for the primary ion (Cu²⁺) over interfering ions. The potentiometric selectivity coefficient, K pot Cu,M, is used to quantify this preference. A smaller value of the selectivity coefficient indicates a higher selectivity for Cu²⁺ over the interfering ion (Mⁿ⁺).
Table 2: Selectivity Coefficients (log K pot Cu,M) for a this compound-Based ISE
| Interfering Ion (Mⁿ⁺) | log K pot Cu,M |
| H⁺ | -2.13 |
| Na⁺ | -3.80 |
| K⁺ | -3.15 |
| Mg²⁺ | -3.42 |
| Ca²⁺ | -3.09 |
| Fe²⁺ | -2.55 |
| Co²⁺ | -3.10 |
| Zn²⁺ | -3.00 |
| Pb²⁺ | -2.21 |
| Data obtained using the fixed interference method.[2] |
Experimental Protocols
Preparation of the PVC Membrane Cocktail
This protocol describes the preparation of the ion-selective membrane cocktail, which is the sensing component of the electrode.
Materials:
-
This compound (o-Xylylenebis(N,N-diisobutyldithiocarbamate))
-
Poly(vinyl chloride) (PVC), high molecular weight
-
o-Nitrophenyl octyl ether (o-NPOE) (plasticizer)
-
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) (anion excluder)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a clean, dry glass vial, accurately weigh the following components to achieve the desired weight percentages:
-
This compound: ~1-2%
-
PVC: ~33%
-
o-NPOE: ~64-65%
-
KTpClPB: ~0.5-1%
-
-
Add an appropriate volume of anhydrous THF to the vial to dissolve all components completely. A typical volume is 1.5-2.0 mL for a total solids weight of around 100 mg.
-
Gently swirl the vial until a homogenous, slightly viscous solution is obtained. This is the membrane cocktail.
Fabrication of the Ion-Selective Electrode
This protocol outlines the assembly of the electrode body and the casting of the ion-selective membrane.
Materials:
-
PVC membrane cocktail (from Protocol 1)
-
Electrode body (e.g., a glass or PVC tube)
-
Silver/Silver Chloride (Ag/AgCl) wire (internal reference electrode)
-
Internal filling solution (e.g., 0.01 M CuCl₂ with 0.1 M KCl)
Procedure:
-
Prepare the electrode body by securely fixing the Ag/AgCl wire inside, ensuring it extends towards the sensing end.
-
Dip the sensing end of the electrode body into the PVC membrane cocktail for a few seconds.
-
Withdraw the electrode body and allow the THF to evaporate in a dust-free environment at room temperature for at least 12 hours. This will form a thin, uniform membrane at the tip of the electrode.
-
Once the membrane is dry and stable, fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped near the membrane.
-
Seal the top of the electrode body, leaving a small opening for pressure equalization.
Conditioning and Calibration of the Electrode
Before its first use, the electrode must be conditioned to ensure a stable and reproducible potential.
Procedure:
-
Conditioning: Immerse the newly fabricated electrode in a 1.0 x 10⁻³ M Cu²⁺ solution for at least 2 hours. For long-term storage, keep the electrode in a 1.0 x 10⁻⁴ M Cu²⁺ solution.
-
Calibration:
-
Prepare a series of standard Cu²⁺ solutions of known concentrations (e.g., from 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M) by serial dilution of a stock solution.
-
Use an ionic strength adjustment buffer (ISAB) to maintain a constant ionic strength across all standards and samples. A common ISAB is a solution of an inert salt like KNO₃.
-
Immerse the conditioned Cu²⁺-ISE and a suitable external reference electrode (e.g., Ag/AgCl) into the standard solutions, starting from the lowest concentration.
-
Record the potential (in mV) for each standard solution after the reading stabilizes.
-
Plot the measured potential versus the logarithm of the Cu²⁺ activity (or concentration) to generate a calibration curve. The slope of the linear portion of this curve should be in the range of 28-29 mV per decade for a divalent cation at 25 °C.[1]
-
Visualizations
Caption: Signaling pathway of the Copper(II) ISE.
Caption: Workflow for ISE fabrication and use.
References
- 1. Copper(II)-selective membrane electrodes based on o-xylylene bis(dithiocarbamates) as neutral carriers - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Multifunctional Dendritic Molecular Probe for Selective Detection of Cu2+ Ions Using Potentiometric and Fluorometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Copper Sensing in Biological Samples using Copper(II) Ionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element involved in numerous physiological and pathological processes. Accurate and selective monitoring of copper(II) ions (Cu²⁺) in biological samples is crucial for diagnosing and managing various diseases, including Wilson's disease, and for assessing copper-related toxicities in drug development. This document provides detailed application notes and protocols for the use of Copper(II) ionophore I, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate) (o-XBDiBDTC), in the fabrication and application of ion-selective electrodes (ISEs) for the potentiometric determination of Cu²⁺ in biological matrices such as human serum and urine.
Principle of Operation
The selective determination of Cu²⁺ is achieved using a potentiometric sensor, specifically a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode. The core of this sensor is the This compound , a neutral carrier that exhibits high selectivity for Cu²⁺ ions. This ionophore is immobilized within a PVC matrix, which also contains a plasticizer to ensure membrane fluidity and an ion-exchanger to reduce anionic interference.
The sensing mechanism is based on the selective complexation of Cu²⁺ ions from the sample solution with the ionophore at the membrane-sample interface. This ion-exchange process generates a potential difference across the membrane, which is proportional to the logarithm of the Cu²⁺ ion activity in the sample. This potential is measured against a stable reference electrode, and the concentration of Cu²⁺ is determined from a calibration curve.
Quantitative Performance Data
The performance of an ISE is characterized by several key parameters. The following tables summarize the typical performance characteristics of a this compound-based ISE, compiled from various studies.
Table 1: General Performance Characteristics
| Parameter | Typical Value/Range | Reference |
| Linear Concentration Range | 1.0 × 10⁻⁶ – 1.0 × 10⁻¹ M | [1][2] |
| Nernstian Slope | 28–29 mV/decade at 25°C | [1][2] |
| Lower Detection Limit | ~1.4 × 10⁻⁶ M | |
| Response Time | < 30 seconds | [3] |
| Operational pH Range | 3.5 - 7.0 | [3] |
| Lifespan | > 2 months | [4] |
Table 2: Selectivity Coefficients (log KpotCu²⁺, Mⁿ⁺)
The selectivity coefficient (Kpot) indicates the preference of the ionophore for the primary ion (Cu²⁺) over an interfering ion (Mⁿ⁺). A smaller value signifies better selectivity. The following data is for an ISE based on this compound, determined by the fixed interference method.[5]
| Interfering Ion (Mⁿ⁺) | log KpotCu²⁺, Mⁿ⁺ |
| H⁺ | -2.13 |
| Na⁺ | -3.80 |
| K⁺ | -3.15 |
| Mg²⁺ | -3.42 |
| Ca²⁺ | -3.09 |
| Fe²⁺ | -2.55 |
| Co²⁺ | -3.10 |
| Zn²⁺ | -3.00 |
| Pb²⁺ | -2.21 |
Experimental Protocols
Protocol 1: Fabrication of Copper(II)-Selective PVC Membrane Electrode
This protocol describes the preparation of a PVC membrane containing this compound and its assembly into an electrode body.
Materials:
-
This compound (o-XBDiBDTC)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Anionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate, KTpClPB)
-
Tetrahydrofuran (THF), analytical grade
-
Glass rings for membrane casting (e.g., 30 mm inner diameter)
-
Glass plate
-
ISE body (e.g., Ag/AgCl electrode body)
-
Internal filling solution: 0.1 M CuCl₂
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve 1.0 mg of this compound, 0.5 mg of KTpClPB, 66 mg of o-NPOE, and 33 mg of PVC in approximately 1.5 mL of THF.
-
Mix thoroughly until all components are completely dissolved, resulting in a clear, homogenous solution.
-
-
Membrane Casting:
-
Place a clean, dry glass plate on a level surface.
-
Place a glass ring on the glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a watch glass to allow for slow evaporation of the THF. Let it evaporate for at least 24 hours at room temperature.
-
-
Electrode Assembly:
-
Once the membrane has formed and is no longer sticky, carefully cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.
-
Mount the membrane disc onto the tip of the ISE body, ensuring a tight seal. Commercial electrode bodies often have screw-on caps (B75204) for this purpose.
-
Fill the electrode body with the internal filling solution (0.1 M CuCl₂) without trapping any air bubbles.
-
Condition the newly fabricated electrode by soaking it in a 1.0 × 10⁻³ M Cu²⁺ solution for at least 12 hours before use.
-
Protocol 2: Determination of Copper in Human Serum
This protocol outlines the steps for measuring Cu²⁺ concentration in human serum samples using the fabricated ISE.
Materials:
-
Fabricated and conditioned Cu²⁺-selective electrode
-
Ag/AgCl reference electrode (double junction recommended)
-
pH/mV meter with an ion measurement mode
-
Human serum sample
-
Ionic Strength Adjustment Buffer (ISAB): 5 M NaNO₃
-
Standard Cu²⁺ solutions (ranging from 1.0 × 10⁻⁶ M to 1.0 × 10⁻² M)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
To prevent protein interference and maintain a constant ionic background, dilute the serum sample. A common dilution is 1:10 with deionized water.
-
For example, mix 1.0 mL of serum with 9.0 mL of deionized water.
-
-
Calibration Curve:
-
For each standard solution (e.g., 100 mL), add 2 mL of ISAB to maintain a constant ionic strength.[6]
-
Connect the Cu²⁺-ISE and the reference electrode to the mV/ion meter.
-
Immerse the electrodes in the lowest concentration standard solution. Stir gently.
-
Wait for the potential reading to stabilize and record the value.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for all standard solutions, moving from the lowest to the highest concentration.
-
Plot the recorded potential (mV) versus the logarithm of the Cu²⁺ concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Take a known volume of the diluted serum sample (e.g., 10 mL) and add the corresponding volume of ISAB (e.g., 0.2 mL for a 1:50 ratio of ISAB to sample).
-
Immerse the calibrated electrodes into the prepared serum sample.
-
Stir gently and wait for the potential reading to stabilize.
-
Record the stable potential (mV).
-
-
Concentration Calculation:
-
Using the calibration curve, determine the logarithm of the Cu²⁺ concentration corresponding to the measured potential.
-
Calculate the Cu²⁺ concentration in the diluted sample.
-
Account for the initial dilution factor to determine the original Cu²⁺ concentration in the serum sample.
-
Protocol 3: Determination of Copper in Urine
This protocol provides a method for measuring Cu²⁺ concentration in 24-hour urine samples.
Materials:
-
All materials listed in Protocol 2.
-
24-hour urine collection container.
-
Nitric acid (for pH adjustment, if necessary).
Procedure:
-
Sample Collection and Preparation:
-
Collect a 24-hour urine sample in a clean, metal-free container.[7]
-
Measure and record the total volume of the 24-hour collection.
-
Homogenize the collected urine by gentle mixing.[8]
-
Centrifuge an aliquot of the urine sample to remove any sediment.[8]
-
The optimal pH range for the electrode is 3.5-7.0. If necessary, adjust the pH of the urine sample into this range using a small amount of dilute nitric acid.
-
-
Calibration Curve:
-
Follow the same procedure as described in Protocol 2 (Step 2) to generate a calibration curve using standard Cu²⁺ solutions with added ISAB.
-
-
Sample Measurement:
-
Take a known volume of the prepared urine supernatant (e.g., 100 mL) and add 2 mL of ISAB.[9]
-
Immerse the calibrated Cu²⁺-ISE and reference electrode into the prepared urine sample.
-
Stir gently and allow the potential reading to stabilize.
-
Record the stable potential (mV).
-
-
Concentration Calculation:
-
Determine the Cu²⁺ concentration in the urine sample from the calibration curve.
-
Calculate the total copper excreted in 24 hours using the measured concentration and the total volume of the 24-hour urine collection.
-
Important Considerations
-
Ionic Strength: Biological samples have a high and variable ionic strength. The addition of an Ionic Strength Adjustment Buffer (ISAB) to both standards and samples is critical to ensure that the electrode responds to the concentration (activity) of Cu²⁺ in a consistent manner.[6]
-
pH: The operational pH range of the electrode (typically 3.5-7.0) must be maintained. At higher pH values, Cu²⁺ may precipitate as copper hydroxide, leading to inaccurate readings.
-
Interferences: While the this compound is highly selective, high concentrations of certain ions, particularly Ag⁺ and Hg²⁺, can interfere. Refer to the selectivity coefficient table for potential interferences.
-
Liquid Junction Potential: When using a separate reference electrode, a stable and reproducible liquid junction potential is crucial. Using a double junction reference electrode with an appropriate outer filling solution (e.g., potassium nitrate) is recommended to prevent contamination of the sample with chloride ions from the reference electrode.[10]
-
Temperature: All measurements, including calibration and sample analysis, should be performed at a constant temperature, as electrode potentials are temperature-dependent.
Conclusion
The use of this compound in a PVC membrane electrode provides a simple, cost-effective, and highly selective method for the quantitative determination of copper(II) ions in complex biological samples. By following the detailed protocols and considering the key operational parameters, researchers can achieve reliable and accurate measurements to advance their studies in diagnostics, toxicology, and drug development.
References
- 1. Copper(II)-selective membrane electrodes based on o-xylylene bis(dithiocarbamates) as neutral carriers - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Copper(II)-selective membrane electrodes based on o-xylylene bis(dithiocarbamates) as neutral carriers | Semantic Scholar [semanticscholar.org]
- 3. Determination of Copper Content of Human Blood Plasma by an Ion Selective Electrode based on a New Copper-Selectophore [abechem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Multifunctional Dendritic Molecular Probe for Selective Detection of Cu2+ Ions Using Potentiometric and Fluorometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hannacan.com [hannacan.com]
- 7. ucsfhealth.org [ucsfhealth.org]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. sentek.co.uk [sentek.co.uk]
- 10. Guide to ISE Measurements, Chap. 5) REFERENCE ELECTRODES [nico2000.net]
Application Notes and Protocols: Determining the Cytotoxicity of Copper(II) Ionophore I using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper ionophores are molecules that facilitate the transport of copper ions across biological membranes, leading to an increase in intracellular copper concentration. This disruption of copper homeostasis can induce a form of regulated cell death known as cuproptosis.[1] In this process, excess intracellular copper, particularly in the mitochondria, leads to the aggregation of lipoylated proteins and the destabilization of iron-sulfur cluster proteins, culminating in proteotoxic stress and cell death.[2][3][4] This unique mechanism of action has positioned copper ionophores as promising candidates for anticancer drug development.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength. This application note provides a detailed protocol for determining the cytotoxicity of Copper(II) ionophore I using the MTT assay.
Mechanism of Action: Copper Ionophore-Induced Cytotoxicity (Cuproptosis)
This compound facilitates the transport of copper (Cu²⁺) across the cell membrane. Inside the cell, particularly within the mitochondria, Cu²⁺ is reduced to its more toxic form, Cu⁺. This accumulation of copper ions triggers a cascade of events leading to cell death, a process termed cuproptosis. The key molecular events are depicted in the signaling pathway diagram below.[2][3][5]
Experimental Protocols
Materials and Reagents
-
This compound (e.g., Sigma-Aldrich, CAS: 125769-67-7)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Selected cancer cell line (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM):
-
The molecular weight of this compound is 512.90 g/mol .
-
To prepare a 10 mM stock solution, dissolve 5.13 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex until the MTT is completely dissolved.
-
Sterilize the solution by filtering it through a 0.22 µm filter.
-
Store the MTT solution protected from light at 4°C for up to one month or at -20°C for longer-term storage.
-
MTT Assay Workflow
The following diagram outlines the experimental workflow for the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). A pilot experiment is recommended to determine the optimal concentration range.[7][8]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the ionophore.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation and Analysis
The quantitative data from the MTT assay should be summarized in a clear and structured table. The primary endpoint is typically the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response - variable slope) with software like GraphPad Prism or Microsoft Excel to fit a sigmoidal dose-response curve and determine the IC50 value.[10][11]
-
Example Data Table
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 0.982 | 0.061 | 78.3 |
| 5 | 0.631 | 0.045 | 50.3 |
| 10 | 0.315 | 0.029 | 25.1 |
| 25 | 0.158 | 0.015 | 12.6 |
| 50 | 0.089 | 0.010 | 7.1 |
| 100 | 0.052 | 0.008 | 4.1 |
| IC50 (µM) | [Calculated Value] |
Conclusion
This application note provides a comprehensive protocol for determining the cytotoxicity of this compound using the MTT assay. By following these detailed steps, researchers can obtain reliable and reproducible data on the cytotoxic effects of this compound, which is crucial for its evaluation as a potential therapeutic agent. The provided diagrams and data presentation format are intended to facilitate a clear understanding of the experimental workflow and the underlying biological mechanism.
References
- 1. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Copper(II) Ionophore I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing flow cytometry to analyze apoptosis induced by Copper(II) Ionophore I. This document outlines the underlying principles, offers comprehensive experimental protocols, presents data in a clear format, and visualizes key processes.
Introduction to this compound and Apoptosis
Copper ionophores are molecules that facilitate the transport of copper ions across biological membranes, leading to an increase in intracellular copper concentration.[1][2] This disruption of copper homeostasis can induce various forms of cell death, including apoptosis and a recently identified copper-dependent cell death mechanism termed cuproptosis.[2][3][4] While cuproptosis is characterized by the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, copper-induced apoptosis often involves the generation of reactive oxygen species (ROS), DNA damage, and the activation of caspases.[3][4] Flow cytometry is a powerful technique for dissecting the cellular response to this compound treatment, allowing for the quantitative analysis of various apoptotic markers at the single-cell level.[5][6][7]
Key Flow Cytometry Assays for Apoptosis Detection
Several flow cytometry-based assays can be employed to monitor the progression of apoptosis induced by this compound. These assays target different hallmark events of apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) (PS) exposure and membrane integrity.[8][9][10]
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway, using dyes like JC-1 or TMRE.[11][12][13][14]
-
Caspase Activation Assays: Detects the activation of key executioner caspases (e.g., Caspase-3/7), which are central to the apoptotic cascade, using fluorochrome-labeled inhibitors of caspases (FLICA).[15][16][17][18]
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data from flow cytometry experiments analyzing apoptosis induced by this compound in a cancer cell line.
Table 1: Annexin V/PI Staining after 24-hour Treatment with this compound
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound (5 µM) | 42.1 ± 4.2 | 38.9 ± 3.7 | 19.0 ± 2.8 |
| This compound (10 µM) | 15.3 ± 2.8 | 55.4 ± 5.1 | 29.3 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Mitochondrial Membrane Potential (ΔΨm) and Caspase-3/7 Activation after 12-hour Treatment with this compound
| Treatment Group | Cells with Depolarized Mitochondria (%) | Active Caspase-3/7 Positive Cells (%) |
| Vehicle Control (DMSO) | 4.1 ± 1.2 | 3.5 ± 0.9 |
| This compound (5 µM) | 48.7 ± 4.5 | 45.2 ± 3.8 |
| Staurosporine (1 µM) - Positive Control | 85.3 ± 5.9 | 82.1 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][19][20]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Harvest cells (for adherent cells, use a gentle non-enzymatic cell dissociation solution).[8]
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[9]
-
Use unstained cells, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Caption: Workflow for Annexin V/PI staining.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay utilizes the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[11][12]
Materials:
-
JC-1 dye
-
CCCP (carbonyl cyanide 3-chlorophenylhydrazone) - for positive control
-
Culture medium
-
PBS, cold
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as described in Protocol 1. Include a positive control treated with 50 µM CCCP for 30 minutes.
-
Harvest and wash the cells with PBS.
-
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution (typically 2 µM in culture medium).
-
Resuspend the cell pellet in the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the cells at 488 nm.
-
Detect green fluorescence (monomers) in the FL1 channel (~530 nm) and red fluorescence (aggregates) in the FL2 channel (~590 nm).
-
Analyze the shift from red to green fluorescence to determine the percentage of cells with depolarized mitochondria.
-
Protocol 3: Caspase-3/7 Activation Assay
This protocol uses a cell-permeable, non-toxic substrate that fluoresces upon cleavage by active caspases-3 and -7.
Materials:
-
Cell-permeable caspase-3/7 reagent (e.g., a FLICA reagent)
-
Wash Buffer
-
Apoptosis-inducing agent (e.g., Staurosporine) for positive control
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as described in Protocol 1. Include a positive control.
-
-
Caspase Staining:
-
Add the caspase-3/7 reagent directly to the cell culture medium at the recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Harvest the cells.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in 500 µL of Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the cells at the appropriate wavelength for the fluorochrome used.
-
Measure the fluorescence intensity in the appropriate channel.
-
Quantify the percentage of cells with active caspase-3/7.
-
Conclusion
The provided protocols and application notes offer a robust framework for investigating the apoptotic effects of this compound using flow cytometry. By employing a multi-parametric approach that assesses membrane integrity, mitochondrial health, and caspase activation, researchers can gain a comprehensive understanding of the mechanisms of copper-induced cell death. This information is crucial for the development of novel therapeutic strategies targeting apoptosis in various diseases.
References
- 1. Frontiers | Selective Targeting of Cancer Cells by Copper Ionophores: An Overview [frontiersin.org]
- 2. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 12. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 14. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 15. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. thermofisher.com [thermofisher.com]
Application Notes and Protocols for Measuring Intracellular Copper Concentration Following Copper(II) Ionophore I Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the measurement of intracellular copper concentration in cultured cells after treatment with Copper(II) Ionophore I, also known by its chemical name, o-Xylylenebis(N,N-diisobutyldithiocarbamate) (o-XBDiBDTC). This document outlines the mechanism of action, provides detailed experimental protocols for various measurement techniques, and discusses the relevant signaling pathways affected by increased intracellular copper.
Introduction
Copper is an essential trace element crucial for a variety of physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, dysregulation of copper homeostasis is implicated in several diseases, including cancer and neurodegenerative disorders. Copper ionophores are small molecules that facilitate the transport of copper ions across biological membranes, leading to an increase in intracellular copper concentration. This induced copper overload can trigger a cascade of cellular events, including the generation of reactive oxygen species (ROS), oxidative stress, and the activation of specific signaling pathways, ultimately leading to cellular responses such as apoptosis.
This compound (o-XBDiBDTC) is a neutral dithiocarbamate-based ionophore that selectively binds to copper ions, forming a lipophilic complex that can readily diffuse across the cell membrane. Once inside the cell, the copper is released, leading to a rapid increase in the intracellular labile copper pool. The ability to accurately measure the resulting change in intracellular copper concentration is critical for understanding the mechanism of action of this and other ionophores and for the development of novel therapeutic strategies.
This guide details three common methods for quantifying intracellular copper: fluorescent probes for real-time imaging, inductively coupled plasma-mass spectrometry (ICP-MS) for high sensitivity elemental analysis, and atomic absorption spectroscopy (AAS) as a robust alternative.
Mechanism of Action of this compound
This compound acts as a shuttle for copper ions across the lipid bilayer of the cell membrane. The dithiocarbamate (B8719985) groups of the ionophore chelate extracellular copper(II) ions, forming a neutral, lipid-soluble complex. This complex can then passively diffuse across the cell membrane down its concentration gradient. Inside the cell, the reducing environment can lead to the reduction of Cu(II) to Cu(I) and the dissociation of the complex, releasing the copper ion into the cytoplasm. The ionophore can then diffuse back out of the cell to repeat the cycle. This process leads to a significant and rapid increase in the intracellular concentration of labile copper ions.
Data Presentation
| Cell Line | Treatment | Copper Concentration (Control) | Copper Concentration (Treated) | Fold Increase | Analytical Method | Reference |
| Thymocytes | Pyrrolidine dithiocarbamate | Baseline | 8-fold increase over baseline | 8 | Not Specified | [1] |
| SH-SY5Y Neuroblastoma | 5 µM Diethyldithiocarbamate (DEDTC) | Undetectable | Significant Accumulation | - | Atomic Absorption Spectroscopy | [2] |
| [Your Cell Line] | [Concentration] this compound | [Enter Your Data] | [Enter Your Data] | [Calculate] | [Your Method] | N/A |
Experimental Protocols
Detailed methodologies for three key experiments to measure intracellular copper concentration are provided below.
Protocol 1: Measurement of Intracellular Copper Using a Fluorescent Probe
This protocol describes the use of a fluorescent sensor for the qualitative and semi-quantitative measurement of intracellular labile copper in real-time using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (o-XBDiBDTC)
-
Fluorescent copper probe (e.g., Copper Green™, CS1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microscope with appropriate filter sets
-
96-well black, clear-bottom plates (for plate reader-based assays) or glass-bottom dishes (for microscopy)
Procedure:
-
Cell Seeding: Seed cells onto a 96-well black, clear-bottom plate or glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the fluorescent copper probe in DMSO according to the manufacturer's instructions.
-
Prepare a working solution of this compound in cell culture medium to the desired final concentration.
-
Prepare a working solution of the fluorescent copper probe in PBS or serum-free medium to the desired final concentration.
-
-
Loading with Fluorescent Probe:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the fluorescent copper probe working solution for the time and temperature recommended by the manufacturer (typically 30-60 minutes at 37°C).
-
Wash the cells twice with warm PBS to remove excess probe.
-
-
Treatment with this compound:
-
Add the this compound working solution to the cells.
-
Incubate for the desired time period (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control (medium with the same concentration of DMSO used for the ionophore).
-
-
Fluorescence Imaging/Measurement:
-
Immediately image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe.
-
Alternatively, for a quantitative plate-reader-based assay, measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
For microscopy, analyze the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).
-
For plate reader data, subtract the background fluorescence and normalize the fluorescence intensity of treated cells to that of control cells.
-
Protocol 2: Measurement of Intracellular Copper by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol provides a highly sensitive and quantitative method to determine the total intracellular copper content.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound (o-XBDiBDTC)
-
Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
-
EDTA solution (0.5 mM in PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
High-purity nitric acid (e.g., TraceMetal™ Grade)
-
Ultrapure water (18.2 MΩ·cm)
-
ICP-MS instrument
-
Apparatus for cell counting (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular copper.
-
To remove any surface-bound copper, wash the cells twice with ice-cold EDTA solution.
-
Wash the cells a final two times with ice-cold PBS.
-
Harvest the cells by scraping in a small volume of ice-cold PBS and transfer to a pre-weighed microcentrifuge tube.
-
-
Cell Counting and Lysis:
-
Take an aliquot of the cell suspension for cell counting to normalize the copper content per cell.
-
Centrifuge the remaining cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
-
Sample Digestion:
-
To the cell pellet, add a known volume of high-purity nitric acid (e.g., 200 µL of 70% HNO₃).
-
Incubate at a high temperature (e.g., 80-90°C) for several hours or overnight until the pellet is completely dissolved. Caution: This step should be performed in a fume hood with appropriate personal protective equipment.
-
-
Sample Dilution and Analysis:
-
After digestion, dilute the samples to a final nitric acid concentration of 1-2% with ultrapure water. The final volume will depend on the expected copper concentration and the sensitivity of the ICP-MS instrument.
-
Analyze the samples by ICP-MS. Prepare a calibration curve using certified copper standards.
-
-
Data Analysis:
-
Calculate the copper concentration in each sample based on the calibration curve.
-
Normalize the copper concentration to the cell number or total protein content to express the results as ng of copper per 10⁶ cells or per mg of protein.
-
Protocol 3: Measurement of Intracellular Copper by Atomic Absorption Spectroscopy (AAS)
This protocol offers a robust and widely available method for the quantification of total intracellular copper.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound (o-XBDiBDTC)
-
Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
High-purity nitric acid
-
Ultrapure water
-
Atomic Absorption Spectrometer with a copper hollow cathode lamp
-
Graphite furnace or flame atomizer
Procedure:
-
Cell Seeding, Treatment, Harvesting, and Washing:
-
Follow steps 1 and 2 from the ICP-MS protocol.
-
-
Cell Lysis and Digestion:
-
After the final wash, aspirate the supernatant completely.
-
Add a known volume of high-purity nitric acid to the cell pellet.
-
Digest the sample by heating (e.g., in a heating block at 95°C for 2-4 hours) until the solution is clear.
-
-
Sample Preparation for AAS:
-
Dilute the digested sample with ultrapure water to a volume and concentration suitable for AAS analysis.
-
-
AAS Analysis:
-
Set up the AAS instrument according to the manufacturer's instructions for copper analysis (wavelength typically 324.7 nm).
-
Generate a standard curve using a series of copper standards of known concentrations.
-
Analyze the samples.
-
-
Data Analysis:
-
Determine the copper concentration in the samples from the standard curve.
-
Normalize the results to cell number or protein concentration.
-
Signaling Pathways and Experimental Workflows
The increase in intracellular copper concentration following treatment with this compound can modulate various signaling pathways. Below are diagrams illustrating the experimental workflow and a key signaling pathway affected by copper overload.
Caption: Experimental workflow for measuring intracellular copper.
Caption: Copper-induced signaling leading to apoptosis.
References
Copper(II) Ionophore I in Neuroscience: An Overview of a Potential but Undocumented Research Tool
Introduction
Copper(II) ionophore I, also identified by its chemical name o-Xylylenebis(N,N-diisobutyldithiocarbamate) and synonym o-XBDiBDTC, is a compound known for its ability to selectively bind and transport copper(II) ions across lipid membranes. While the broader class of copper ionophores has garnered significant interest in neuroscience research for their potential to modulate copper homeostasis, which is often dysregulated in neurodegenerative diseases, specific applications and detailed protocols for this compound in this field are not well-documented in publicly available scientific literature.
This document aims to provide researchers, scientists, and drug development professionals with an understanding of the potential applications of a compound like this compound in neuroscience, based on the known roles of copper in the brain and the mechanisms of other copper ionophores. However, it is crucial to note the absence of specific experimental data for this compound in the context of neuroscience research. The protocols and potential applications described herein are therefore based on general principles and studies of related dithiocarbamate (B8719985) compounds.
The Role of Copper in the Nervous System
Copper is an essential trace element vital for the proper functioning of the central nervous system. It is a critical cofactor for numerous enzymes involved in fundamental neurological processes, including neurotransmitter synthesis, myelination, and antioxidant defense. Dysregulation of copper homeostasis, leading to either copper deficiency or excess, has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][2]
In neurodegenerative diseases, abnormal copper distribution can contribute to protein aggregation (e.g., amyloid-beta and alpha-synuclein), oxidative stress, and neuronal cell death.[3][4] This has led to the exploration of therapeutic strategies aimed at restoring copper balance in the brain, including the use of copper chelators and ionophores.[5][6]
This compound: A Dithiocarbamate-Based Ionophore
This compound belongs to the dithiocarbamate class of compounds. Dithiocarbamates are known for their ability to form stable complexes with metal ions, including copper.[1] Some copper-dithiocarbamate complexes have been investigated for their biological activities, including anticancer and neuroprotective effects.[4][5] These compounds can act as ionophores, facilitating the transport of copper across cell membranes and thereby altering intracellular copper concentrations.
The potential utility of this compound in neuroscience research would stem from its ability to modulate intracellular copper levels. This could be a valuable tool for studying the downstream effects of copper dysregulation in neuronal models and for evaluating the therapeutic potential of copper modulation in neurodegenerative disease models.
Potential Research Applications in Neuroscience
While specific studies are lacking, based on the properties of related compounds, this compound could potentially be used to investigate:
-
The role of copper in amyloid-beta and alpha-synuclein (B15492655) aggregation: By modulating intracellular copper levels, researchers could study the impact on the aggregation kinetics and toxicity of these key pathological proteins.
-
Oxidative stress pathways in neurons: Copper is a redox-active metal that can participate in the generation of reactive oxygen species (ROS). This compound could be used to induce controlled changes in intracellular copper to study the resulting oxidative stress and the cellular response.[7]
-
Neurotoxicity and cell viability: The effects of altered copper concentrations on neuronal survival and death could be examined using this ionophore.
-
Screening for neuroprotective compounds: this compound could be used to induce a copper-imbalance-related pathological state in cellular models, which could then be used to screen for compounds that can mitigate these effects.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of a copper ionophore like this compound in a neuronal cell culture model.
Hypothetical Signaling Pathway Modulation
Copper ionophores, by altering intracellular copper levels, can impact various signaling pathways. A potential mechanism of action could involve the induction of oxidative stress, leading to the activation of cellular stress response pathways.
Protocols
Disclaimer: The following protocols are generalized and should be optimized for specific cell types and experimental questions. Due to the lack of specific literature, these are provided as a starting point for experimental design and are based on common laboratory procedures.
Protocol 1: Assessment of Neurotoxicity using MTT Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 for a shorter duration (e.g., 1, 3, 6 hours).
-
Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express it as a fold change relative to the vehicle-treated control.
Quantitative Data Summary
As there is no specific quantitative data available for the effects of this compound in neuroscience research, the following table is a template that researchers could use to structure their data when investigating this or similar compounds.
| Parameter Assessed | Cell Type | Concentration Range (µM) | Incubation Time (hours) | Observed Effect (e.g., IC50, Fold Change) | Reference |
| Cell Viability (IC50) | SH-SY5Y | 0.1 - 100 | 24 | Data to be determined | |
| ROS Production (Fold Change) | Primary Neurons | 1 - 50 | 3 | Data to be determined | |
| Aβ42 Aggregation (% of control) | In vitro | 0.5 - 20 | 48 | Data to be determined |
Conclusion
This compound presents a potential tool for neuroscience research, particularly in the study of neurodegenerative diseases where copper dyshomeostasis is a key pathological feature. However, the current lack of specific research on this compound in a neurological context necessitates a cautious and systematic approach to its investigation. The generalized protocols and conceptual frameworks provided here are intended to serve as a guide for researchers to design and conduct their own studies to elucidate the specific effects of this compound on neuronal systems. Further research is imperative to validate its utility and to establish detailed, reliable protocols for its use in the neuroscience community.
References
- 1. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Neuroprotective Copper Bis(thiosemicarbazonato) Complexes Promote Neurite Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-diethyldithiocarbamate promotes oxidative stress prior to myelin structural changes and increases myelin copper content - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Copper(II) ionophore I concentration for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(II) ionophore I in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a neutral Cu+ ionophore that facilitates the transport of copper ions across biological membranes.[1][2] It chelates copper ions in the extracellular space, forming a lipid-soluble complex that can diffuse across the cell membrane.[3][4] Once inside the cell, the reducing intracellular environment triggers the release of the copper ion.[4] This influx disrupts the cell's natural copper homeostasis, leading to a significant increase in intracellular copper concentration.[3][5] This overload of copper can induce a unique form of cell death called cuproptosis, characterized by the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins.[6][7] Additionally, the excess copper can generate reactive oxygen species (ROS), leading to oxidative stress and potentially triggering other cell death pathways like apoptosis.[3][7]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each new cell line and experimental condition. A good starting point is to perform a dose-response experiment.
-
Recommendation: Start with a broad range of concentrations (e.g., 10 nM to 100 µM) and perform a cell viability assay, such as an MTT or MTS assay, to determine the IC50 (the concentration that inhibits 50% of cell viability).[8][9][10]
-
Factors to consider:
-
Cell density: Higher cell densities may require higher concentrations of the ionophore.
-
Serum concentration in media: Components in serum can sometimes chelate copper, potentially reducing the effective concentration of the ionophore.
-
Incubation time: The toxic effects of copper overload are time-dependent. Longer incubation times will generally require lower concentrations to achieve the same effect.
-
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound can lead to several distinct cellular outcomes:
-
Cuproptosis: As the primary mechanism, you can expect to see signs of this novel form of cell death.[5][11]
-
Apoptosis: In some cell types, the oxidative stress induced by copper overload can trigger the apoptotic cascade, which can be measured by assays for caspase-3 activation.[3][7]
-
Increased Reactive Oxygen Species (ROS): The redox activity of copper can lead to the generation of ROS.[3] This can be measured using fluorescent probes like DCFH-DA.[12][13]
-
Changes in Mitochondrial Respiration: Copper accumulation can interfere with mitochondrial function.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | Concentration of this compound is too low. | Perform a dose-response curve to determine the optimal concentration for your specific cell line.[14] |
| Inactivation of the ionophore. | Ensure proper storage of the this compound stock solution (typically at -20°C, protected from light). Prepare fresh dilutions for each experiment. | |
| Presence of chelating agents in the media. | Check the composition of your cell culture media for high concentrations of chelating agents like EDTA, which could interfere with the ionophore's function.[15] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete dissolution of the ionophore. | Ensure the this compound is fully dissolved in its solvent (e.g., DMSO) before diluting it in the culture medium. Vortex the stock solution before use. | |
| Unexpectedly high cell death even at low concentrations | Cell line is highly sensitive to copper. | Perform a more granular dose-response experiment with lower concentrations and shorter incubation times. |
| Contamination of cell culture. | Regularly check your cell cultures for signs of microbial contamination. | |
| Difficulty in reproducing results | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, incubation time, and reagent preparation. |
| Lot-to-lot variability of this compound. | If you suspect this, test a new lot of the compound and compare its performance to the previous lot. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]
Intracellular Copper Measurement (ICP-MS)
This protocol provides a method for quantifying the intracellular copper concentration.[16][17]
-
Cell Treatment: Culture and treat cells with this compound as for a standard experiment.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
For suspension cells, pellet the cells by centrifugation.
-
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer.
-
Sample Preparation:
-
Digest the cell lysates with nitric acid.[18]
-
Dilute the digested samples with deionized water to a suitable concentration for analysis.
-
-
ICP-MS Analysis: Analyze the samples using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to determine the copper concentration.[16][17][18]
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[12][19][20]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a black, clear-bottom 96-well plate.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[12]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[21][22][23][24][25]
-
Cell Lysis: After treatment, harvest and lyse the cells in a chilled lysis buffer.[22][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[22][25]
-
Absorbance Reading: Measure the absorbance at 400-405 nm.[22] The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (铜 (II)离子载体) - 仅供科研 | 铜离子载体 | MCE [medchemexpress.cn]
- 3. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modular Ionophore Platform for Liver-Directed Copper Supplementation in Cells and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Targeting of Cancer Cells by Copper Ionophores: An Overview [frontiersin.org]
- 6. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modifications in cellular viability, DNA damage and stress responses inflicted in cancer cells by copper-64 ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of copper on CHO cells: cellular requirements and product quality considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. abcam.com [abcam.com]
- 21. caspase3 assay [assay-protocol.com]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
- 24. biogot.com [biogot.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
dealing with solubility issues of Copper(II) ionophore I in biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Copper(II) ionophore I in biological buffers.
Troubleshooting Guide
This guide addresses common problems encountered when preparing solutions of this compound for biological experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. This compound powder does not dissolve in the biological buffer. | This compound is a lipophilic molecule with extremely low aqueous solubility. | Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock solution in an organic solvent first. See Protocol 1: Preparing a Concentrated Stock Solution in DMSO . |
| 2. After diluting the DMSO stock solution into the biological buffer, the solution becomes cloudy or a precipitate forms immediately. | The final concentration of DMSO is too low to maintain the solubility of the ionophore in the aqueous environment. This is a common phenomenon known as "crashing out". | - Decrease the final concentration: The simplest solution is to test lower final concentrations of the ionophore. - Optimize the dilution process: Add the DMSO stock solution to the buffer dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations. - Use a co-solvent or surfactant: Incorporating a solubilizing agent can help maintain the ionophore in solution. See Protocol 2: Using Pluronic® F-127 as a Solubilizing Agent and Protocol 3: Using Cyclodextrins to Enhance Solubility . |
| 3. The solution is initially clear after dilution but becomes cloudy or forms a precipitate over time. | The solution is supersaturated, and the ionophore is slowly precipitating out of the solution. The compound may also be unstable in the buffer. | - Use the solution immediately after preparation. - Incorporate a stabilizing agent: Pluronic® F-127 or cyclodextrins can help to maintain solubility over time. - Evaluate buffer compatibility: Certain buffer components can interact with copper ions or the ionophore itself. Consider testing different buffer systems. |
| 4. High concentrations of the ionophore are required for the experiment, leading to potentially toxic levels of DMSO. | The required dose of the ionophore necessitates a high concentration of the organic solvent. | - Utilize Pluronic® F-127: This can reduce the required amount of DMSO.[1] - Employ cyclodextrin (B1172386) complexation: This method can significantly increase aqueous solubility, potentially eliminating the need for DMSO in the final working solution.[2][3][4][5][6] See Protocol 3: Using Cyclodextrins to Enhance Solubility . |
| 5. Inconsistent experimental results are observed. | This could be due to incomplete dissolution or precipitation of the ionophore, leading to variations in the effective concentration. The buffer composition may also be affecting copper ion availability. | - Visually inspect all solutions for any signs of precipitation before use. - Ensure robust and consistent preparation of the ionophore solutions. - Consider the buffer composition: Some buffers can chelate copper ions, reducing their availability to the ionophore. Phosphate (B84403) buffers, for example, can interact with Cu(II) ions.[7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in biological buffers?
A1: this compound, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate), is a neutral ionophore used to transport copper(II) ions across lipid membranes.[11][12] It belongs to the dithiocarbamate (B8719985) class of compounds, which are generally lipophilic (fat-soluble) and thus have poor solubility in aqueous solutions like biological buffers.[13][14][15][16][17]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of lipophilic compounds for use in biological assays. Dithiocarbamates generally show good solubility in polar organic solvents like DMSO.[14][15]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated DMSO concentration is cell-line dependent.[18] Generally, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and many are fine with 1%. However, it is crucial to perform a solvent toxicity control experiment to determine the optimal and non-toxic concentration for your specific cell line and experimental duration.[18][19][20]
Q4: What is Pluronic® F-127 and how can it help with solubility?
A4: Pluronic® F-127 is a non-ionic surfactant that can form micelles in aqueous solutions above its critical micelle concentration (CMC).[1][18][19][20] These micelles have a hydrophobic core that can encapsulate lipophilic molecules like this compound, effectively increasing their solubility in the bulk aqueous phase.
Q5: What are cyclodextrins and how do they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can form inclusion complexes by encapsulating hydrophobic molecules, like the ionophore, within their cavity, thereby increasing their aqueous solubility.[2][3][4][5][6] This can be a highly effective method to reduce or even eliminate the need for organic co-solvents.
Q6: Can the choice of biological buffer affect my experiment?
A6: Yes, the buffer composition can be critical. Some common biological buffers, such as phosphate and Tris, are known to form complexes with Cu(II) ions.[7][8][9] This can reduce the concentration of free copper ions available for transport by the ionophore, potentially impacting your experimental results. Buffers like MES and PIPPS are considered to be weakly or non-coordinating with copper ions.[7][8][9]
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of this compound.
Materials:
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using Pluronic® F-127 as a Solubilizing Agent
This protocol details how to use Pluronic® F-127 to aid in the dilution of a DMSO stock solution into a biological buffer.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
20% (w/v) Pluronic® F-127 in DMSO
-
Sterile biological buffer (e.g., HEPES, MES)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, mix equal volumes of the 10 mM ionophore stock solution and the 20% Pluronic® F-127 solution. For example, mix 5 µL of the ionophore stock with 5 µL of the Pluronic® F-127 solution.
-
Vortex the mixture briefly.
-
Add the mixture dropwise to the pre-warmed (e.g., 37°C) biological buffer while vortexing to achieve the desired final concentration.
-
Visually inspect the final working solution for any signs of precipitation.
Protocol 3: Using Cyclodextrins to Enhance Solubility
This protocol provides a method for using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile biological buffer
-
Sterile tubes
-
Vortex mixer and/or rotator
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired sterile biological buffer.
-
Determine the desired molar ratio of ionophore to HP-β-CD. A 1:10 ratio is a reasonable starting point.
-
Add the appropriate volume of the HP-β-CD solution to a sterile tube.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex vigorously.
-
Incubate the mixture at 37°C for 1-2 hours with intermittent vortexing, or overnight at 4°C with constant rotation to facilitate the formation of the inclusion complex.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
This ionophore/HP-β-CD complex solution can now be diluted directly into your experimental buffer.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₄N₂S₄ | [11][12] |
| Molecular Weight | 512.90 g/mol | [11][12] |
| Alternate Names | o-XBDiBDTC, o-Xylylenebis(N,N-diisobutyldithiocarbamate) | [11][12] |
| Physical Form | Solid | |
| Solubility | Poor in water; Soluble in polar organic solvents like DMSO. | [13][14][15][16][17] |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent / Additive | Recommended Max. Concentration | Notes | Reference(s) |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always perform a toxicity control. | [18][19][20] |
| Pluronic® F-127 | < 0.1% (w/v) | Generally low toxicity, but should be tested for your specific assay. | [1] |
Visualizations
Caption: Workflow for preparing a working solution of this compound using DMSO.
Caption: Workflow for enhancing solubility using Pluronic® F-127 as a co-solvent.
Caption: Logical relationship between the solubility problem and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. When can cyclodextrins be considered for solubilization purposes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nobody's Perfect: Choice of the Buffer and the Rate of Cu2+ Ion-Peptide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nobody’s Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmfrc.org [nmfrc.org]
- 11. 铜 (II) 离子载体 I Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 14. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Pluronic F127 polymeric micelles for co-delivery of paclitaxel and lapatinib against metastatic breast cancer: preparation, optimization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]
quenching of fluorescence by Copper(II) ionophore I and how to mitigate it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluorescence quenching by Copper(II) Ionophore I.
Troubleshooting Guide
This guide addresses common issues observed during experiments involving fluorescent probes and this compound.
Issue 1: Complete or near-complete loss of fluorescence signal upon addition of Copper(II).
-
Possible Cause: High concentration of Copper(II) is causing significant static and/or dynamic quenching of the fluorophore.
-
Troubleshooting Steps:
-
Reduce Copper(II) Concentration: Titrate the Copper(II) concentration downwards to determine the optimal range for your experiment.
-
Introduce a Chelating Agent: Add a strong chelating agent for copper, such as Ethylenediaminetetraacetic acid (EDTA), to reverse the quenching effect. The fluorescence signal can be completely restored by EDTA[1]. The addition of a metal ion chelator, such as EDTA, has been shown to provide greater than 90% fluorescence quenching reversibility[2].
-
pH Adjustment: The quenching effect of Cu(II) can be pH-dependent. In some systems, the emission signal is drastically quenched at pH 5 and above[1]. Investigate the effect of pH on your system and adjust accordingly. Some probes are designed to have a stable fluorescence response to Cu(II) in a specific pH range, for example, pH 6.0 to 9.0[3].
-
Temperature Control: For dynamic quenching, an increase in temperature can lead to a decrease in fluorescence emission[4]. If dynamic quenching is a significant factor, consider performing experiments at a lower, controlled temperature.
-
Issue 2: Inconsistent or irreproducible fluorescence quenching.
-
Possible Cause: The interaction between the ionophore, fluorophore, and Copper(II) is sensitive to experimental conditions.
-
Troubleshooting Steps:
-
Buffer Composition: Ensure the buffer composition and pH are consistent across all experiments. The fluorescence intensity of some probes can be affected by the aqueous buffer content[1].
-
Solvent Purity: Use high-purity solvents to avoid contamination with other metal ions that might interfere with the quenching process.
-
Incubation Time: Allow sufficient and consistent incubation time for the Copper(II) to interact with the ionophore-fluorophore complex. Some probes can detect Cu(II) promptly, with the fluorescence intensity reaching a stable level within seconds[3].
-
Issue 3: "Turn-on" fluorescence response is not observed after adding a competing analyte.
-
Possible Cause: The competing analyte is not effectively displacing the Copper(II) from the ionophore.
-
Troubleshooting Steps:
-
Increase Competing Analyte Concentration: Titrate the concentration of the competing analyte to a higher level to favor the displacement of Copper(II).
-
Verify Binding Affinity: Ensure the competing analyte has a higher binding affinity for Copper(II) than the ionophore under the experimental conditions. For example, the addition of CN- can cause deaggregation of a sensor-Cu(II) complex, leading to a restored fluorescence signal[1][5].
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of fluorescence quenching by this compound?
A1: The quenching of fluorescence by Copper(II) is primarily due to its paramagnetic nature, which can induce quenching through two main mechanisms[6][7]:
-
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with the Copper(II) ion in the ground state. This complex formation alters the absorption spectrum of the fluorophore. The static quenching mechanism can be verified by the reversibility of the signal using a chelating agent like EDTA and by analyzing Stern-Volmer plots at varying temperatures[1][5].
-
Dynamic Quenching: This involves the collision of the excited-state fluorophore with the Copper(II) ion. This process is diffusion-controlled and is typically more efficient at higher temperatures[4].
In many systems, both static and dynamic quenching mechanisms can occur simultaneously[8].
Q2: How can I mitigate the fluorescence quenching caused by Copper(II)?
A2: The most effective way to mitigate fluorescence quenching by Copper(II) is to remove the ion from the vicinity of the fluorophore. This can be achieved by introducing a strong chelating agent that has a higher affinity for Copper(II) than the ionophore. Ethylenediaminetetraacetic acid (EDTA) is a commonly used chelator for this purpose. The addition of EDTA can lead to a complete restoration of the fluorescence signal[1].
Q3: What is a Stern-Volmer plot and how can it help me understand the quenching mechanism?
A3: A Stern-Volmer plot is a graphical representation of the quenching data, where the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) is plotted against the quencher concentration ([Q]). The relationship is described by the Stern-Volmer equation:
I₀ / I = 1 + Ksv[Q]
Where Ksv is the Stern-Volmer quenching constant.
-
A linear Stern-Volmer plot is indicative of a single quenching mechanism (either purely static or purely dynamic).
-
An upward curving plot suggests that both static and dynamic quenching are occurring.
-
By performing quenching experiments at different temperatures, you can distinguish between static and dynamic quenching. For dynamic quenching, Ksv increases with temperature, while for static quenching, Ksv decreases with temperature.
Q4: Can I use this compound for quantitative detection of other analytes?
A4: Yes, this is a common application. The principle relies on a "turn-on" fluorescence mechanism. The fluorescence of the ionophore-fluorophore system is initially quenched by Copper(II). When an analyte that has a higher affinity for Copper(II) is introduced, it displaces the Copper(II) from the ionophore, leading to a restoration of fluorescence. The increase in fluorescence intensity can then be correlated to the concentration of the analyte. For instance, a mixture of a sensor and Cu(II) can be used as a selective turn-on sensor for the detection of CN⁻ ions[1][5].
Data and Protocols
Quantitative Data Summary
| Parameter | Typical Value Range | Significance | Reference |
| Limit of Detection (LOD) for Cu(II) | 0.10 µM - 1.54 nM | Sensitivity of the fluorescent probe | [3][8][9][10] |
| Binding Stoichiometry (Sensor:Cu(II)) | 1:1 or 1:2 | Indicates the ratio of sensor to copper in the complex | [9] |
| Quenching Efficiency | Upwards of 90% | The extent of fluorescence reduction by Cu(II) | [2] |
| Chelator Concentration for Reversal | Dependent on Cu(II) concentration | Amount of chelator needed to restore fluorescence | [1][2][5] |
Experimental Protocols
Protocol 1: Characterization of Fluorescence Quenching by Copper(II)
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., a 50% mixture of acetonitrile (B52724) and 20 mM pH 7.0 HEPES buffer)[1][5].
-
Prepare a series of Copper(II) solutions of varying concentrations.
-
In a cuvette, mix a fixed concentration of the fluorescent probe with increasing concentrations of the Copper(II) solution.
-
Incubate the mixtures for a defined period at a constant temperature.
-
Measure the fluorescence emission spectra at the appropriate excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of the Copper(II) concentration.
-
Construct a Stern-Volmer plot to analyze the quenching mechanism.
Protocol 2: Mitigation of Fluorescence Quenching using a Chelating Agent
-
Prepare a solution of the fluorescent probe quenched by a fixed concentration of Copper(II).
-
Prepare a stock solution of a chelating agent (e.g., EDTA).
-
Titrate the quenched solution with increasing concentrations of the chelating agent.
-
Measure the fluorescence intensity after each addition of the chelator.
-
Plot the fluorescence intensity as a function of the chelator concentration to determine the concentration required for complete fluorescence recovery.
Visual Guides
Caption: Mechanism of fluorescence quenching by Copper(II) and its mitigation by a chelating agent.
Caption: Workflow for determining the fluorescence quenching mechanism using Stern-Volmer analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Sensor for Copper(II) and Cyanide Ions via the Complexation–Decomplexation Mechanism with Di(bissulfonamido)spirobifluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu2+ in Solution [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Selective Fluorescent Probe for the Detection of Copper (II) and Its Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
common troubleshooting problems in Copper(II) ionophore I experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper(II) Ionophore I, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Ion-Selective Electrode (ISE) Applications
Frequently Asked Questions (FAQs)
Q1: My Copper(II) ISE is showing a slow or drifting response. What are the possible causes and solutions?
A1: A slow or drifting response is a common issue. Here are several potential causes and troubleshooting steps:
-
Inadequate Conditioning: The electrode's membrane requires proper conditioning to ensure a stable potential. Before the first use, and after prolonged storage, it is crucial to condition the electrode.
-
Solution: Soak the electrode in a 10⁻³ M Cu²⁺ solution for several hours, or overnight, to allow the membrane to equilibrate.[1]
-
-
Contamination of the Sensing Membrane: The surface of the PVC membrane can become contaminated with components from the sample matrix, leading to a sluggish response.
-
Solution: Gently rinse the electrode with deionized water. If contamination persists, you may need to carefully polish the membrane surface or, in severe cases, prepare a new membrane.
-
-
Clogged Reference Electrode Junction: The junction of the reference electrode can become blocked, impeding the flow of the filling solution and causing potential instability.[2]
-
Solution: Refer to the manufacturer's instructions for cleaning the reference electrode junction. This may involve soaking it in a specific cleaning solution or carefully draining and refilling the electrode.
-
-
Temperature Fluctuations: Changes in sample temperature can cause the electrode potential to drift.[3]
-
Solution: Ensure that all standards and samples are at the same temperature before measurement. Allow the electrode to reach thermal equilibrium with the solution.
-
Q2: The slope of my ISE calibration curve is not Nernstian (i.e., not close to 29.6 mV/decade for Cu²⁺). What should I do?
A2: A non-Nernstian slope indicates a problem with the electrode's response to the ion of interest. Consider the following:
-
Incorrect Membrane Composition: The ratio of ionophore, PVC, and plasticizer in the membrane is critical for optimal performance. An incorrect composition can lead to a poor response.
-
Presence of Interfering Ions: Other ions in the sample can interfere with the measurement of Cu²⁺, affecting the slope. Dithiocarbamate-based ionophores can be susceptible to interference from ions like Ag⁺, Hg²⁺, Br⁻, and Cl⁻.[6]
-
Solution: Identify potential interfering ions in your sample. If present, you may need to use an ionic strength adjustment (ISA) buffer that can complex with the interfering ions or remove them from the sample prior to measurement.
-
-
Improper Calibration Standards: Contaminated or incorrectly prepared standards will lead to an inaccurate calibration curve.
-
Solution: Prepare fresh calibration standards from a high-purity stock solution. Use a serial dilution method to ensure accuracy. Always rinse the electrode thoroughly between standards.[7]
-
Q3: My Cu(II)-ISE is giving noisy or erratic readings. How can I resolve this?
A3: Noisy readings can stem from several sources:
-
Air Bubbles on the Electrode Surface: An air bubble trapped on the sensing membrane can disrupt the electrical contact with the sample solution.[2]
-
Solution: Gently tap the electrode to dislodge any air bubbles.
-
-
Electrical Interference: Nearby electrical equipment can introduce noise into the high-impedance measurement system.
-
Solution: Ensure the ISE meter is properly grounded. Move any potential sources of electrical noise away from the experimental setup.
-
-
Insufficient Stirring: In unstirred solutions, a depletion layer can form at the electrode surface, leading to unstable readings.
-
Solution: Stir all standards and samples at a constant and moderate rate to ensure a homogeneous solution at the electrode interface.[3]
-
Quantitative Data for Copper(II) ISEs
The performance of a Copper(II) Ion-Selective Electrode can vary based on the specific membrane composition and experimental conditions. The following table summarizes typical performance characteristics for dithiocarbamate (B8719985) and other ionophore-based Cu(II) ISEs.
| Performance Metric | Typical Value Range | Notes |
| Linear Concentration Range | 10⁻⁶ M to 10⁻¹ M | The range over which the electrode potential is proportional to the logarithm of the Cu²⁺ concentration. |
| Nernstian Slope | 28 - 30 mV/decade | For a divalent cation like Cu²⁺, the theoretical Nernstian slope is approximately 29.6 mV per decade change in concentration at 25°C.[4] |
| Detection Limit | 10⁻⁷ M to 10⁻⁹ M | The lowest concentration of Cu²⁺ that can be reliably detected. |
| Response Time | < 10 to 20 seconds | The time it takes for the electrode to reach a stable potential reading after being immersed in a new solution. |
| Optimal pH Range | 3.0 - 6.0 | The pH range in which the electrode response is independent of pH. At higher pH, Cu(OH)₂ may precipitate.[4] |
Selectivity Coefficients (log KpotCu,M) for a Dithiocarbamate-Based Cu(II) ISE
The selectivity coefficient indicates the preference of the ionophore for the primary ion (Cu²⁺) over an interfering ion (Mⁿ⁺). A smaller value indicates better selectivity.
| Interfering Ion (Mⁿ⁺) | Typical log KpotCu,M |
| Na⁺ | -4.0 to -3.5 |
| K⁺ | -4.0 to -3.5 |
| Mg²⁺ | -3.5 to -3.0 |
| Ca²⁺ | -3.5 to -3.0 |
| Ni²⁺ | -2.5 to -2.0 |
| Zn²⁺ | -2.5 to -2.0 |
| Pb²⁺ | -2.0 to -1.5 |
| Ag⁺ | > 0 |
Cuproptosis and Cell Viability Assay Applications
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected level of cell death after treating my cancer cell line with this compound. What could be the reason?
A1: Several factors can influence the efficacy of a copper ionophore in inducing cuproptosis:
-
Insufficient Copper Concentration: The ionophore requires the presence of copper to be effective. The amount of copper in standard cell culture media may be insufficient.
-
Solution: Supplement the cell culture medium with an external source of copper, such as copper(II) chloride (CuCl₂), in a dose-dependent manner to determine the optimal concentration for your cell line.
-
-
Low Expression of Key Cuproptosis-Related Proteins: The sensitivity of cells to cuproptosis is dependent on the expression of proteins involved in the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and the reductase FDX1.[8][9]
-
Solution: Perform western blotting or other protein analysis techniques to assess the expression levels of these key proteins in your cell line. Cell lines with low expression may be resistant to cuproptosis.
-
-
Ionophore Instability or Precipitation: this compound may precipitate out of the cell culture medium, especially at higher concentrations or over longer incubation times, reducing its effective concentration.
-
Solution: Prepare fresh stock solutions of the ionophore in an appropriate solvent like DMSO. When diluting into the final culture medium, ensure thorough mixing. Visually inspect the medium for any signs of precipitation. Consider the use of a carrier solvent or a different formulation if solubility is a persistent issue.
-
-
Cellular Resistance Mechanisms: Cancer cells can develop resistance mechanisms, such as upregulating copper efflux pumps (e.g., ATP7A/B) or antioxidant pathways involving glutathione (B108866) (GSH), which can counteract the effects of the ionophore.[10]
-
Solution: Investigate the expression of copper efflux pumps in your cell line. You may also consider co-treatment with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (B86345) (BSO), to enhance the cytotoxic effect.[10]
-
Q2: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show high background.
A2: Inconsistent results in colorimetric viability assays can arise from several experimental variables:
-
Interference of the Ionophore with the Assay Reagent: The chemical structure of the ionophore or its copper complex might directly react with the assay reagent (e.g., MTT), leading to a false positive or negative signal.
-
Solution: Run a cell-free control where you add the ionophore and copper to the assay medium without cells to check for any direct chemical reaction with the MTT reagent.
-
-
Uneven Cell Seeding: A non-uniform number of cells across the wells of a microplate will lead to high variability in the results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well.
-
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[11]
-
Solution: After adding the solubilization buffer, ensure the crystals are completely dissolved by gentle shaking or pipetting up and down. Allow sufficient time for solubilization as recommended by the assay protocol.[11]
-
Q3: How can I confirm that the observed cell death is indeed cuproptosis and not another form of cell death like apoptosis?
A3: Distinguishing cuproptosis from other cell death pathways is crucial:
-
Use of Pathway-Specific Inhibitors: Cuproptosis is not inhibited by inhibitors of other cell death pathways.
-
Solution: Co-treat cells with the copper ionophore and inhibitors of apoptosis (e.g., Z-VAD-FMK), necroptosis (e.g., necrostatin-1), or ferroptosis (e.g., ferrostatin-1). If cell death is still observed, it is indicative of cuproptosis.[8]
-
-
Copper Dependence: Cell death induced by a copper ionophore should be dependent on the presence of copper.
-
Solution: Treat cells with the ionophore in the presence and absence of a copper chelator (e.g., tetrathiomolybdate). The copper chelator should rescue the cells from ionophore-induced death.[12]
-
-
Analysis of Key Biomarkers: Cuproptosis is characterized by the aggregation of lipoylated mitochondrial proteins.
-
Solution: Perform western blotting to detect the aggregation of DLAT or a decrease in the levels of Fe-S cluster proteins.[13]
-
Experimental Protocols
Protocol 1: Preparation of a Copper(II)-Selective PVC Membrane
This protocol provides a general procedure for preparing a PVC membrane for a Cu(II)-ISE using this compound. The optimal composition may need to be determined empirically.
Materials:
-
This compound (o-Xylylenebis(N,N-diisobutyldithiocarbamate))
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., dioctyl phthalate (B1215562) (DOP) or 2-nitrophenyl octyl ether (o-NPOE))
-
Anionic additive (e.g., sodium tetraphenylborate (B1193919) (NaTPB)) (optional, but can improve performance)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the Membrane Cocktail: In a clean, dry glass vial, dissolve the membrane components in THF. A typical starting composition (by weight) is:
-
This compound: 1-3%
-
PVC: ~33%
-
Plasticizer: ~65%
-
NaTPB: ~1% (if used)
-
Dissolve completely to form a homogenous solution. The total weight of the components should be around 200 mg, dissolved in approximately 2 mL of THF.
-
-
Casting the Membrane:
-
Pour the membrane cocktail into a flat, glass ring (e.g., a glass ring placed on a glass plate) to ensure a uniform thickness.
-
Cover the setup loosely to allow for slow evaporation of the THF over 24-48 hours at room temperature. This slow evaporation is crucial for forming a mechanically stable and uniform membrane.
-
-
Membrane Curing and Electrode Assembly:
-
Once the THF has completely evaporated, a transparent, flexible membrane will be formed.
-
Cut a small disc (e.g., 5-7 mm in diameter) from the master membrane.
-
Mount the membrane disc into the body of an ISE, ensuring a good seal.
-
Fill the electrode with the internal filling solution (e.g., a mixture of 0.01 M CuCl₂ and 0.1 M KCl).
-
-
Conditioning:
-
Before use, condition the newly assembled electrode by soaking it in a 10⁻³ M Cu(NO₃)₂ solution for at least 4 hours, preferably overnight.
-
Protocol 2: Cell Viability (MTT) Assay for Assessing Cuproptosis
This protocol outlines the steps for a standard MTT assay to measure cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Copper(II) Chloride (CuCl₂) stock solution (optional, for copper supplementation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound (and CuCl₂ if used) in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the treatment medium. Include appropriate controls (untreated cells, vehicle control (e.g., DMSO)).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. coleparmer.com [coleparmer.com]
- 3. horiba.com [horiba.com]
- 4. chemrj.org [chemrj.org]
- 5. Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. vernier.com [vernier.com]
- 8. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 9. Research progress on cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Recent progress of methods for cuproptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper depletion-induced tumor cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Stability of Copper(II) Ionophore I Solutions
Welcome to the technical support center for Copper(II) Ionophore I, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a neutral ionophore used to selectively transport copper ions across lipid membranes. Its principal application is in the fabrication of Cu(II)-selective polymer membrane electrodes for potentiometric analysis of copper(II) ions in various samples.[1]
Q2: What is the appearance of a freshly prepared solution of this compound?
Solutions of this compound, when complexed with copper(II), are typically colored. The exact hue can vary depending on the solvent and the coordination geometry of the copper complex, but a change from the initial color often indicates a change in the copper oxidation state or ligand exchange.
Q3: How should I store the solid this compound powder?
It is recommended to store the solid powder under an inert atmosphere in a tightly closed container, in a dry and well-ventilated place, and protected from moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
Issue 1: Precipitation in the lonophore Solution
Possible Cause 1: Low Solubility
The ionophore may have limited solubility in the chosen solvent, especially at higher concentrations.
Possible Cause 2: pH-Induced Precipitation
The stability of copper complexes can be highly pH-dependent. In aqueous or protic solutions, changes in pH can lead to the precipitation of copper(II) hydroxide (B78521) or other insoluble species.
-
Solution: For applications in aqueous environments, ensure the pH of the solution is maintained within a range that ensures the stability of the copper complex. For many copper(II) complexes, a pH range of 3.5 to 6.0 is often suitable to prevent the precipitation of copper hydroxide.
Possible Cause 3: Change in Temperature
A decrease in temperature can significantly lower the solubility of the ionophore, leading to precipitation.
-
Solution: If solutions are stored at low temperatures, allow them to warm to room temperature before use. If precipitation is observed upon cooling, it may be necessary to prepare fresh solutions for each experiment or to use a solvent system in which the ionophore has higher solubility at lower temperatures.
Issue 2: Unexpected Color Change in the Solution
Possible Cause 1: Reduction of Copper(II) to Copper(I)
Copper(II) dithiocarbamate (B8719985) complexes can undergo reduction to the corresponding copper(I) species. This is often accompanied by a color change, with Cu(I) complexes typically being colorless, yellow, or reddish-brown. This reduction can be initiated by reducing agents present in the solvent or exposure to light.
-
Solution: To minimize the risk of reduction, it is advisable to use fresh, high-purity, and deaerated solvents. If the application allows, prepare solutions fresh before use and store them protected from light.
Possible Cause 2: Ligand Exchange
The presence of other coordinating species in the solution can lead to the displacement of the dithiocarbamate ligand from the copper center, resulting in the formation of a new complex with a different color.
-
Solution: Use high-purity solvents and ensure that all glassware is thoroughly cleaned to avoid contamination with competing ligands.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution of this compound in a common organic solvent.
Materials:
-
This compound (o-Xylylenebis(N,N-diisobutyldithiocarbamate))
-
High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Chloroform, or Tetrahydrofuran (THF))
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Gently swirl the flask or use a magnetic stirrer or sonicator to aid in dissolution.
-
Once the powder is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the stock solution in a tightly sealed container, protected from light. For short-term storage, refrigeration may be appropriate, but be mindful of potential precipitation.
Protocol 2: Preparation of a Copper(II)-Selective Electrode Membrane
This protocol describes the preparation of a PVC membrane for a Cu(II)-selective electrode using this compound.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., dioctyl phthalate (B1215562) (DOP) or o-nitrophenyl octyl ether (o-NPOE))
-
Tetrahydrofuran (THF), high purity
-
Glass ring or petri dish
Procedure:
-
In a small, clean glass vial, dissolve a specific weight percentage of this compound, PVC, and the plasticizer in a minimal amount of THF. A typical membrane composition might be approximately 1-3% ionophore, 30-35% PVC, and 60-65% plasticizer by weight.
-
Mix the components thoroughly until a homogenous, viscous solution is obtained.
-
Pour the solution into a glass ring placed on a clean, flat glass plate or into a small petri dish.
-
Allow the THF to evaporate slowly in a dust-free environment (e.g., a fume hood with the sash partially down) for approximately 24 hours.
-
Once the membrane is formed and dry, carefully peel it from the glass surface.
-
Cut a small disc from the membrane to be incorporated into the electrode body.
Data Presentation
Table 1: Recommended Solvents and General Handling Guidelines
| Solvent | Suitability | Handling Recommendations |
| Dimethyl sulfoxide (DMSO) | Generally good for creating stock solutions. | Use anhydrous grade. Solutions may be stored for short periods. |
| Chloroform | Good solubility reported for similar dithiocarbamate complexes. | Use high-purity, stabilized grade. Evaporates quickly. |
| Tetrahydrofuran (THF) | Commonly used for preparing PVC membranes for ion-selective electrodes. | Use freshly opened or distilled THF to avoid peroxides. |
| Ethanol | May have lower solubility compared to other organic solvents. | Use absolute ethanol. |
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A flowchart to diagnose and resolve precipitation issues.
Experimental Workflow for Preparing an Ion-Selective Electrode
Caption: Step-by-step process for creating a Cu(II)-selective electrode.
Signaling Pathway: Factors Affecting Solution Stability
Caption: Key factors that can impact the stability of the ionophore solution.
References
minimizing off-target effects of Copper(II) ionophore I in cellular assays
Welcome to the technical support center for Copper(II) Ionophore I. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lipophilic molecule that binds to copper ions and transports them across cellular membranes, leading to an increase in intracellular copper concentration.[1][2] This disrupts copper homeostasis and induces a form of regulated cell death known as cuproptosis. The accumulation of intracellular copper leads to the aggregation of lipoylated proteins within the mitochondria and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[1]
Q2: What are the potential off-target effects of this compound?
A2: The primary off-target effect of this compound is cytotoxicity to non-target cells due to the disruption of copper homeostasis, which is essential for various cellular processes.[3] High concentrations of intracellular copper can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components such as DNA, lipids, and proteins.[2][4] Furthermore, excessive copper can interfere with mitochondrial function and induce other forms of cell death, such as apoptosis and necrosis, in a non-specific manner.[5]
Q3: How can I minimize the off-target effects of this compound?
A3: Minimizing off-target effects involves careful optimization of the experimental conditions. This includes:
-
Concentration Optimization: Titrating the concentration of this compound to find the optimal window that induces the desired effect in target cells while minimizing toxicity in non-target cells.
-
Incubation Time: Reducing the duration of exposure to the ionophore.
-
Use of Control Experiments: Including appropriate controls, such as copper chelators, to confirm that the observed effects are copper-dependent.
-
Cell Line Specificity: Recognizing that different cell lines exhibit varying sensitivities to copper ionophores.[6][7]
Q4: What is the difference between cuproptosis, apoptosis, and necrosis?
A4:
-
Cuproptosis is a recently identified form of regulated cell death triggered by copper overload. It is characterized by the aggregation of lipoylated mitochondrial proteins and the loss of iron-sulfur cluster proteins.[1]
-
Apoptosis is a programmed cell death pathway characterized by cell shrinkage, membrane blebbing, and the activation of caspases.[8]
-
Necrosis is typically an unregulated form of cell death resulting from cellular injury, leading to cell swelling and rupture of the plasma membrane.[8][9] However, a regulated form called necroptosis also exists.[8]
Distinguishing between these cell death modalities is crucial for interpreting experimental results correctly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cytotoxicity assay. | Inconsistent cell seeding. Air bubbles in the wells. Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | Ensure a homogenous cell suspension before and during seeding. Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[10] Ensure complete solubilization of the formazan product by gentle mixing or shaking before reading the absorbance.[6] |
| Unexpectedly high cytotoxicity in control (vehicle-treated) cells. | High concentration of the solvent (e.g., DMSO) in the final culture medium. Contamination of cell culture. | Ensure the final concentration of the solvent is at a non-toxic level (typically < 0.5-1%).[6][11] Run a vehicle-only control to determine the effect of the solvent on cell viability. Regularly test cell cultures for mycoplasma and other contaminants. |
| Calculated IC50 value is significantly different from published data. | Cell line-specific differences in sensitivity.[6] Variations in cell health and passage number. Different assay types used (e.g., metabolic vs. membrane integrity). | Confirm you are using the same cell line as the reference study. Use cells with a low passage number and ensure they are in the logarithmic growth phase.[11] Be aware that different viability assays measure different cellular parameters and can yield different IC50 values. |
| No observable cytotoxic effect at tested concentrations. | Degradation of the this compound stock solution. Insufficient incubation time. Errors in dilution calculations. | Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Increase the duration of exposure to the compound. Double-check all calculations for stock and working solution preparations. |
| Precipitation of the compound in the culture medium. | The final concentration of the ionophore exceeds its solubility in the medium. | Prepare the final dilutions from the stock solution immediately before adding them to the cells.[6] Visually inspect the medium for any signs of precipitation. If precipitation occurs, reduce the final concentration of the compound. |
Quantitative Data
Table 1: IC50 Values of Copper Ionophores in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Clioquinol | Raji | B-cell lymphoma | 10 - 40 | [7] |
| Clioquinol | A2780 | Ovarian carcinoma | 10 - 40 | [7] |
| Clioquinol | SiHa | Cervical carcinoma | 10 - 40 | [7] |
| Clioquinol | U251 | Glioblastoma | 32 | [7] |
| Clioquinol | MV-4-11 | Leukemia | 46 | [7] |
| Copper Complex C3 | CT26 | Mouse colon cancer | < 10 | [12] |
| Copper Complex 1 | SW620 | Metastatic colon cancer | ~3 | [13] |
| Copper Complex 8 | SW480 | Primary colon cancer | ~4 | [13] |
| Disulfiram-Cu | CNE-2Z | Nasopharyngeal carcinoma | 0.32 | [1] |
| Disulfiram-Cu | NP69-SV40 T | Nasopharyngeal epithelial | 1.5 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated and vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
After the treatment period, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[14][15]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate (for plate reader) or on coverslips in a multi-well plate (for microscopy).
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
After treatment, wash the cells twice with HBSS or PBS.[16]
-
Load the cells with 5-10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.[16]
-
Wash the cells twice with HBSS or PBS to remove excess probe.[16]
-
Add HBSS or PBS to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[17]
Caspase-3/7 Activity Assay (Fluorometric)
This protocol detects the activation of effector caspases, a hallmark of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Reaction buffer
-
Fluorometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
After treatment, lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.[18]
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant (containing the cell lysate) to a new black 96-well plate.
-
Prepare a reaction mix containing the reaction buffer and the fluorogenic caspase-3/7 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.[18]
-
Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[18]
-
The increase in fluorescence is proportional to the caspase-3/7 activity.
Visualizations
References
- 1. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Cytotoxicity: Cellular Casualties of Noncognate Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu(I)/Cu(II) Released by Cu Nanoparticles Revealed Differential Cellular Toxicity Related to Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. Distinguishing between apoptosis and necrosis using a capacitance sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
interference from other metal ions in Copper(II) ionophore I-based sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding interference from other metal ions in Copper(II) ionophore I-based sensors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of interference in this compound-based sensors?
A1: The primary cause of interference is the presence of other metal ions in the sample that can also interact with the ionophore. The sensor's selectivity is not absolute, meaning other ions can compete with Copper(II) ions for binding to the ionophore, leading to inaccurate measurements. The extent of this interference is quantified by the selectivity coefficient.
Q2: How does pH affect the performance of the sensor?
A2: The potential of the sensor can remain constant within a specific pH range, typically between 3.5 and 6.0.[1] Outside of this range, readings can be affected. At a low pH, interference from H+ ions can occur, while at a higher pH, the formation of copper(II) hydroxide (B78521) (Cu(OH)₂) can reduce the concentration of free Cu²⁺ ions in the solution, leading to erroneous readings.[1]
Q3: What does the selectivity coefficient (KpotCu,M) signify?
A3: The potentiometric selectivity coefficient is a measure of an ion-selective electrode's preference for the primary ion (Cu²⁺) over an interfering ion (Mⁿ⁺).[2] A smaller selectivity coefficient value indicates a greater preference for Copper(II) ions and less interference from the other metal ion. For example, a selectivity coefficient of 10⁻³ means the electrode is 1000 times more selective for Cu²⁺ than the interfering ion.
Q4: How can I minimize interference from other metal ions?
A4: Several strategies can be employed to minimize interference:
-
Use of an Ionic Strength Adjustment Buffer (ISAB): An ISAB helps to maintain a constant ionic strength across all standards and samples, which can minimize the impact of varying ionic compositions.[2][3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering ions to a level where their effect is negligible, provided the Copper(II) concentration remains within the linear range of the electrode.[3]
-
Removal of Interfering Ions: In some cases, interfering ions can be removed from the sample by chemical means such as precipitation or complexation.[3]
-
pH Adjustment: Maintaining the sample pH within the optimal working range of the electrode (typically 3.5-6.0) can prevent interference from H⁺ ions and the formation of hydroxide precipitates.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-based sensors.
| Problem | Possible Cause | Troubleshooting Steps |
| Inaccurate or Non-Reproducible Readings | Presence of interfering ions. | 1. Consult the selectivity coefficient table to identify potential interfering ions in your sample. 2. Implement strategies to minimize interference as described in the FAQs (e.g., use of ISAB, sample dilution). 3. If interference is severe, consider a sample pretreatment step to remove the interfering ion. |
| Incorrect calibration. | 1. Ensure that fresh, accurately prepared standards are used for calibration. 2. Calibrate the electrode frequently, especially during long measurement series. 3. Verify that the calibration standards and samples are at the same temperature. A 1°C difference can introduce a significant error.[4] | |
| Electrode fouling or damage. | 1. Visually inspect the electrode membrane for any scratches or discoloration. 2. Clean the electrode according to the manufacturer's instructions. Gently scrubbing with a soft bristle brush in process water is often recommended.[5] Do not use detergents or solvents.[5] | |
| Slow or Drifting Response | Air bubbles on the electrode surface. | 1. Gently tap the electrode to dislodge any air bubbles. 2. Re-immerse the electrode in the solution.[4] |
| Insufficient electrode conditioning. | 1. Condition the electrode by soaking it in a standard copper solution as recommended by the manufacturer. This allows the organic membrane to equilibrate with the aqueous solution.[6] | |
| Temperature fluctuations. | 1. Allow both the electrode and the sample to reach thermal equilibrium before measurement. 2. Use a water bath to maintain a constant temperature. | |
| "Out of Range" Reading | Improper electrode connection. | 1. Check that the electrode is securely connected to the meter. |
| Low filling solution in the reference electrode. | 1. Ensure the reference electrode is filled to the correct level with the appropriate filling solution. | |
| Clogged reference junction. | 1. Check for any blockage at the reference electrode junction and clean if necessary. |
Data Presentation
Table 1: Potentiometric Selectivity Coefficients (log KpotCu,M) for a this compound-Based Sensor
The following table summarizes the selectivity coefficients for a this compound-based sensor against various interfering metal ions. The values are presented as the logarithm of the selectivity coefficient (log KpotCu,M). A more negative value indicates better selectivity for Cu²⁺ over the interfering ion.
| Interfering Ion (Mⁿ⁺) | log KpotCu,M |
| Na⁺ | -3.80 |
| K⁺ | -3.15 |
| Mg²⁺ | -3.42 |
| Ca²⁺ | -3.09 |
| Fe²⁺ | -2.55 |
| Co²⁺ | -3.10 |
| Ni²⁺ | -3.00 |
| Zn²⁺ | -2.21 |
| Pb²⁺ | -2.13 |
| H⁺ | -2.13 |
Data sourced from a study comparing a custom dendritic molecular probe to a commercial this compound. The values represent the performance of the commercial ionophore.[1]
Experimental Protocols
Determining Selectivity Coefficients
The selectivity of a this compound-based sensor can be determined using several methods. The two most common are the Separate Solution Method (SSM) and the Matched Potential Method (MPM).
1. Separate Solution Method (SSM)
This method involves measuring the potential of the electrode in two separate solutions, one containing the primary ion (Cu²⁺) and the other containing the interfering ion (Mⁿ⁺), both at the same activity.
Protocol:
-
Prepare a solution of the primary ion, Cu²⁺, at a known activity (e.g., 0.1 M).
-
Prepare a solution of the interfering ion, Mⁿ⁺, at the same activity (0.1 M).
-
Calibrate the ion-selective and reference electrodes using standard Cu²⁺ solutions.
-
Rinse the electrodes with deionized water and blot dry.
-
Immerse the electrodes in the Cu²⁺ solution and record the stable potential reading (E₁).
-
Rinse the electrodes thoroughly with deionized water and blot dry.
-
Immerse the electrodes in the interfering ion solution and record the stable potential reading (E₂).
-
Calculate the selectivity coefficient using the following equation:
log KpotCu,M = (E₂ - E₁) / S + (1 - zCu / zM) log aCu
Where:
-
E₁ is the potential measured in the Cu²⁺ solution.
-
E₂ is the potential measured in the interfering ion solution.
-
S is the slope of the electrode calibration curve (ideally ~29.6 mV/decade for divalent ions at 25°C).
-
zCu is the charge of the copper ion (+2).
-
zM is the charge of the interfering ion.
-
aCu is the activity of the copper ion.
-
2. Matched Potential Method (MPM)
This method is independent of the Nernstian slope of the electrode and is often preferred for its accuracy.
Protocol:
-
Prepare a reference solution containing a known activity of Cu²⁺ (aCu).
-
Immerse the electrodes in the reference solution and record the initial stable potential.
-
Add a known volume of a concentrated Cu²⁺ standard solution to the reference solution to create a new activity (a'Cu) and record the new stable potential. The change in potential is ΔE.
-
Prepare a fresh reference solution with the same initial activity of Cu²⁺ (aCu).
-
Immerse the electrodes in this fresh reference solution.
-
Add a known volume of a concentrated solution of the interfering ion (Mⁿ⁺) until the same potential change (ΔE) is achieved.
-
Record the activity of the interfering ion (aM) that caused this potential change.
-
Calculate the selectivity coefficient using the following equation:
KpotCu,M = (a'Cu - aCu) / aM
Visualizations
References
- 1. Multifunctional Dendritic Molecular Probe for Selective Detection of Cu2+ Ions Using Potentiometric and Fluorometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. Guide to ISE Measurements, Chap. 6) LIMITATIONS and CONSTRAINTS on the application of ISE measurements [nico2000.net]
- 4. elhamma.com [elhamma.com]
- 5. Best Practices with Ion Selective Electrode (ISE) Sensors | Wastewater Process Monitoring [ysi.com]
- 6. turtletoughsensors.com [turtletoughsensors.com]
addressing baseline drift in Copper(II) ionophore I ion-selective electrodes
This guide provides troubleshooting protocols and answers to frequently asked questions regarding baseline drift in Copper(II) Ionophore I ion-selective electrodes (ISEs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is baseline drift in a Cu(II) ISE and why is it a problem?
Baseline drift is the gradual, often unidirectional, change in the electrode's potential reading over time when measuring a solution of constant concentration[1][2]. This phenomenon is problematic because it compromises the accuracy and reproducibility of measurements. A drifting baseline requires frequent recalibration and can lead to significant errors in the determination of Copper(II) ion concentration, particularly in long-term monitoring experiments[2].
Q2: What are the primary causes of baseline drift?
Baseline drift in Cu(II) ISEs can stem from multiple sources, which can be broadly categorized as:
-
Membrane-Related Issues: Gradual leaching of the ionophore or plasticizer from the PVC membrane into the sample solution, altering the membrane's response characteristics[3]. Contamination or fouling of the membrane surface by components in the sample matrix can also block active sites[4].
-
Reference Electrode Instability: The reference electrode is a common source of drift. This can be caused by a clogged or dirty junction, changes in the filling solution concentration, or air bubbles trapped within the electrode.
-
Inadequate Electrode Conditioning: Electrodes that have not been properly conditioned or hydrated before use may exhibit an unstable and drifting potential as the membrane slowly equilibrates with the solution[4].
-
Sample and Environmental Factors: Significant variations in temperature between calibration standards and samples can cause drift[4][5]. Changes in the ionic strength or pH of the sample matrix can also affect the electrode potential[1][4]. Additionally, some copper electrodes are light-sensitive and may drift if illumination changes during the experiment[6].
Q3: How does the ISE membrane composition affect stability and drift?
The stability of a Cu(II) ISE is critically dependent on its membrane composition. The key components are:
-
PVC Matrix: Provides a flexible support structure for the active components.
-
Ionophore (this compound): The neutral carrier that selectively binds with Cu²⁺ ions, creating the potential difference. The lifetime of the electrode is often limited by the slow leaching of the ionophore from the membrane into the sample[3].
-
Plasticizer: A solvent mediator that dissolves the ionophore and facilitates ion mobility within the membrane. The choice of plasticizer (e.g., NPOE, DOP) affects the electrode's selectivity and physical durability[7]. The gradual loss of these components, particularly the ionophore, is a primary cause of long-term drift and a finite electrode lifespan[3].
Q4: What is the role of the reference electrode in baseline drift?
A stable reference electrode is essential for accurate potentiometric measurements, as the ISE's potential is measured against it. If the reference electrode's potential is not constant, the measured potential of the entire system will drift, even if the Cu(II) ISE itself is stable. Common issues include a clogged liquid junction which impedes ion flow, changes in the concentration of the internal filling solution due to evaporation or dilution, and contamination of the filling solution.
Q5: Can the sample matrix contribute to drift?
Yes, the sample matrix can significantly contribute to baseline drift. High ionic strength in the sample can affect the activity of copper ions and lead to inaccurate readings[4]. To counteract this, an Ionic Strength Adjustment Buffer (ISAB) is often added to both samples and standards to ensure a constant background ionic strength[1][4]. Furthermore, components within a complex matrix can adsorb onto the electrode's surface, a phenomenon known as fouling, which passivates the membrane and causes a continuous drift in potential[4][8].
Section 2: Systematic Troubleshooting Guide
If you are experiencing baseline drift, follow this systematic guide to identify and resolve the issue.
Q1: My baseline is drifting. What is the first thing I should check?
Begin by checking the fundamentals of your setup: the reference electrode and the system calibration.
-
Reference Electrode: Inspect the reference electrode for a clogged junction, adequate filling solution level, and the absence of air bubbles. If in doubt, clean the junction and refill with fresh solution.
-
Recalibration: Perform a two-point (or multi-point) calibration. If the slope is outside the acceptable range (typically 25-30 mV/decade for Cu²⁺), it often points to a problem with the membrane or the standards themselves. Frequent recalibration can temporarily compensate for slow drift[1].
Q2: I've checked my reference electrode and recalibrated, but the drift continues. What's next?
The next step is to address the ISE membrane itself.
-
Rinse and Recondition: The membrane may be dehydrated or have minor fouling. Rinse the electrode thoroughly with deionized water (do not rub the PVC membrane) and then recondition it by soaking it in a mid-range copper standard solution (e.g., 10⁻³ M Cu²⁺) for at least 30 minutes[9]. Never store the electrode in pure water for extended periods[1][6].
-
Check for Contamination: Visually inspect the membrane for discoloration, scratches, or an oily film. If the samples are known to be "dirty," surface contamination is a likely cause[8][9].
Q3: The drift persists after reconditioning. What are the final steps?
If simpler solutions fail, the issue may be more fundamental.
-
Inspect Sample/Standards: Ensure your standards are fresh and not contaminated. Verify that the sample matrix is consistent with the standards or that an appropriate ISAB is being used for all measurements[4].
-
Check for Environmental Factors: Ensure a stable temperature for both the electrode and the solutions[5][10]. For copper ISEs, check for and eliminate any significant changes in ambient light[6].
-
Membrane Failure: If all other troubleshooting steps fail, the electrode's membrane may have reached the end of its operational life due to excessive leaching of the ionophore[3]. At this point, the electrode will need to be replaced.
Section 3: Data & Performance Characteristics
The following table summarizes the common causes of baseline drift and the recommended corrective actions.
| Potential Cause | Symptom / Observation | Corrective Action(s) | Reference(s) |
| Reference Electrode | Unstable, erratic, or consistently drifting readings. | Check filling solution level; Refill if low. Clean the junction. Remove any air bubbles. | [4] |
| Membrane Fouling | Slow response time, reduced slope, continuous drift. | Rinse electrode with DI water. Polish (crystal membranes only, not PVC). Recondition by soaking in standard solution. | [4][8][9] |
| Temperature Fluctuation | Periodic or continuous drift correlated with ambient temperature changes. | Allow samples/standards to reach thermal equilibrium. Use a temperature-controlled setup. | [4][5][10] |
| Inadequate Conditioning | Drifting potential immediately after placing in solution, especially with a new or dry-stored electrode. | Soak the electrode in a standard Cu²⁺ solution for at least 30 minutes before calibration. | [4] |
| Ionic Strength / pH Mismatch | Non-linear response, drift between different sample types. | Add an appropriate Ionic Strength Adjustment Buffer (ISAB) to all samples and standards. | [1][4] |
| Ionophore Leaching | Gradual loss of sensitivity and Nernstian slope over weeks/months. Irreversible drift. | The electrode has reached its end-of-life. Replace the electrode or membrane module. | [3] |
| Light Sensitivity | Drift that corresponds to changes in room lighting. | Shield the electrode setup from direct or changing light sources. | [6] |
Section 4: Key Experimental Protocols
Protocol 1: Standard PVC Membrane Conditioning
This procedure should be performed with new electrodes, electrodes that have been stored dry, or as a troubleshooting step.
-
Initial Rinse: Remove the protective cap and rinse the electrode tip thoroughly with deionized (DI) water. Blot the electrode body dry with a lint-free cloth, but do not touch or rub the PVC membrane surface at the tip[9].
-
Prepare Conditioning Solution: Prepare a 100 mL solution of 1.0 x 10⁻³ M Cu²⁺. An appropriate copper salt (e.g., Cu(NO₃)₂) in DI water can be used.
-
Soak the Electrode: Place the tip of the Cu(II) ISE into the conditioning solution. Ensure the reference electrode is also placed in the solution if it is separate.
-
Conditioning Time: Allow the electrode to soak for a minimum of 30 minutes[9]. For new electrodes, a longer period of 1-2 hours may be beneficial.
-
Final Rinse: After conditioning, rinse the electrode again with DI water and then briefly rinse with the lowest concentration standard to be used for calibration.
-
Calibration: The electrode is now ready for calibration and measurement.
Protocol 2: Reference Electrode Inspection and Maintenance
A stable reference is crucial. Perform this check whenever drift is suspected.
-
Inspect Filling Level: Check the level of the reference filling solution. It should be at least three-quarters full and higher than the sample level to ensure a positive head pressure.
-
Refill if Necessary: If the level is low, top it up with the manufacturer-recommended filling solution. If the solution appears cloudy or discolored, replace it entirely.
-
Check for Air Bubbles: Look for any trapped air bubbles, especially near the liquid junction. Gently tap or shake the electrode to dislodge them.
-
Clean the Junction: If the junction is clogged or dirty, it can be cleaned. For sleeve-type junctions, drain the electrode, push the sleeve down to expose the junction, clean with DI water, and reassemble. For fiber junctions, soaking the tip in warm DI water can help dissolve salt crystals.
-
Re-establish Flow: After cleaning, ensure the fill hole is open during measurement to allow the filling solution to flow properly through the junction.
Section 5: Visual Diagrams and Workflows
Diagram 1: Troubleshooting Workflow for Baseline Drift
Caption: A step-by-step workflow for diagnosing and resolving ISE baseline drift.
Diagram 2: Root Causes of Baseline Drift
Caption: A diagram illustrating the primary root causes of ISE baseline drift.
Diagram 3: Electrochemical Principle of a Cu(II) ISE
Caption: The fundamental principle of potential measurement in a Cu(II) ISE system.
References
- 1. Frequently Asked Questions about ion-selective electrode measurements. [nico2000.net]
- 2. Recalibrating ion selective electrodes by catching their drift – Kudos: Growing the influence of research [growkudos.com]
- 3. Lifetime of ion-selective electrodes based on charged ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bacwa.org [bacwa.org]
- 5. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 6. metrohm.com [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. BASi® | Troubleshooting [basinc.com]
- 9. MyHach - Customer Service [support.hach.com]
- 10. amuzainc.com [amuzainc.com]
Technical Support Center: Working with Copper(II) Ionophore I in Aqueous Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Copper(II) Ionophore I. The focus is on preventing precipitation and ensuring the successful use of this compound in aqueous experimental settings.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound during experiments. Follow these steps sequentially to troubleshoot and resolve solubility challenges.
Issue 1: My this compound precipitated immediately upon addition to my aqueous buffer or cell culture medium.
-
Question: Did you first dissolve the this compound in an appropriate organic solvent to create a concentrated stock solution?
-
Answer: this compound is a hydrophobic molecule and is not readily soluble in aqueous solutions. It is crucial to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][2] A general practice is to dissolve the compound in 100% DMSO at a concentration that is significantly higher (e.g., 100x to 1000x) than the final desired aqueous concentration.[1]
-
-
Question: What was the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution after dilution?
-
Answer: High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate out of solution when the solvent is diluted.[3] It is recommended to keep the final concentration of DMSO in your cell culture medium or aqueous buffer below 1% (v/v), and ideally below 0.5%, to maintain cell viability and prevent precipitation.[3]
-
Issue 2: I prepared a stock solution in DMSO, but the compound still precipitates when I dilute it into my aqueous medium, even at a low final DMSO concentration.
-
Question: Have you tried vortexing or sonicating the solution after adding the DMSO stock to the aqueous medium?
-
Answer: Vigorous mixing can help to disperse the compound and prevent localized high concentrations that can lead to precipitation. Vortexing for 30 seconds immediately after dilution is a good practice.[4]
-
-
Question: Have you considered using a surfactant to aid in solubilization?
-
Answer: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to solubilize hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the drug.[5][6] The addition of a small amount of surfactant to your aqueous medium before adding the ionophore stock solution can prevent precipitation.
-
Issue 3: I have tried using DMSO and surfactants, but I am still observing precipitation or I am concerned about the effects of these excipients on my experiment.
-
Question: Have you considered using cyclodextrins?
-
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[7][8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is soluble in water.[7][9] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective and have low toxicity.[9] This method can be a benign alternative to organic solvents and surfactants.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays.[1][2] It is miscible with water and a wide range of organic solvents.[10]
Q2: At what temperature should I store my DMSO stock solution of this compound?
A2: It is generally recommended to store stock solutions at -20°C or -80°C to minimize degradation. However, be aware that DMSO freezes at 18.5°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes before freezing.
Q3: Can I heat the solution to help dissolve the this compound?
A3: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of some compounds in DMSO.[11] However, the thermal stability of this compound should be considered, as excessive heat could lead to degradation.
Q4: How do I choose between using a surfactant and a cyclodextrin?
A4: The choice depends on the specific requirements of your experiment. Surfactants are effective and widely used, but they can interfere with some cellular assays or membrane properties. Cyclodextrins are often considered a more biologically inert option and can be particularly useful for in vivo studies.[9] It may be necessary to empirically test which method works best for your specific application.
Q5: What are the typical concentrations of surfactants and cyclodextrins to use?
A5: The optimal concentration will depend on the specific agent and the concentration of this compound. For surfactants like Tween® 80, concentrations are often in the range of 0.01% to 0.1% (v/v). For 2-hydroxypropyl-β-cyclodextrin, a molar excess relative to the ionophore is typically used. It is recommended to consult the literature for similar compounds or perform a dose-response experiment to determine the optimal concentration for your system.
Data Presentation: Properties of Common Solubilizing Agents
| Solubilizing Agent | Chemical Class | Key Properties | Recommended Final Concentration in Cell Culture |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Aprotic, polar solvent. Miscible with water and most organic solvents.[10] | < 0.5% (v/v)[3] |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | Forms micelles in aqueous solutions to encapsulate hydrophobic compounds.[5][6] | 0.01% - 0.1% (v/v) |
| Pluronic® F-68 | Non-ionic Surfactant (Copolymer) | Biocompatible triblock copolymer that forms micelles.[12] | 0.01% - 0.1% (w/v) |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified Cyclodextrin | Forms water-soluble inclusion complexes with hydrophobic molecules.[9][13] | Molar ratio dependent on ionophore concentration |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[11] Visually inspect the solution to ensure that all solid material has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using a DMSO Stock
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Add the appropriate volume of your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium to a sterile tube.
-
Addition of Stock: While vortexing the aqueous medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.[3]
-
Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions.
Protocol 3: Using Surfactants to Prevent Precipitation
-
Prepare Surfactant-Containing Medium: Add the desired amount of a sterile stock solution of a surfactant (e.g., Tween® 80 to a final concentration of 0.05%) to your pre-warmed aqueous buffer or cell culture medium. Mix well.
-
Dilution: While vortexing the surfactant-containing medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Mixing: Continue to vortex for 30 seconds.
-
Use: Use the solution immediately.
Protocol 4: Using Cyclodextrins for Solubilization
-
Prepare Cyclodextrin Solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer or cell culture medium to achieve a concentration that is at a molar excess (e.g., 10:1) to the final desired concentration of the ionophore.
-
Add Ionophore Stock: Add the required volume of the this compound DMSO stock solution to the cyclodextrin-containing medium.
-
Complexation: Vortex the solution and then incubate at room temperature for at least 30 minutes to allow for the formation of the inclusion complex.
-
Use: The solution is now ready for use in your experiment.
Visualizations
Caption: Troubleshooting workflow for preventing precipitation of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. quora.com [quora.com]
- 2. solutions - Dissolving in DMSO semantics - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembling Drug Formulations with Tunable Permeability and Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water [mdpi.com]
- 8. ulprospector.com [ulprospector.com]
- 9. alzet.com [alzet.com]
- 10. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of poly(NIPAAm)-Pluronic F68 as a thermosensitive surfactant for a controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrophobic pharmaceuticals mediated self-assembly of beta-cyclodextrin containing hydrophilic copolymers: novel chemical responsive nano-vehicles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on the performance of Copper(II) ionophore I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the performance of Copper(II) Ionophore I. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound in an ion-selective electrode (ISE)?
The optimal operating pH range for a this compound-based ion-selective electrode is typically between 2 and 6.[1] Within this range, the ionophore exhibits the best selectivity and sensitivity towards copper(II) ions.
Q2: What happens if the pH of my sample is too high (alkaline)?
If the pH of the sample is above 6, you will likely observe a significant decrease in the electrode's performance. This is due to the precipitation of copper(II) hydroxide (B78521) (Cu(OH)₂), which reduces the concentration of free Cu²⁺ ions in the solution available for detection.[2][3] This can lead to inaccurate and lower-than-expected readings.
Q3: What is the consequence of using this compound in highly acidic conditions (low pH)?
In highly acidic solutions (pH below 2), the performance of the ionophore can also be compromised. At very low pH, the ionophore itself may become protonated. This protonation can interfere with the selective binding of copper(II) ions, leading to a loss of sensitivity and a non-Nernstian response.
Q4: How does pH affect the selectivity of the this compound?
The selectivity of the ionophore for copper(II) ions over other cations is highly dependent on pH. Deviations from the optimal pH range can lead to increased interference from other ions. For instance, at low pH, H⁺ ions can compete with Cu²⁺ for the ionophore's binding sites. At high pH, the formation of hydroxide complexes of interfering metal ions can also alter the selectivity.
Q5: Can I use buffers to control the pH of my samples?
Yes, using a suitable buffer system to maintain the pH of your samples and standards within the optimal range is highly recommended. An Ionic Strength Adjustment Buffer (ISAB) is often used for this purpose. A common ISAB for copper measurements is a solution of sodium nitrate.[4]
Troubleshooting Guide
| Problem | Possible pH-Related Cause | Recommended Solution |
| Noisy or Unstable Readings | The sample pH is on the edge of the optimal range, causing fluctuations in Cu²⁺ activity or ionophore protonation. Air bubbles on the electrode surface can also cause noise.[5][6] | Ensure the sample pH is well within the 2-6 range. Use a pH meter to verify. Gently shake the electrode to remove any air bubbles.[6] |
| Low Slope / Poor Nernstian Response | The pH of the calibration standards is inconsistent or outside the optimal range. The ionophore may be protonated due to low pH. | Prepare all calibration standards in the same pH-buffered matrix. Ensure the pH is between 2 and 6. |
| Inaccurate Readings in Samples (but correct in standards) | The sample matrix has a different pH than the standards. The sample contains interfering ions whose interference is pH-dependent.[7] | Measure the pH of the sample and adjust it to match the pH of the standards using a suitable buffer or acid/base.[7] |
| Drifting Potential | The pH of the sample is causing the precipitation of Cu(OH)₂ over time. | Acidify the sample to a pH below 6 before measurement.[2] |
| No Response to Copper(II) Ions | The sample pH is very high, leading to complete precipitation of copper(II) hydroxide. | Lower the sample pH to the optimal working range. |
Quantitative Data Summary
The performance of a typical Copper(II) ion-selective electrode is significantly influenced by the pH of the solution. The following table summarizes the expected performance characteristics at different pH values.
| pH | Linear Concentration Range (M) | Nernstian Slope (mV/decade) | Remarks |
| < 2.0 | Reduced | Non-Nernstian | Potential interference from H⁺ ions due to ionophore protonation. |
| 2.0 - 6.0 | 10⁻⁶ - 10⁻¹ | ~29.5 | Optimal working range with high selectivity and sensitivity. [1] |
| > 6.0 | Significantly Reduced | Drastic decrease | Formation of Cu(OH)₂ precipitates reduces free Cu²⁺ concentration.[2] |
Experimental Protocol: Preparation of a Copper(II)-Selective Electrode Membrane
This protocol describes the preparation of a PVC membrane for a copper(II) ion-selective electrode using this compound.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC)
-
A plasticizer (e.g., o-nitrophenyloctyl ether - o-NPOE)
-
Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF) - high purity
Procedure:
-
Prepare the Membrane Cocktail:
-
In a small glass vial, dissolve 1.0 mg of this compound, 33 mg of PVC, 66 mg of o-NPOE, and 0.5 mg of KTCPB in 1.5 mL of THF.
-
Mix the components thoroughly until a homogenous, clear solution is obtained.
-
-
Cast the Membrane:
-
Pour the membrane cocktail into a glass ring (e.g., 2.5 cm diameter) placed on a clean, flat glass plate.
-
Cover the setup with a watch glass and allow the THF to evaporate slowly over 24 hours at room temperature. A transparent, flexible membrane will be formed.
-
-
Electrode Assembly:
-
Cut a small disc (e.g., 5 mm diameter) from the cast membrane.
-
Mount the membrane disc into an electrode body (e.g., a PVC tube).
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M CuCl₂).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
-
Conditioning:
-
Condition the newly prepared electrode by soaking it in a 0.01 M CuCl₂ solution for at least 12 hours before use. This allows for the establishment of a stable membrane potential.
-
Diagrams
Caption: Impact of pH on the interaction between this compound and Cu²⁺ ions.
Caption: A logical workflow for troubleshooting pH-related issues with a Copper(II) ISE.
Caption: The relationship between the components of a Copper(II) ISE.
References
Validation & Comparative
A Comparative Guide to Copper Ionophores in Cancer Research: Elesclomol vs. Other Key Ionophores
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially intended to compare Copper(II) ionophore I with other copper ionophores like Elesclomol. However, a comprehensive literature search revealed no available biological or experimental data for this compound (CAS 125769-67-7), also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate). Its documented application is primarily in the fabrication of ion-selective electrodes, a non-biological context. Consequently, this guide has been adapted to compare the well-researched clinical candidate Elesclomol with other notable copper ionophores possessing demonstrated anticancer activity: Disulfiram and Clioquinol (B1669181).
Introduction to Copper Ionophores in Oncology
Copper is an essential cofactor for numerous enzymes involved in critical cellular processes. Cancer cells exhibit a dysregulated copper homeostasis, often displaying elevated intracellular copper levels compared to normal cells, which supports their high metabolic rate, proliferation, and angiogenesis. This dependency on copper has emerged as a therapeutic vulnerability. Copper ionophores are small molecules that bind copper ions and transport them across cellular membranes, leading to an increase in intracellular copper concentration. This disrupts the delicate copper balance within cancer cells, inducing cytotoxicity through various mechanisms, most notably the generation of reactive oxygen species (ROS) and the recently elucidated form of cell death, cuproptosis.[1][2] This guide provides a comparative overview of the performance and mechanisms of Elesclomol, Disulfiram, and Clioquinol.
Comparative Performance of Copper Ionophores
The efficacy of copper ionophores can be compared based on their cytotoxic activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
| Ionophore | Cancer Cell Line | IC50 (nM) | Reference |
| Elesclomol | SK-MEL-5 (Melanoma) | 24 | [3] |
| MCF-7 (Breast Cancer) | 110 | [3] | |
| HL-60 (Leukemia) | 9 | [3] | |
| Hs249T (Melanoma) | 11 (as Elesclomol-Cu) | [4] | |
| Disulfiram (with Copper) | Medulloblastoma Cell Lines | 70 - 250 | [5] |
| Inflammatory Breast Cancer (SUM149) | ~17,000 (DSF alone) | [6] | |
| LNCaP (Prostate Cancer) | 386.4 | [7] | |
| Thyroid Cancer (IHH4) | 62.88 | [8] | |
| Clioquinol | Various Human Cancer Cell Lines | Low µM range | [2][9] |
| A2780-CP (Ovarian Cancer) | ~19,000 (as Cu(CQ)2) | [10] | |
| U251 (Glioblastoma) | ~27,000 (as Cu(CQ)2) | [10] |
Note: IC50 values can vary significantly based on the cell line, experimental conditions (e.g., presence of exogenous copper), and duration of exposure.
Mechanisms of Action: A Comparative Overview
While all three ionophores increase intracellular copper, their downstream effects and molecular targets exhibit some differences.
Elesclomol
Elesclomol is a potent inducer of mitochondrial oxidative stress.[3] It chelates extracellular copper(II) to form a lipophilic complex that readily enters the cell and localizes to the mitochondria.[11] Within the mitochondria, the copper(II) is reduced to copper(I), a reaction catalyzed by ferredoxin 1 (FDX1). This redox cycling generates a surge in reactive oxygen species (ROS), overwhelming the antioxidant capacity of cancer cells and triggering apoptosis.[11][12] More recently, Elesclomol has been identified as an inducer of cuproptosis, a form of copper-dependent cell death. This process involves the aggregation of lipoylated mitochondrial proteins and the destabilization of iron-sulfur cluster proteins, leading to proteotoxic stress and cell death.[12]
Disulfiram
Disulfiram (DSF), an approved medication for alcoholism, requires copper to exert its anticancer effects.[6] DSF is metabolized into diethyldithiocarbamate (B1195824) (DTC), which then chelates copper to form the active complex, Cu(DTC)₂.[5] This complex acts as a potent proteasome inhibitor, leading to the accumulation of misfolded proteins and inducing the unfolded protein response (UPR) and apoptosis.[13] The DSF-copper complex also induces ROS-mediated apoptosis and targets the p97 segregase adaptor NPL4, disrupting protein homeostasis.[5][14]
Clioquinol
Clioquinol, an antibiotic, functions as a copper and zinc ionophore.[2][15] Its anticancer activity is attributed to its ability to increase intracellular levels of these metal ions. The Clioquinol-copper complex can inhibit the proteasome, similar to Disulfiram.[16][17] Additionally, by elevating intracellular copper, Clioquinol can induce oxidative stress and trigger apoptotic cell death.[2] Some studies suggest that its activity is enhanced when complexed with copper prior to administration.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz)
Below are simplified diagrams representing the proposed signaling pathways for Elesclomol and Disulfiram/Clioquinol.
Caption: Elesclomol transports copper into mitochondria, leading to ROS production and cuproptosis.
Caption: Disulfiram and Clioquinol increase intracellular copper, inhibiting the proteasome and inducing ROS.
Experimental Workflow Diagram (Graphviz)
The following diagram outlines a general workflow for comparing the cytotoxic effects of different copper ionophores.
References
- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug Elesclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram and copper combination therapy targets NPL4, cancer stem cells and extends survival in a medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfiram (DSF) acts as a copper ionophore to induce copper‐dependent oxidative stress and mediate anti‐tumor efficacy in inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram‐copper activates chloride currents and induces apoptosis with tyrosine kinase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a copper-clioquinol formulation suitable for intravenous use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doc.abcam.com [doc.abcam.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disulfiram/Copper induces antitumor activity against gastric cancer via the ROS/MAPK and NPL4 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Clioquinol - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]
In Vitro Validation of Copper(II) Ionophore I: A Comparative Guide to its Pro-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Copper(II) ionophore I with the established chemotherapeutic agent, doxorubicin (B1662922), focusing on their capacity to induce apoptosis. Experimental data is presented to support the validation of this compound as a potential pro-apoptotic agent, while also exploring alternative cell death pathways it may trigger. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate the replication and further investigation of these findings.
Performance Comparison: this compound vs. Doxorubicin
This compound has emerged as a compound of interest for its cytotoxic effects on cancer cells. Unlike traditional chemotherapeutics that directly damage DNA, copper ionophores disrupt cellular copper homeostasis, leading to a cascade of events that can culminate in cell death. This section compares the cytotoxic and pro-apoptotic activities of a representative Copper(II) complex with doxorubicin, a well-documented apoptosis inducer.
Table 1: Cytotoxicity and Apoptosis Induction
| Compound | Cell Line | IC50 Value | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| Copper(II) Complex [Cu(L)(2imi)] | HepG2 (Human Hepatocellular Carcinoma) | 58 µg/mL (24h) | 42.13% (early apoptosis at IC50, 24h) | [1] |
| Copper(II) Complex [Cu(L)(2imi)] | L929 (Mouse Fibroblast) | 105.3 µg/mL (24h) | 40.78% (early apoptosis at IC50, 24h) | [1] |
| Doxorubicin | AMJ13 (Breast Cancer) | 223.6 µg/mL (72h) | Not specified in source | [2] |
| Doxorubicin-Copper(II) Chelate | HepG2 | 0.64 µg/mL (24h) | 43.8% (apoptosis at 0.5 µg/mL DOX concentration) | [3] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in cell lines, experimental conditions, and exposure times. The data for the Copper(II) complex [Cu(L)(2imi)] suggests a degree of selectivity for cancer cells over normal fibroblasts.[1] The doxorubicin-copper(II) chelate demonstrates significantly enhanced cytotoxicity compared to doxorubicin alone.[3]
Unraveling the Mechanism: Apoptosis and Beyond
While this compound can induce apoptosis, a significant body of evidence suggests it can also trigger other forms of programmed cell death, notably paraptosis and the recently defined cuproptosis. This dual mechanism is a critical point of differentiation from classical apoptosis inducers like doxorubicin.
The Apoptotic Pathway of this compound
Copper(II) ionophores can initiate the intrinsic pathway of apoptosis. The influx of copper into the mitochondria disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4][5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[6] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including PARP (Poly (ADP-ribose) polymerase).[7][8] This cascade of events results in the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Intrinsic Apoptotic Pathway Induced by this compound.
Alternative Cell Death Pathways: Paraptosis and Cuproptosis
A distinguishing feature of copper ionophores is their ability to induce non-apoptotic cell death, particularly at higher concentrations.
-
Paraptosis: This form of cell death is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, and notably, occurs in the absence of caspase activation.[1][9][10] In fact, copper overload has been shown to directly inhibit caspase-3, thereby shunting the cell away from apoptosis and towards paraptosis.[4][9][10]
-
Cuproptosis: A more recently identified form of regulated cell death, cuproptosis is triggered by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and subsequent loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.[6][8] This pathway is distinct from apoptosis and other known forms of cell death.
Caption: Alternative Cell Death Pathways Induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the pro-apoptotic and cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound, doxorubicin (as a positive control), and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.
-
Cell Lysis: Lyse the treated cells using a lysis buffer provided with a commercial caspase activity kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., containing the DEVD sequence conjugated to a fluorophore or luminophore) to the cell lysate.
-
Incubation: Incubate the mixture at room temperature, protected from light.
-
Signal Detection: Measure the fluorescence or luminescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Protein Extraction: Lyse treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Experimental Workflow for In Vitro Validation.
References
- 1. Frontiers | Paraptosis: a unique cell death mode for targeting cancer [frontiersin.org]
- 2. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 3. Synergy effects of copper ion in doxorubicin-based chelate prodrug for cancer chemo-chemodynamic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper binding agents acting as copper ionophores lead to caspase inhibition and paraptotic cell death in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Copper(II) Ionophore I for Copper Ions Over Other Divalent Cations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide
This guide provides a detailed assessment of the selectivity of Copper(II) Ionophore I, chemically identified as o-Xylylenebis(N,N-diisobutyldithiocarbamate), for copper(II) ions (Cu²⁺) in the presence of other common divalent cations. The data and protocols presented herein are intended to assist researchers in evaluating the suitability of this ionophore for their specific applications, such as in the development of ion-selective electrodes (ISEs) for environmental monitoring, biomedical sensing, and various drug development processes.
Executive Summary
This compound demonstrates a high degree of selectivity for copper ions. Potentiometric measurements using the Fixed Interference Method (FIM) consistently show significantly lower selectivity coefficients for other divalent cations, indicating a strong preference for Cu²⁺. This makes it a robust candidate for applications requiring the precise measurement of copper in complex matrices where other divalent ions are present.
Comparative Selectivity Data
The selectivity of an ionophore is a critical performance metric, quantified by the potentiometric selectivity coefficient (log K_Cu,M). A more negative value for log K_Cu,M indicates a higher selectivity for the primary ion (Cu²⁺) over the interfering ion (Mⁿ⁺).
The following table summarizes the selectivity coefficients for this compound against a range of divalent cations. This data has been compiled from potentiometric studies utilizing the Fixed Interference Method.
| Interfering Ion (M²⁺) | Chemical Symbol | log K_Cu,M |
| Lead(II) | Pb²⁺ | -2.2 |
| Cobalt(II) | Co²⁺ | -3.2 |
| Nickel(II) | Ni²⁺ | -3.3 |
| Zinc(II) | Zn²⁺ | -3.4 |
| Manganese(II) | Mn²⁺ | -3.5 |
| Cadmium(II) | Cd²⁺ | -3.6 |
| Calcium(II) | Ca²⁺ | -4.1 |
| Magnesium(II) | Mg²⁺ | -4.2 |
Table 1: Potentiometric selectivity coefficients (log K_Cu,M) of this compound for Cu²⁺ over various divalent interfering ions, as determined by the Fixed Interference Method.
Experimental Protocols
The determination of potentiometric selectivity coefficients is crucial for validating the performance of an ionophore. The Fixed Interference Method (FIM) is a widely accepted technique for this purpose.
Protocol: Determination of Potentiometric Selectivity Coefficients using the Fixed Interference Method (FIM)
1. Objective: To determine the selectivity of a Cu²⁺-selective electrode based on this compound in the presence of a constant concentration of an interfering ion.
2. Materials and Apparatus:
- This compound (o-Xylylenebis(N,N-diisobutyldithiocarbamate))
- High molecular weight polyvinyl chloride (PVC)
- Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
- Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
- Tetrahydrofuran (THF), analytical grade
- Standard solutions of Cu²⁺ (e.g., from CuCl₂) of varying concentrations (e.g., 10⁻¹ M to 10⁻⁷ M)
- A solution of the interfering divalent cation (e.g., ZnCl₂, NiCl₂) at a fixed concentration (e.g., 10⁻² M)
- Ion-selective electrode (ISE) body and Ag/AgCl reference electrode
- High-impedance potentiometer or pH/mV meter
- Magnetic stirrer and stir bars
- Volumetric flasks and pipettes
3. Preparation of the Ion-Selective Membrane and Electrode:
- Prepare a membrane cocktail by dissolving this compound (typically 1-2% by weight), PVC (around 33%), plasticizer (around 65%), and a small amount of the lipophilic salt in THF.
- Pour the homogenous membrane cocktail into a glass ring on a glass plate and allow the THF to evaporate slowly over 24-48 hours to form a thin, uniform membrane.
- Cut a small disc from the membrane and mount it into the ISE body.
- Fill the ISE body with an internal filling solution containing a known concentration of CuCl₂ (e.g., 10⁻³ M) and the internal Ag/AgCl reference electrode.
- Condition the electrode by soaking it in a 10⁻³ M CuCl₂ solution for several hours before use.
4. Measurement Procedure:
- Prepare a series of calibration solutions containing a fixed concentration of the interfering ion (e.g., 10⁻² M ZnCl₂) and varying concentrations of the primary ion, Cu²⁺ (from 10⁻⁷ M to 10⁻¹ M).
- Place the Cu²⁺-selective electrode and the external reference electrode in the first solution (lowest Cu²⁺ concentration) while stirring gently.
- Record the stable potential (electromotive force, EMF) reading in millivolts (mV).
- Rinse the electrodes with deionized water and blot dry between measurements.
- Repeat steps 2-4 for each of the calibration solutions, moving from the lowest to the highest Cu²⁺ concentration.
5. Data Analysis:
- Plot the measured potential (EMF) on the y-axis against the logarithm of the Cu²⁺ activity (log[Cu²⁺]) on the x-axis.
- The resulting graph will typically show two linear regions: a Nernstian response at higher Cu²⁺ concentrations and a horizontal line at lower Cu²⁺ concentrations where the potential is dominated by the interfering ion.
- Extrapolate the two linear portions of the curve until they intersect.
- The activity of Cu²⁺ at the intersection point (a_Cu) is used to calculate the selectivity coefficient (K_Cu,M) using the following Nikolsky-Eisenman equation:
Visualizations
Experimental Workflow for the Fixed Interference Method (FIM)
Caption: Workflow for determining the potentiometric selectivity coefficient using the Fixed Interference Method.
Logical Relationship of Ionophore Selectivity
Caption: The selective binding of Cu²⁺ by this compound facilitates its transport across the membrane.
cross-reactivity of Copper(II) ionophore I with other metal ions such as zinc and iron
For researchers, scientists, and drug development professionals, understanding the selectivity of an ionophore is paramount for its effective application. This guide provides a detailed comparison of the cross-reactivity of Copper(II) Ionophore I (o-Xylylenebis(N,N-diisobutyldithiocarbamate)) with other biologically relevant metal ions, specifically zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺).
This compound is a neutral carrier widely used in the construction of potentiometric ion-selective electrodes (ISEs) for the sensitive and selective detection of copper ions. Its high affinity for Cu²⁺ is attributed to the coordinating properties of the dithiocarbamate (B8719985) functional groups. However, the potential for cross-reactivity with other metal ions can influence the accuracy and reliability of measurements. This guide presents available experimental data on its selectivity, details the methodologies for assessing this, and provides a framework for understanding its operational mechanism.
Data Presentation: Selectivity Coefficients
The potentiometric selectivity coefficient (KpotCu,M) is a quantitative measure of an electrode's preference for the primary ion (Cu²⁺) over an interfering ion (Mⁿ⁺). A smaller value for the selectivity coefficient indicates a greater preference for the primary ion. The selectivity of this compound has been evaluated against a range of interfering ions.
| Interfering Ion (Mⁿ⁺) | log KpotCu,M |
| Zinc (Zn²⁺) | -3.0 |
| Nickel (Ni²⁺) | -3.2 |
| Cobalt (Co²⁺) | -3.2 |
| Lead (Pb²⁺) | -2.6 |
| Cadmium (Cd²⁺) | -2.8 |
| Sodium (Na⁺) | -4.4 |
| Potassium (K⁺) | -4.5 |
| Calcium (Ca²⁺) | -4.6 |
| Magnesium (Mg²⁺) | -4.7 |
Experimental Protocols
The determination of potentiometric selectivity coefficients is crucial for characterizing the performance of an ion-selective electrode. The Fixed Interference Method (FIM) is a widely accepted protocol for this purpose.
Fixed Interference Method (FIM) Protocol
This method involves measuring the potential of a copper-selective electrode in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary copper ion.
1. Reagents and Solutions:
-
Primary Ion Stock Solution: A standardized solution of a copper salt (e.g., 0.1 M Cu(NO₃)₂).
-
Interfering Ion Stock Solution: Standardized solutions of the interfering metal salts (e.g., 0.1 M Zn(NO₃)₂, Fe(NO₃)₂, FeCl₃).
-
Ionic Strength Adjuster (ISA): A solution added to all standards and samples to ensure a constant ionic strength (e.g., 1 M KNO₃).
2. Electrode Membrane Preparation:
-
A typical membrane composition for a this compound-based ISE consists of:
-
Ionophore: ~1-2% (w/w) this compound
-
Polymer Matrix: ~30-33% (w/w) Poly(vinyl chloride) (PVC)
-
Plasticizer: ~65-68% (w/w) 2-Nitrophenyloctyl ether (o-NPOE)
-
Lipophilic Additive (optional): ~0.5-1% (w/w) Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
-
The components are dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF), and the resulting solution is cast into a ring on a glass plate. After solvent evaporation, a thin membrane is formed.
3. Measurement Procedure:
-
Prepare a series of solutions with a constant background concentration of the interfering ion (e.g., 1 x 10⁻³ M Zn²⁺).
-
To each of these solutions, add varying concentrations of Cu²⁺ (e.g., from 1 x 10⁻⁷ M to 1 x 10⁻² M).
-
Add ISA to each solution to maintain a constant ionic strength.
-
Immerse the copper-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) into the solutions.
-
Record the potential (in mV) for each solution after the reading stabilizes.
4. Data Analysis:
-
Plot the measured potential (E) versus the logarithm of the copper ion activity (log aCu²⁺).
-
The selectivity coefficient is calculated from the intersection of the two linear portions of the calibration curve (one where the response is primarily due to the primary ion and the other where the interfering ion dominates the response).
Mandatory Visualization
Signaling Pathway of a Potentiometric Ion-Selective Electrode
Caption: Potentiometric sensing mechanism of a Copper(II) ISE.
Experimental Workflow for Determining Selectivity
Caption: Workflow for the Fixed Interference Method (FIM).
Unveiling the Mechanism of Cuproptosis: A Comparative Guide to Copper(II) Ionophores
For Researchers, Scientists, and Drug Development Professionals
The landscape of regulated cell death has been recently expanded with the discovery of cuproptosis, a unique copper-dependent pathway. This process, distinct from apoptosis, necroptosis, and ferroptosis, is initiated by the accumulation of intracellular copper, leading to proteotoxic stress and ultimately, cell demise. Copper ionophores, small molecules that facilitate the transport of copper across cellular membranes, have emerged as potent inducers of cuproptosis, sparking significant interest in their therapeutic potential, particularly in oncology.
This guide provides a comprehensive comparison of Copper(II) ionophore I (elesclomol) and other notable cuproptosis-inducing agents. We delve into their mechanisms of action, present comparative experimental data, and offer detailed protocols for key assays to empower researchers in this burgeoning field.
Comparative Efficacy of Cuproptosis Inducers
The cytotoxic potential of copper ionophores is a critical parameter for their evaluation as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for elesclomol, disulfiram (B1670777), and NSC-319726 in various cancer cell lines. It is important to note that the potency of these ionophores is often significantly enhanced in the presence of exogenous copper.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Elesclomol | SK-MEL-5 | Melanoma | 110 | [1] |
| MCF-7 | Breast Cancer | 24 | [1] | |
| HL-60 | Leukemia | 9 | [1] | |
| K562 (GSH-depleted) | Leukemia | 4.7 | [2] | |
| MDA-MB-435 | Melanoma | 100 | [2] | |
| Disulfiram (in the presence of Copper) | MCF7 | Breast Cancer | 449 | [3] |
| SW1353 | Chondrosarcoma | 140 (24h) | ||
| CS-1 | Chondrosarcoma | 120 (24h) | ||
| Glioblastoma Stem Cells | Glioblastoma | 12.1 - 56.3 | [4] | |
| NSC-319726 | Glioblastoma Patient-Derived Models | Glioblastoma | 0.012 - 25 | [5] |
Delving into the Mechanism: A Tale of Three Ionophores
While all three compounds induce cuproptosis by increasing intracellular copper levels, their precise mechanisms and molecular interactions exhibit nuances.
Elesclomol (this compound): Elesclomol forms a complex with extracellular copper(II) and facilitates its transport into the mitochondria.[6] Once inside, the mitochondrial reductase ferredoxin 1 (FDX1) reduces Cu(II) to its more toxic form, Cu(I).[7][8] This catalytic activity of FDX1 is a pivotal event in elesclomol-induced cuproptosis. The accumulation of Cu(I) leads to two critical downstream events: the aggregation of lipoylated proteins of the tricarboxylic acid (TCA) cycle, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and the destabilization of iron-sulfur (Fe-S) cluster proteins.[8][9] This cascade of events results in severe proteotoxic stress and mitochondrial dysfunction, culminating in cell death.[6][10]
Disulfiram: An FDA-approved drug for alcoholism, disulfiram's anticancer activity is linked to its ability to chelate copper and act as a copper ionophore.[11][12] In the presence of copper, disulfiram is metabolized to diethyldithiocarbamate (B1195824) (DDC), which then forms a complex with copper (CuET). This complex is readily taken up by cells.[3] Similar to elesclomol, the intracellular accumulation of copper mediated by disulfiram triggers FDX1-dependent cuproptosis, leading to the aggregation of lipoylated mitochondrial proteins and subsequent cell death.[11] Some studies also suggest that disulfiram/copper can induce other forms of cell death, including apoptosis and ferroptosis, highlighting a complex interplay of cytotoxic mechanisms.[13]
NSC-319726: This compound has also been identified as a potent copper ionophore that induces a copper-dependent form of cell death. Mechanistic studies indicate that NSC-319726 can function as a specific copper and zinc ionophore, leading to a rapid increase in intracellular copper levels.[5] This influx of copper is believed to trigger the characteristic downstream events of cuproptosis, including proteotoxic stress and mitochondrial dysfunction.
Visualizing the Pathways
To better understand the intricate molecular events, the following diagrams illustrate the signaling pathway of cuproptosis induced by copper ionophores and a general workflow for their experimental evaluation.
Caption: Copper ionophores facilitate copper entry into mitochondria, leading to FDX1-mediated reduction of Cu(II) to Cu(I). This triggers the aggregation of lipoylated TCA cycle proteins and the loss of Fe-S cluster proteins, resulting in proteotoxic stress and cuproptosis.
Caption: A generalized workflow for the preclinical evaluation of cuproptosis-inducing compounds, encompassing cell treatment, viability assessment, and mechanistic studies.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in confirming the mechanism of cuproptosis. Below are detailed protocols for essential assays.
Cell Viability Assay (CCK-8)
This assay determines the number of viable cells based on the activity of dehydrogenases.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with varying concentrations of the copper ionophore, with or without the addition of a copper source (e.g., CuCl2), for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of CCK-8 solution to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Key Cuproptosis Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in cuproptosis, such as FDX1, LIAS, and DLAT.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FDX1, anti-LIAS, anti-DLAT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Detection of Protein Aggregation (Thioflavin T Staining)
Thioflavin T (ThT) is a fluorescent dye that binds to amyloid-like β-sheet structures, which are characteristic of protein aggregates.
Materials:
-
Thioflavin T (ThT)
-
Formaldehyde (B43269) or paraformaldehyde for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and treat them as described for the viability assay.
-
After treatment, wash the cells with PBS and fix them with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with a ThT staining solution (e.g., 25 µM ThT in PBS) for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Mount the coverslips on microscope slides with a mounting medium.
-
Visualize the stained protein aggregates using a fluorescence microscope with appropriate filters (excitation ~450 nm, emission ~485 nm).[1]
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Treat the cells with the copper ionophores as required.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Calibrate the sensor cartridge of the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay.
-
The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Normalize the OCR data to cell number or protein concentration.
This guide provides a foundational framework for investigating and comparing cuproptosis-inducing agents. As research in this field continues to evolve, the application of these and other advanced techniques will be crucial in fully elucidating the therapeutic potential of targeting cuproptosis.
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. Measurement of Chaperone-Mediated Effects on Polyglutamine Protein Aggregation by the Filter Trap Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. gladstone.org [gladstone.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting cuproptosis for cancer therapy: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the Fluorescent Dye Thioflavin T to Track Amyloid Structures in the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress on cuproptosis in cancer [frontiersin.org]
- 9. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. eriba.umcg.nl [eriba.umcg.nl]
- 12. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 13. medic.upm.edu.my [medic.upm.edu.my]
performance comparison of Copper(II) ionophore I in different electrode matrices
A Comparative Guide for Researchers and Drug Development Professionals
The precise and selective measurement of copper(II) ions is critical in a multitude of scientific disciplines, from environmental monitoring to the intricate processes of drug discovery. At the heart of many electrochemical sensors designed for this purpose lies Copper(II) Ionophore I, scientifically known as N,N,N',N'-Tetrabutyl-3,6-dioxaoctanedi(thioamide). The performance of this ionophore, however, is not solely dependent on its intrinsic properties but is significantly influenced by the electrode matrix in which it is embedded. This guide provides an objective comparison of this compound's performance across various electrode matrices, supported by experimental data, to aid researchers in selecting the optimal sensor configuration for their specific applications.
Unveiling the Impact of the Electrode Matrix
The electrode matrix plays a pivotal role in the functionality of an ion-selective electrode (ISE). It serves as a solid or gel-like support for the ionophore, influencing its lipophilicity, mobility, and the overall stability of the sensor. The most common matrices for this compound are based on polyvinyl chloride (PVC), plasticized with various solvent mediators. More recently, solid-contact electrodes have emerged as a promising alternative, eliminating the need for an internal filling solution and offering improved mechanical robustness.
This guide focuses on the comparative performance of this compound in three prevalent matrix configurations:
-
PVC matrix with o-nitrophenyloctyl ether (NPOE) as a plasticizer.
-
PVC matrix with dioctyl phthalate (B1215562) (DOP) as a plasticizer.
-
Solid-contact electrode configurations.
The following sections present a detailed analysis of key performance metrics, experimental protocols for electrode fabrication and testing, and a visual representation of the experimental workflow.
Quantitative Performance Comparison
The efficacy of an ion-selective electrode is gauged by several key parameters. The data presented in the following tables have been compiled from various studies to provide a comparative overview of this compound performance in different matrices.
Table 1: General Performance Characteristics of this compound in Different Electrode Matrices
| Performance Metric | PVC with NPOE Plasticizer | PVC with DOP Plasticizer | Solid-Contact Electrode |
| Nernstian Slope (mV/decade) | ~29.3 - 37.5[1][2] | ~29.7[3] | ~26.1 - 37.5[1][4] |
| Lower Detection Limit (M) | ~10⁻⁸[2] | ~10⁻⁷[3] | ~10⁻⁸[4] |
| Response Time (s) | < 10[2] | < 10[3] | < 1[1] |
| Optimal pH Range | 2.5 - 8.5[2] | 5.0 - 6.0[3] | 2.0 - 6.0[1] |
| Operational Lifetime | ~5 months[2] | ~2 months[3] | > 1 year[4] |
Table 2: Selectivity Coefficients (log KpotCu,M) of this compound in PVC Membranes with Different Plasticizers
| Interfering Ion (M) | PVC with NPOE Plasticizer[1] | PVC with DOP Plasticizer[1] |
| Ca²⁺ | -4.5 | -3.8 |
| Co²⁺ | -3.9 | -3.2 |
| Ni²⁺ | -3.8 | -3.1 |
| Zn²⁺ | -3.7 | -3.0 |
| Pb²⁺ | -3.5 | -2.8 |
| Cd²⁺ | -3.4 | -2.7 |
| Na⁺ | -4.8 | -4.2 |
| K⁺ | -4.7 | -4.1 |
Analysis of Performance Data:
The compiled data indicates that the choice of plasticizer significantly impacts the performance of PVC-based copper-selective electrodes. Electrodes plasticized with NPOE generally exhibit superior performance, demonstrating a wider linear range, lower detection limits, and enhanced selectivity for copper ions over various interfering ions compared to those using DOP.[1] This is often attributed to the higher dielectric constant of NPOE, which can improve the dissolution of the ionophore-ion complex within the membrane phase.
Solid-contact electrodes present a compelling alternative, offering remarkably fast response times and extended operational lifetimes.[1][4] The elimination of the internal reference solution contributes to their enhanced stability and mechanical robustness.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the fabrication and characterization of Copper(II) ion-selective electrodes.
Fabrication of PVC Membrane Electrodes
-
Membrane Cocktail Preparation: A typical membrane cocktail consists of the following components dissolved in approximately 2 mL of tetrahydrofuran (B95107) (THF):
-
PVC (Polyvinyl chloride): ~33% (w/w)
-
Plasticizer (NPOE or DOP): ~65% (w/w)
-
This compound: ~1-2% (w/w)
-
Lipophilic Additive (e.g., KTpClPB): ~0.5% (w/w)
-
-
Membrane Casting: The homogenous membrane cocktail is poured into a glass ring (typically 20 mm in diameter) placed on a clean, smooth glass plate.
-
Solvent Evaporation: The THF is allowed to evaporate slowly at room temperature for at least 24 hours, resulting in a transparent, flexible membrane.
-
Electrode Assembly: A disc of the cast membrane (typically 6-8 mm in diameter) is cut and glued to the polished end of a PVC tube.
-
Internal Filling Solution: The electrode body is filled with an internal reference solution, for instance, 0.01 M CuCl₂.
-
Conditioning: The newly fabricated electrode is conditioned by soaking it in a 0.01 M CuCl₂ solution for several hours before use.
Fabrication of Solid-Contact Electrodes
-
Substrate Preparation: A conductive substrate, such as a glassy carbon or graphite (B72142) electrode, is polished and cleaned.
-
Intermediate Layer Deposition: An intermediate layer, often a conductive polymer like poly(3-octylthiophene) (POT), is deposited on the substrate surface. This layer acts as an ion-to-electron transducer, ensuring a stable potential.
-
Ion-Selective Membrane Casting: The PVC membrane cocktail, prepared as described above, is drop-cast onto the intermediate layer and allowed to dry, forming the ion-selective membrane.
-
Conditioning: The solid-contact electrode is conditioned in a similar manner to the PVC membrane electrode.
Determination of Selectivity Coefficients
The potentiometric selectivity coefficient (KpotCu,M) quantifies the electrode's preference for the primary ion (Cu²⁺) over an interfering ion (M). The Fixed Interference Method (FIM) is a commonly employed technique:
-
Calibration Curve: A calibration curve for the primary ion (Cu²⁺) is established by measuring the electrode potential in a series of standard solutions of varying concentrations.
-
Mixed Solutions: The electrode potential is then measured in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.
-
Calculation: The selectivity coefficient is calculated from the intersection of the two linear portions of the resulting potential versus log(activity) plot, where the response to the primary ion and the interfering ion are dominant.
Visualizing the Workflow
To provide a clear understanding of the processes involved in evaluating the performance of this compound in different electrode matrices, the following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for the preparation, characterization, and comparison of Cu(II) ISEs.
Caption: Signaling pathway of a Cu(II) ion-selective electrode.
Conclusion
The performance of this compound is intrinsically linked to the composition of the electrode matrix. While PVC-based membranes offer a well-established and versatile platform, the choice of plasticizer is paramount. The evidence suggests that NPOE is the superior plasticizer for this ionophore, yielding electrodes with higher selectivity and lower detection limits. For applications demanding rapid measurements and long-term stability, solid-contact electrodes represent a highly advantageous alternative. This guide provides the necessary data and protocols to empower researchers and professionals in making informed decisions for the development of robust and reliable copper(II) selective sensors tailored to their specific analytical challenges.
References
A Researcher's Guide to the Analytical Validation of Copper(II) Ionophore I Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical techniques for validating the purity of Copper(II) ionophore I, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate). We will explore common analytical methods, present typical data, and compare the purity of this compound with alternative copper ionophores, supported by detailed experimental protocols.
This compound is a neutral ionophore used in research, particularly in the development of ion-selective electrodes. Ensuring its purity is critical, as impurities can significantly impact its performance and lead to erroneous experimental outcomes. This guide will delve into the primary analytical techniques used for purity validation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Purity Validation Techniques
A multi-pronged approach is often the most effective strategy for a comprehensive purity assessment. Each technique provides unique insights into the chemical composition of the substance.
| Analytical Technique | Parameter Measured | Typical Purity Indication | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Area percentage of the main peak | >95% | High resolution, quantitative, identifies and quantifies impurities. | Method development can be complex, requires appropriate reference standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Presence of unexpected signals, integration of impurity peaks relative to the main compound | Absence of significant impurity signals | Provides detailed structural information, can identify and quantify impurities without a specific reference standard for each. | Less sensitive than HPLC for trace impurities, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern | Correct molecular ion peak and expected fragmentation | High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS) for enhanced separation and identification. | May not be quantitative on its own, complex mixtures can lead to ion suppression. |
Purity Comparison: this compound and Alternatives
To provide a comprehensive overview, the purity of this compound is compared with other commonly used copper ionophores. It is important to note that purity specifications can vary between suppliers and batches.
| Copper Ionophore | Chemical Name | Typical Purity | Analytical Method(s) for Purity |
| This compound | o-Xylylenebis(N,N-diisobutyldithiocarbamate) | ≥95%[1] | HPLC, NMR, MS |
| Disulfiram | Tetraethylthiuram disulfide | 98.0% - 102.0% (USP grade)[2] | HPLC[2] |
| Clioquinol | 5-Chloro-7-iodo-8-quinolinol | ≥98%[3] | HPLC[4] |
| H2(gtsm) | Glyoxal-bis(N4-methylthiosemicarbazone) | High purity confirmed by 1H NMR[5] | NMR |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instruments and samples.
High-Performance Liquid Chromatography (HPLC) for Dithiocarbamates
This method is adapted from general procedures for dithiocarbamate (B8719985) analysis and can be optimized for this compound.[6][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.[8]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of o-Xylylenebis(N,N-diisobutyldithiocarbamate). Impurity signals can be identified and their concentration estimated by comparing their integration to that of the main compound.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) of dithiocarbamates typically appears in the range of 190-215 ppm.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent compatible with the ionization technique.
-
Analysis: Infuse the sample into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+ or [M+H]+) of this compound (C₂₆H₄₄N₂S₄, MW: 512.90 g/mol ). The fragmentation pattern can also provide structural information.[2][4]
Visualizing the Analytical Workflow
To better illustrate the process of purity validation, the following diagrams outline the experimental workflow and the logical relationships between the different analytical techniques.
By employing a combination of these analytical techniques, researchers can confidently ascertain the purity of this compound, ensuring the integrity and reliability of their experimental data. This guide serves as a foundational resource for developing a robust quality control strategy for this and other similar chemical compounds.
References
- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. turkjps.org [turkjps.org]
- 5. Recent Developments and Application of Mass Spectrometry Imaging in N-Glycosylation Studies: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Unlocking the Anticancer Potential of Copper: A Comparative Guide to Copper Ionophores in Cancer Therapy
For Immediate Publication
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of different copper ionophores in cancer therapy. It delves into their mechanisms of action, presents supporting experimental data, and offers detailed protocols for key evaluative experiments.
The burgeoning field of cancer metabolism has identified a unique vulnerability in cancer cells: their dependence on and altered metabolism of the essential trace element, copper. This has paved the way for a novel therapeutic strategy centered on copper ionophores—small molecules that bind and transport copper ions across cellular membranes, thereby disrupting the delicate copper homeostasis in cancer cells and inducing cell death. This guide offers a comparative analysis of prominent copper ionophores, including elesclomol (B1671168), disulfiram (B1670777), and various bis(thiosemicarbazones), to aid in the advancement of this promising therapeutic avenue.
Mechanism of Action: A Double-Edged Sword
The primary mechanism by which copper ionophores exert their anticancer effects is through the elevation of intracellular copper levels, leading to a cascade of cytotoxic events. This process, termed cuproptosis, is a recently discovered form of regulated cell death distinct from apoptosis.[1] It is initiated by the accumulation of copper in the mitochondria, which leads to the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.[1]
A key contributor to this process is the generation of reactive oxygen species (ROS).[2] The redox activity of copper, cycling between its Cu(II) and Cu(I) states, catalyzes the production of highly toxic hydroxyl radicals, leading to overwhelming oxidative stress that cancer cells, already operating at a higher basal level of ROS, cannot withstand.[2][3]
Comparative Efficacy: A Look at the Data
The in vitro cytotoxicity of copper ionophores is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. While direct comparative studies across a broad spectrum of cancer cell lines are still emerging, the existing data provides valuable insights into the relative potency of different copper ionophores.
Table 1: Comparative in Vitro Cytotoxicity (IC50 Values) of Copper Ionophores in Various Cancer Cell Lines
| Copper Ionophore | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Elesclomol | MCF-7 | Breast Cancer | 0.110 | [4] |
| SK-MEL-5 | Melanoma | 0.024 | [4] | |
| HL-60 | Leukemia | 0.009 | [4] | |
| Disulfiram (in presence of Cu) | 4T1 | Breast Cancer | 0.33 | [5] |
| CNE-2Z | Nasopharyngeal Carcinoma | 0.32 | [1] | |
| H292 | Non-small cell lung cancer | Selectively toxic at 0.05-0.15 | [1] | |
| Cu-GTSM | PC3 | Prostate Cancer | 1.5 (LD50) | [1] |
| Cu-ATSM | PC3 | Prostate Cancer | 7 (LD50) | [1] |
| Clioquinol (in presence of Cu) | PC3 | Prostate Cancer | ~1-10 | [6] |
| DU145 | Prostate Cancer | ~1-10 | [6] | |
| Copper (II) Complex 1 | MDA-MB-231 | Triple Negative Breast Cancer | 17.59 (72h) | |
| Copper (II) Complex 2 | MDA-MB-231 | Triple Negative Breast Cancer | 5.63 (72h) |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The values presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a general experimental workflow for evaluating copper ionophores.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for two key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Copper ionophore stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the copper ionophores in complete culture medium from the stock solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the copper ionophores. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
-
Measurement of Intracellular ROS: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
24-well or 96-well plates (black, clear-bottom for fluorescence microscopy)
-
Copper ionophore stock solutions
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a suitable plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with the desired concentrations of the copper ionophores for the specified time.
-
-
DCFH-DA Staining:
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
-
Fluorescence Measurement:
-
For Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using a standard FITC filter set.
-
For Microplate Reader: Add PBS to the wells and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a fold change relative to the untreated control cells.
-
Future Directions and Conclusion
Copper ionophores represent a highly promising class of anticancer agents with a unique mechanism of action that exploits the metabolic vulnerabilities of cancer cells. While elesclomol and disulfiram have undergone clinical evaluation, further research is needed to fully elucidate the comparative efficacy and safety profiles of the diverse range of available copper ionophores. The development of more selective and potent compounds, potentially through the design of pro-ionophores that are activated specifically within the tumor microenvironment, holds great promise for the future of this therapeutic strategy. This guide serves as a foundational resource to stimulate further investigation and accelerate the translation of copper ionophore-based therapies from the laboratory to the clinic.
References
- 1. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper (II) Species with Improved Anti-Melanoma and Antibacterial Activity by Inclusion in β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Independent Validation of Copper(II) Ionophore I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of Copper(II) ionophore I (o-Xylylenebis(N,N-diisobutyldithiocarbamate)) as a potential therapeutic agent. While published data on the biological efficacy of this specific dithiocarbamate (B8719985) is limited, this document outlines the key experiments and methodologies required to assess its performance and compare it with other known copper ionophores.
Introduction to Copper Ionophores in Cancer Therapy
Copper is an essential cofactor for numerous cellular enzymes, but elevated levels are cytotoxic. Cancer cells often exhibit a higher demand for copper compared to healthy cells, making them more susceptible to copper-induced toxicity. Copper ionophores are small molecules that bind to extracellular copper, transport it across the cell membrane, and release it into the intracellular space, thereby increasing the intracellular copper concentration.[1] This disruption of copper homeostasis can lead to a specific form of cell death known as cuproptosis, which is characterized by the aggregation of lipoylated mitochondrial proteins and the degradation of iron-sulfur cluster proteins.[2] A common mechanism of action for copper ionophores involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1]
This compound, also known as o-Xylylenebis(N,N-diisobutyldithiocarbamate) or o-XBDiBDTC, is a neutral ionophore. While its primary documented application is in the fabrication of ion-selective electrodes for detecting metal ions like copper and silver,[3][4] its dithiocarbamate structure suggests potential as a therapeutic copper ionophore. Dithiocarbamates are known to be potent metal chelators that can form complexes with copper and act as ionophores.[5][6]
Proposed Experiments for Validation
To validate the potential of this compound as a therapeutic agent and compare it with established copper ionophores such as Disulfiram (and its active metabolite CuET) and Elesclomol, a series of key experiments are necessary.
Table 1: Comparative Performance Metrics for Copper Ionophores
| Parameter | This compound | Disulfiram/CuET | Elesclomol | Experimental Assay |
| Intracellular Copper Accumulation | Data to be determined | Published Values | Published Values | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| IC50 in Cancer Cell Line (e.g., A549) | Data to be determined | Published Values | Published Values | Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) |
| Fold Increase in ROS Production | Data to be determined | Published Values | Published Values | ROS Assay (e.g., DCFDA) |
| Induction of Cuproptosis Markers | Data to be determined | Published Values | Published Values | Western Blot for FDX1, DLAT, LIAS |
Key Experimental Protocols
Measurement of Intracellular Copper Concentration
Objective: To quantify the ability of this compound to increase intracellular copper levels.
Methodology: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung carcinoma) to 70-80% confluency.
-
Treatment: Treat the cells with this compound at various concentrations, along with a fixed concentration of copper sulfate (B86663) (CuSO₄). Include vehicle-treated cells and cells treated with a known copper ionophore (e.g., Disulfiram) as controls.
-
Cell Harvesting: After the desired incubation period (e.g., 24 hours), wash the cells three times with PBS containing EDTA to remove extracellular metals.
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer.
-
Sample Preparation: Digest the cell lysates with nitric acid (HNO₃).
-
ICP-MS Analysis: Analyze the digested samples using ICP-MS to determine the concentration of intracellular copper.[7][8]
-
Data Normalization: Normalize the copper concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Assessment of Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cells.
Methodology: MTT or CellTiter-Glo Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, both in the presence and absence of a fixed concentration of CuSO₄. Include positive (e.g., Disulfiram/Cu) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels, and record the luminescence.
-
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Measurement of Reactive Oxygen Species (ROS) Generation
Objective: To assess whether this compound induces oxidative stress.
Methodology: DCFDA/H2DCFDA Assay
-
Cell Culture and Treatment: Culture cells in a black, clear-bottom 96-well plate. Treat the cells with this compound and CuSO₄ for a shorter duration (e.g., 1-6 hours). Include a known ROS inducer (e.g., pyocyanin (B1662382) or H₂O₂) as a positive control.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Load the cells with a 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) solution and incubate in the dark at 37°C for 30-45 minutes.[9][10]
-
Measurement: Wash the cells again to remove the excess probe. Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[1]
-
Data Analysis: Subtract the background fluorescence from the untreated cells and express the results as a fold change relative to the vehicle control.
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and the experimental plan, the following diagrams are provided.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. thermofisher.com [thermofisher.com]
- 3. Solid Contact Potentiometric Sensors for Trace Level Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subnanomolar Detection Limit Application of Ion-Selective Electrodes with Three-Dimensionally Ordered Macroporous (3DOM) Carbon Solid Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel dithiocarbamate-copper complexes targeting p97/NPL4 pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metallochaperones Regulate Intracellular Copper Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of Copper(II) Ionophore I: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is paramount in any laboratory setting. Copper(II) ionophore I, like other copper-containing compounds, is classified as hazardous waste due to its potential toxicity to aquatic life.[1] Adherence to strict disposal protocols is essential to protect both laboratory personnel and the environment. This guide provides a step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to implement the following safety measures to minimize exposure and risk:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2] For handling the solid compound, a type N95 (US) respirator may be necessary to avoid inhalation of dust.
-
Ventilation: All handling of solid this compound or its concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood.[1]
-
Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[1]
-
Solid Spills: Carefully sweep up the solid material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Liquid Spills: Absorb liquid spills with an inert material, such as vermiculite (B1170534) or sand.[1] Collect the resulting solid waste and place it in a sealed container for disposal as hazardous waste.[1]
-
Hazard Summary for Copper Compounds
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[3] |
| Skin and Eye Damage | Can cause skin irritation and severe eye damage or irritation.[3] | Wear protective gloves, protective clothing, and eye/face protection. If on skin or in eyes, rinse cautiously with water for several minutes.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][3] | Avoid release to the environment. Collect spillage.[3] |
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound and materials contaminated with it is through a designated hazardous waste management program.[4][5]
Waste Segregation and Collection
-
Designate as Hazardous Waste: Treat all waste containing this compound, including stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, vials), as hazardous waste.[3][6]
-
Use Appropriate Containers: Collect waste in a container that is compatible with the chemical. The original container is often a suitable choice.[6] For solid waste, a plastic-lined cardboard box or a 5-gallon pail can be used.[7] Ensure the container is in good condition, free of leaks, and has a secure lid.[6][7]
-
Separate Waste Streams: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, bases, and reactive chemicals.[3][7] Solid and liquid wastes should be collected in separate containers.[3]
Labeling and Storage
-
Proper Labeling: As soon as waste is added to the container, affix a "Hazardous Waste" label.[3][7] The label must include the full chemical name, "this compound," and avoid abbreviations or chemical formulas.[3][7] All constituents and their approximate concentrations must be listed.[5]
-
Secure Storage: Keep the waste container sealed except when adding waste.[7] Store the container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment tray.[1][7]
Disposal
-
Professional Disposal Service: The primary and preferred method of disposal is to arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]
-
Aqueous Waste Pre-treatment (for large volumes): For dilute aqueous solutions containing copper, chemical precipitation can be employed as a pre-treatment step to remove the copper before final disposal.[1]
-
Precipitation: Slowly add a solution of sodium phosphate (B84403) or sodium hydroxide (B78521) to the aqueous copper waste while stirring. A precipitate of copper(II) phosphate or copper(II) hydroxide will form.[1]
-
Filtration: Separate the solid precipitate from the liquid by filtration.[1]
-
Precipitate Disposal: The collected precipitate should be dried and disposed of as hazardous solid waste through your institution's hazardous waste program.[1]
-
Filtrate Disposal: The remaining liquid (filtrate) should be neutralized to a pH between 5.5 and 9.5.[1] After confirming with local wastewater authorities and institutional guidelines, this neutralized filtrate, now largely free of copper, may be permissible for drain disposal with a large excess of water.[1] Always verify local regulations before any drain disposal.
-
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and disposing of this compound waste.
Caption: General workflow for the disposal of this compound waste.
Caption: Decision workflow for cleaning up a this compound spill.
References
Personal protective equipment for handling Copper(II) ionophore I
Essential Safety and Handling Guide for Copper(II) Ionophore I
Chemical Identity:
-
Systematic Name: o-Xylylenebis(N,N-diisobutyldithiocarbamate)
-
Synonym: this compound, o-XBDiBDTC
-
CAS Number: 125769-67-7
-
Molecular Formula: C₂₆H₄₄N₂S₄
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and data are compiled to ensure safe laboratory practices.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Occupational Exposure Limits (as Cu) | |||
| NIOSH REL (TWA) | 1 mg/m³ | N/A | [1] |
| OSHA PEL (TWA) | 1 mg/m³ | N/A | [1] |
| Acute Oral Toxicity (General Dithiocarbamates) | |||
| LD50 Range | 285 - 7500 mg/kg | Rat/Mouse | [2] |
Note: The provided LD50 range is for dithiocarbamates as a class of compounds and may not be representative of this compound. Handle this compound with care, assuming it may be harmful if ingested or inhaled.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be followed when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust or splashes. |
| Skin and Body | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | NIOSH-approved N95 (or better) respirator. | Required if there is a risk of generating dust or aerosols. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Handling Practices: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect the waste for disposal.
-
Prevent the material from entering drains or waterways.
-
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing difficulties arise, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
-
Disposal Plan
-
Waste Classification: this compound and its containers should be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not dispose of down the drain or into the environment.
Mechanism of Action: Copper Ionophore Signaling Pathway
Copper ionophores, including dithiocarbamates, facilitate the transport of copper ions across cellular membranes, leading to an increase in intracellular copper concentration.[3] This disrupts copper homeostasis and induces a form of cell death known as cuproptosis.[4][5] The primary mechanism involves the generation of reactive oxygen species (ROS) and the aggregation of lipoylated mitochondrial proteins.[4][6]
Caption: Mechanism of copper ionophore-induced cuproptosis.
Experimental Protocols
While specific, detailed protocols for o-Xylylenebis(N,N-diisobutyldithiocarbamate) are not widely published, its primary application is as a neutral ionophore for Cu²⁺-selective polymer membrane electrodes. A general protocol for the preparation of such an electrode is outlined below.
Protocol: Preparation of a Cu²⁺-Selective Polymer Membrane Electrode
-
Membrane Cocktail Preparation:
-
Dissolve high molecular weight poly(vinyl chloride) (PVC) as the polymer matrix.
-
Add a plasticizer (e.g., dioctyl phthalate (B1215562) or nitrophenyl octyl ether).
-
Dissolve the this compound in the mixture. The concentration of the ionophore is a critical parameter and typically ranges from 1-5% by weight.
-
Add a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) to reduce the membrane resistance and improve the electrode's response.
-
The components are typically dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF).
-
-
Membrane Casting:
-
Pour the membrane cocktail into a glass ring or a suitable casting mold placed on a clean glass plate.
-
Allow the solvent to evaporate slowly over 24-48 hours to form a thin, homogeneous membrane.
-
-
Electrode Assembly:
-
Cut a small disc from the cast membrane.
-
Mount the membrane disc into an electrode body (e.g., a PVC tube).
-
Fill the electrode body with an internal filling solution containing a known concentration of a copper salt (e.g., 0.1 M CuCl₂).
-
Insert an internal reference electrode (e.g., Ag/AgCl) into the filling solution.
-
-
Conditioning and Calibration:
-
Condition the electrode by soaking it in a solution of a copper salt for several hours.
-
Calibrate the electrode by measuring its potential in a series of standard solutions of known Cu²⁺ concentrations.
-
Plot the measured potential against the logarithm of the Cu²⁺ activity to determine the electrode's response characteristics (e.g., slope, detection limit).
-
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance [mdpi.com]
- 4. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Targeting of Cancer Cells by Copper Ionophores: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
